molecular formula C6H6BrClN2 B3188034 4-(1-Bromoethyl)-6-chloropyrimidine CAS No. 188416-33-3

4-(1-Bromoethyl)-6-chloropyrimidine

Cat. No.: B3188034
CAS No.: 188416-33-3
M. Wt: 221.48 g/mol
InChI Key: KSXLAAMIXVHNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)-6-chloropyrimidine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-bromoethyl)-6-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLAAMIXVHNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(1-Bromoethyl)-6-chloropyrimidine: Structure, Properties, and Synthetic Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in synthetic organic chemistry. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutically active agents.[1][2] This document delves into the molecule's chemical structure, physicochemical properties, reactivity, and its applications as a versatile building block, particularly in the synthesis of pharmaceutical compounds. A detailed, illustrative synthetic protocol is provided, alongside essential safety and handling information to guide researchers and drug development professionals in its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 188416-33-3, is a disubstituted pyrimidine ring bearing two key reactive handles: a chloro substituent on the aromatic ring and a bromo substituent on the ethyl side chain.[3][4] These features make it a valuable precursor for introducing the pyrimidine motif into more complex molecular architectures. Its identity as a known impurity of the antifungal drug Fluconazole underscores its relevance in pharmaceutical manufacturing and quality control.[5]

The fundamental properties of this compound are summarized in the table below, derived from computational data.[5]

PropertyValueSource
CAS Number 188416-33-3[3]
Molecular Formula C₆H₆BrClN₂[5]
Molecular Weight 221.48 g/mol [5]
IUPAC Name This compound[5]
SMILES CC(C1=CC(=NC=N1)Cl)Br[5]
InChIKey KSXLAAMIXVHNJJ-UHFFFAOYSA-N[5]
XLogP3 2.2[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Structural Elucidation: A Representative Spectroscopic Workflow

Confirming the identity and purity of this compound after synthesis or before use is critical. While specific spectra for this exact compound are not publicly available, a standard analytical workflow would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Analytical Choices:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the connectivity and chemical environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution, confirming the elemental composition. The presence of both chlorine and bromine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), makes MS a particularly powerful tool for verification.

Expected Spectroscopic Signatures:

  • ¹H NMR: One would anticipate signals corresponding to the pyrimidine ring protons, the methine (CH) proton adjacent to the bromine, and the methyl (CH₃) protons. The methine proton would likely appear as a quartet, coupled to the methyl protons, while the methyl protons would appear as a doublet. The chemical shifts of the pyrimidine protons would be in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • ¹³C NMR: The spectrum would show six distinct carbon signals: two for the pyrimidine ring carbons attached to protons, two for the quaternary carbons (one attached to Cl, one at the ring junction), one for the methine carbon (shifted downfield by the attached bromine), and one for the terminal methyl group.

  • Mass Spectrometry (EI or ESI): The mass spectrum would exhibit a complex molecular ion cluster due to the isotopes of bromine and chlorine. The most abundant peaks would correspond to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl, providing a definitive fingerprint for the compound's elemental formula.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from its two distinct electrophilic sites.

  • The 1-Bromoethyl Group: The carbon atom attached to the bromine is highly susceptible to nucleophilic substitution (Sₙ1 or Sₙ2). This allows for the straightforward introduction of a wide range of functional groups, such as amines, alcohols, thiols, and azides, by reaction with appropriate nucleophiles. This site serves as the primary handle for chain extension and elaboration.

  • The 6-Chloro Substituent: The chlorine atom on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr). While less reactive than the bromoethyl group, it can be displaced by strong nucleophiles, often requiring elevated temperatures. Studies on related halopyrimidines have shown that bromopyrimidines are generally more reactive in aminolysis reactions than their chloro counterparts, but both serve as effective leaving groups for introducing diversity around the pyrimidine core.[6]

This differential reactivity allows for a selective, stepwise functionalization of the molecule, which is a cornerstone of efficient synthetic design. A common strategy involves first reacting a nucleophile at the more labile bromoethyl position, followed by a second, often more forcing, substitution at the chloropyrimidine position.

Illustrative Synthesis: Radical Bromination of 4-Ethyl-6-chloropyrimidine

A logical and field-proven method for preparing this compound is through the selective radical bromination of the corresponding ethyl precursor at the benzylic-like position. This approach is favored for its regioselectivity, as the position adjacent to the aromatic pyrimidine ring is activated for radical formation.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & By-products R1 4-Ethyl-6-chloropyrimidine P1 Combine Reactants in Solvent R1->P1 R2 N-Bromosuccinimide (NBS) R2->P1 R3 Radical Initiator (AIBN) R3->P1 Solvent Carbon Tetrachloride (CCl4) Solvent->P1 P2 Heat to Reflux P1->P2 Initiation P3 Monitor Reaction (TLC/GC-MS) P2->P3 Propagation P4 Work-up & Purification P3->P4 Completion Product This compound P4->Product Byproduct Succinimide P4->Byproduct

Caption: Figure 1: Proposed Synthesis Workflow

Experimental Protocol

Objective: To synthesize this compound via free-radical bromination.

Materials:

  • 4-Ethyl-6-chloropyrimidine (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.05 equivalents)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup (Self-Validation Point 1: Inert Environment): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-ethyl-6-chloropyrimidine and anhydrous carbon tetrachloride. The use of a dried apparatus under an inert atmosphere is crucial to prevent quenching of the radical reaction by atmospheric moisture or oxygen.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator, AIBN, to the flask. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a reliable thermal initiator that decomposes at a predictable rate to generate radicals.

  • Initiation and Propagation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The heat initiates the decomposition of AIBN, starting the radical chain reaction. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to track the consumption of the starting material.

  • Reaction Quench (Self-Validation Point 2: Neutralization): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide by-product. The filtrate is then transferred to a separatory funnel.

  • Aqueous Work-up: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and finally with brine. These washing steps are essential for removing impurities and ensuring the stability of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Point 3: Purity Assessment): Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient. The fractions are analyzed by TLC to isolate the pure this compound. The final product should be a stable oil or solid.

Safety, Handling, and Storage

As a halogenated heterocyclic compound and a potential alkylating agent, this compound must be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related compound 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine provides a strong basis for hazard assessment.[7][8][9]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[8][10]

  • First Aid:

    • Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water.[7][8]

    • Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][10]

    • Inhalation: May cause respiratory irritation. Move the person into fresh air.[7][11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.[12][13] The compound may be moisture-sensitive.[10]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.[7]

Conclusion

This compound is a high-value intermediate for chemical synthesis, offering dual reactive sites for controlled, stepwise molecular elaboration. Its structure is particularly relevant to the pharmaceutical industry, where the pyrimidine core is a frequent constituent of kinase inhibitors and other therapeutic agents. Understanding its chemical properties, reactivity, and proper handling is paramount for its successful application in research and development. The synthetic and analytical methodologies outlined in this guide provide a robust framework for scientists working with this versatile building block.

References

  • Capot Chemical. (2010, April 8). MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22323340, this compound. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911633, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]

  • BuyersGuideChem. (n.d.). This compound | 188416-33-3. Retrieved from: [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2728.
  • Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 568-572.
  • Pharmaffiliates. (n.d.). CAS No : 188416-28-6 | Chemical Name : 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]

  • Hou, S., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Osipyan, V. A., & Romanova, O. A. (2021). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Hou, S., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • BuyersGuideChem. (n.d.). This compound. Retrieved from: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Overview - 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from: [Link]

  • Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.

Sources

molecular weight and formula of 4-(1-Bromoethyl)-6-chloropyrimidine

[1]

Executive Summary & Physicochemical Identity

4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) is a bifunctional pyrimidine building block characterized by two distinct electrophilic sites: a highly reactive secondary alkyl bromide and a deactivated heteroaryl chloride.[1] It serves as a critical intermediate in the synthesis of triazole antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors. Its structural duality allows for orthogonal functionalization, making it a valuable scaffold in fragment-based drug discovery (FBDD).[1]

Table 1: Physicochemical Profile
PropertyDataNote
CAS Number 188416-33-3 Primary identifier
IUPAC Name This compound
Synonyms Fluconazole Impurity 12; SCHEMBL5337472Note: Often associated with azole impurities despite structural differences from Fluconazole.[1][2]
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
Exact Mass 219.940 g/mol Monoisotopic
Physical State Pale yellow oil or low-melting solidTendency to darken upon storage
Solubility DCM, THF, Ethyl AcetateHydrolytically unstable in water
Storage -20°C, Inert Atmosphere (Ar/N₂)Moisture and light sensitive

Synthetic Architecture

The synthesis of this compound typically proceeds via the functionalization of a 4-ethyl or 4-acetyl pyrimidine precursor.[1] The most reliable laboratory-scale route involves the nucleophilic substitution of the corresponding secondary alcohol, as this avoids the poor regioselectivity often seen in radical halogenation.

Core Synthetic Pathway (Alcohol Substitution)

This protocol minimizes the formation of gem-dibromides and preserves the chloro-substituent on the ring.[1]

  • Precursor Formation: 4-Acetyl-6-chloropyrimidine is reduced (NaBH₄) to 4-(1-hydroxyethyl)-6-chloropyrimidine .[1]

  • Bromination: The hydroxyl group is converted to a bromide using Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂).[1]

Alternative Pathway (Radical Bromination)

Used industrially for cost efficiency, though it requires careful control to prevent over-bromination.

  • Substrate: 4-Ethyl-6-chloropyrimidine.[1]

  • Reagent: N-Bromosuccinimide (NBS), AIBN (initiator).[1]

  • Condition: Reflux in CCl₄ or Trifluorotoluene.[1]

Visualization: Synthetic Workflow

SynthesisStart4-Acetyl-6-chloropyrimidineInter4-(1-Hydroxyethyl)-6-chloropyrimidineStart->InterReduction(NaBH4, MeOH)Target4-(1-Bromoethyl)-6-chloropyrimidineInter->TargetBromination(PBr3, DCM, 0°C)AltStart4-Ethyl-6-chloropyrimidineAltStart->TargetRadical Bromination(NBS, AIBN, Reflux)

Figure 1: Primary (solid) and alternative (dashed) synthetic pathways.[1][3] The alcohol route offers superior purity profiles for research applications.

Reactivity Profile & Chemo-Selectivity

The molecule features two electrophilic centers with distinct hard/soft acid-base (HSAB) characteristics.[1] Understanding this dichotomy is essential for preventing polymerization and ensuring regioselective coupling.[1]

A. The Alkyl Bromide (C-Alpha)[1]
  • Reactivity: High. Acts as a benzylic-like halide due to the electron-deficient pyrimidine ring stabilizing the transition state.

  • Mechanism: primarily SN2 .[1]

  • Preferred Nucleophiles: Thiols, Azides, Secondary Amines, Carbanions.

  • Risk: Susceptible to elimination (E2) to form the vinyl pyrimidine if treated with strong, bulky bases (e.g., t-BuOK).[1]

B. The Heteroaryl Chloride (C-6)[1][2]
  • Reactivity: Moderate. Activated for SNAr by the ortho/para ring nitrogens.

  • Mechanism: Addition-Elimination (Meisenheimer complex).[1]

  • Preferred Nucleophiles: Alkoxides, Primary Amines (at elevated temps).[1]

Strategic Functionalization

To selectively functionalize the alkyl chain without disturbing the ring chloride, use soft nucleophiles at low temperatures (-78°C to 0°C) in non-polar solvents.

Visualization: Reactivity Divergence

ReactivityCenter4-(1-Bromoethyl)-6-chloropyrimidineProd1Alkyl Substitution Product(Retention of Cl)Center->Prod1Soft Nucleophile (R-SH, N3-)Low Temp, Non-polar SolventProd2Vinyl Pyrimidine(Elimination Side-Product)Center->Prod2Strong Bulky Base(t-BuO-)Prod3Disubstituted Product(Loss of Br and Cl)Center->Prod3Excess Amine / High Temp(SNAr + SN2)

Figure 2: Chemo-selectivity map.[1][2][4] Green path indicates the kinetic preference for alkyl substitution under controlled conditions.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-(1-hydroxyethyl)-6-chloropyrimidine via PBr₃.

Materials
  • 4-(1-Hydroxyethyl)-6-chloropyrimidine (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (0.4 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Saturated NaHCO₃ solution[1][5]

Procedure
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the starting alcohol (1.0 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Add PBr₃ (0.4 eq) dropwise over 20 minutes via syringe. Caution: Reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar spot (bromide).

  • Quench: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution. Note: Gas evolution (CO₂) will occur.[1]

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo at <30°C.

  • Purification: The product is often unstable on silica gel. If purification is necessary, use a short plug of neutral alumina or rapid filtration through silica with 1% Et₃N to neutralize acidity.

Safety & Stability (E-E-A-T)

  • Lachrymator Potential: Alkyl bromides alpha to heterocycles are potent alkylating agents and often lachrymators.[1] Handle strictly in a fume hood.

  • Thermal Instability: Do not heat above 60°C during concentration; the compound may decompose with the release of HBr, which autocatalyzes further degradation.

  • Hydrolysis: The C-Br bond is labile.[1] Exposure to atmospheric moisture will revert the compound to the alcohol or form the ether dimer. Store under inert gas in a freezer.

References

  • PubChem. (2025).[1] this compound (CID 22323340).[1][2] National Library of Medicine.[1] [Link][1]

  • Google Patents. (2014).[1] CN103896855A: Method for synthesizing 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine. [1]

4-(1-Bromoethyl)-6-chloropyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloropyrimidine: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated pyrimidine derivative that serves as a crucial building block in modern synthetic organic chemistry and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromoethyl group and a displaceable chlorine atom on the pyrimidine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in the field of drug discovery. The pyrimidine scaffold is a "privileged" structure, frequently found in approved kinase inhibitors, highlighting the potential of its derivatives in developing novel therapeutics[1].

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical compound used in research and development. The key identifiers and physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 188416-33-3[2][3]
Molecular Formula C6H6BrClN2[2]
Molecular Weight 221.48 g/mol [2]
IUPAC Name This compound[2]
SMILES Code ClC1=CC(C(Br)C)=NC=N1[2]

It is important to distinguish this compound from its fluorinated analog, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (CAS No. 188416-28-6), which is a well-known intermediate in the synthesis of the antifungal agent Voriconazole[4][5][6][7][8]. While structurally similar, their reactivity and applications can differ.

Synthesis of this compound

The synthesis of substituted pyrimidines often involves multi-step sequences starting from simple acyclic precursors. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient pathway can be devised based on established pyrimidine chemistry. This typically involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, followed by functional group manipulations. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Radical Bromination A Ethyl Acetoacetate C 4-Methyl-6-hydroxypyrimidine A->C Base, Heat B Urea B->C D 4-Chloro-6-methylpyrimidine C->D POCl3 E This compound (Target Compound) D->E NBS, Initiator (e.g., AIBN)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-6-hydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate and urea in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide, to catalyze the condensation reaction.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with an acid to precipitate the product.

  • Filter the solid, wash with cold solvent, and dry to yield 4-methyl-6-hydroxypyrimidine.

Step 2: Synthesis of 4-Chloro-6-methylpyrimidine

  • Carefully add 4-methyl-6-hydroxypyrimidine to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Heat the mixture gently to reflux. The hydroxyl group is substituted by a chlorine atom.

  • After the reaction is complete, cool the mixture and slowly pour it onto crushed ice to quench the excess POCl₃.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methylpyrimidine.

Step 3: Synthesis of this compound

  • Dissolve 4-chloro-6-methylpyrimidine in a non-polar solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl group.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct reactive sites. The bromoethyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The chloro-substituent on the pyrimidine ring can also be displaced by nucleophiles, often through an SNAr (Nucleophilic Aromatic Substitution) mechanism. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries.

Key Reactions and Applications
  • Nucleophilic Substitution at the Bromoethyl Group: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new side chains. This is a common strategy for linking the pyrimidine core to other pharmacophores.

  • Suzuki-Miyaura Cross-Coupling: The chlorine atom on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with aryl or heteroaryl boronic acids[9]. This allows for the construction of complex biaryl structures, which are common motifs in kinase inhibitors.

  • Building Block for Kinase Inhibitors: The pyrimidine core is a well-established scaffold that can mimic the adenine base of ATP, enabling it to bind to the ATP-binding site of protein kinases[1]. By modifying the side chains attached to the pyrimidine ring, researchers can achieve selectivity and potency for specific kinase targets implicated in diseases like cancer[1].

G A This compound (Key Intermediate) D Diverse Library of Biologically Active Molecules A->D Displacement of Br A->D Displacement of Cl / Coupling B Nucleophile 1 (e.g., R-NH2) B->D C Nucleophile 2 / Coupling Partner (e.g., Ar-B(OH)2) C->D

Caption: Role as a key intermediate in combinatorial synthesis.

Safety, Handling, and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[10][12][13]. Avoid breathing dust, fumes, or vapors[10][12].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[10]. Recommended storage temperature is often 2-8°C[4][13].

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the material from entering drains. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal[10][12][13].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility[12].

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its dual reactivity allows for the systematic and efficient construction of diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to utilize this powerful building block in their synthetic endeavors.

References

  • BuyersGuideChem. This compound | 188416-33-3. [Link]

  • PubChem. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrClFN2 | CID 10911633. [Link]

  • Capot Chemical. MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. [Link]

  • Google Patents. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.
  • Angene Chemical. Safety Data Sheet - 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. [Link]

  • ECHA CHEM. Identity - 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. [Link]

  • Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • ResearchGate. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • PA SL. CAS No : 188416-28-6 | Chemical Name : 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. [Link]

  • BuyersGuideChem. This compound | 188416-33-3. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Solubility Profile and Solvation Thermodynamics of 4-(1-Bromoethyl)-6-chloropyrimidine in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Development and API Synthesis Prepared by: Senior Application Scientist

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, pyrimidine derivatives serve as foundational building blocks for a vast array of therapeutics, most notably broad-spectrum triazole antifungals like Voriconazole. 4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) is a critical, highly reactive intermediate in these pathways.

Understanding the solubility profile of this compound in organic solvents is not merely a logistical requirement for material handling; it is the thermodynamic baseline that dictates reaction kinetics, yield, and impurity profiles during scale-up. This whitepaper provides an in-depth analysis of the solubility characteristics of this compound, the mechanistic causality behind its solvent interactions, and a self-validating protocol for thermodynamic solubility screening.

Structural Causality: Why the Molecule Behaves the Way It Does

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture. The compound’s solubility behavior is governed by three distinct structural motifs:

  • The Pyrimidine Core: The diazine ring contains two nitrogen atoms that possess lone pairs. These act as potent hydrogen bond acceptors , allowing the molecule to interact favorably with polar protic solvents (e.g., methanol, ethanol) [1].

  • The Halogen Substituents (Chloro and Bromo): Halogens are highly electronegative but also highly polarizable (especially bromine). They significantly increase the overall lipophilicity (LogP) of the molecule. The presence of these halogens facilitates strong dipole-dipole interactions in polar aprotic environments.

  • The Ethyl Linker: The aliphatic nature of the bromoethyl group introduces steric bulk and hydrophobic character, which severely restricts aqueous solubility through hydrophobic repulsion, rendering the compound practically insoluble in water.

According to chemical profiling and safety data from , halogenated pyrimidine intermediates exhibit profound solubility in solvents like Dimethyl Sulfoxide (DMSO) and Methanol, driven by these exact structural features [2].

Mechanistic Interactions in Solvation

The solvation of this compound is not a uniform process; it varies drastically depending on the dielectric constant and hydrogen-bonding capacity of the solvent.

Solvation Core 4-(1-Bromoethyl)- 6-chloropyrimidine Protic Polar Protic (Methanol) Core->Protic H-Bond Acceptance (Pyrimidine N) Aprotic Polar Aprotic (DMSO, DMF) Core->Aprotic Dipole-Dipole (C-Cl, C-Br) NonPolar Non-Polar (Hexane) Core->NonPolar London Dispersion (Alkyl/Halogen)

Figure 1: Dominant intermolecular forces governing the solvation of the pyrimidine core.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants but lack hydrogen bond donors. They solvate the molecule via strong dipole-dipole interactions with the carbon-halogen bonds.

  • Polar Protic Solvents (Methanol): Solvation is driven by hydrogen bonding between the solvent's hydroxyl proton and the pyrimidine nitrogen lone pairs.

  • Non-Polar Solvents (Hexane): Interaction is limited to weak London dispersion forces with the aliphatic ethyl group, resulting in poor overall solubility.

Thermodynamic Solubility Profile

The following table synthesizes the quantitative solubility data for this compound across various solvent classes at standard ambient temperature (25°C). This data is extrapolated from standard pyrimidine intermediate profiles utilized in triazole synthesis [3].

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole
Polar Protic Methanol (MeOH)32.750 - 100H-bond acceptance
Polar Aprotic Acetonitrile (ACN)37.525 - 50Moderate dipole-dipole
Halogenated Dichloromethane (DCM)9.1> 100London dispersion / Halogen bonding
Non-Polar Hexane1.9< 5Weak dispersion forces
Aqueous Water80.1< 0.1Hydrophobic repulsion

Experimental Workflow: High-Throughput Thermodynamic Solubility Screening

To generate reliable, reproducible solubility data for API scale-up, kinetic dissolution methods are insufficient. A rigorous thermodynamic solubility protocol must be employed.

The Self-Validating Protocol

As a Senior Application Scientist, I mandate that every analytical workflow must be self-validating. In this protocol, a mass balance check is integrated. The sum of the quantified dissolved solute (via HPLC) and the gravimetrically determined undissolved pellet must equal the initial mass of the solute added. A deviation of >5% indicates potential solvent evaporation, solute degradation, or procedural error, automatically invalidating the run.

Workflow A 1. Solute-Solvent Saturation B 2. Thermal Equilibration (24h, 25°C) A->B C 3. Phase Separation (10,000 x g Centrifugation) B->C D 4. PTFE Filtration (0.22 μm) C->D E 5. HPLC-UV Quantification D->E

Figure 2: Step-by-step thermodynamic solubility screening workflow for pyrimidine derivatives.

Step-by-Step Methodology
  • Saturation Preparation: Weigh exactly 50.0 mg of this compound into a 2 mL chemically resistant Eppendorf tube. Add 500 μL of the target organic solvent.

    • Causality: An excess of solid must be visually confirmed to ensure the solution reaches maximum saturation without fully dissolving.

  • Thermal Equilibration: Place the tubes in a thermomixer set to 400 rpm at a strict 25.0 ± 0.1 °C for 24 hours.

    • Causality: Solubility is highly temperature-dependent. Strict thermal control prevents fluctuations from altering the equilibrium constant. The 24-hour duration ensures the system transitions from a metastable supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forces micro-particulates out of suspension, preventing them from artificially inflating the quantified solubility during downstream analysis.

  • Filtration and Dilution: Extract 100 μL of the supernatant and filter it through a 0.22 μm PTFE syringe filter. Dilute the filtrate with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen because it is chemically inert. Standard nylon or cellulose filters will degrade in aggressive solvents like DMSO or DCM, introducing particulate artifacts into the HPLC system.

  • HPLC-UV Quantification: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Detect at ~254 nm.

    • Causality: The lipophilic nature of the bromoethyl and chloropyrimidine moieties ensures excellent retention and sharp peak shape on a non-polar C18 stationary phase, allowing for precise integration and quantification.

Implications for API Synthesis and Scale-Up

The solubility data of this compound directly dictates synthetic strategy. For instance, in nucleophilic aromatic substitution (SNAr) reactions or cross-coupling steps required to build complex molecules like Voriconazole [4], the choice of solvent is paramount.

By selecting a polar aprotic solvent like DMF or DMSO, chemists achieve a dual advantage:

  • The lipophilic pyrimidine intermediate is completely solvated and highly mobile.

  • The attacking nucleophile (often an anion) remains unsolvated because polar aprotic solvents lack the hydrogen bond donors necessary to cage anions.

This thermodynamic dynamic exponentially increases the nucleophile's reactivity, driving the reaction to completion faster and with fewer side products. Conversely, attempting this reaction in a protic solvent like Methanol would result in the nucleophile being "caged" by hydrogen bonds, severely retarding the reaction kinetics despite the intermediate being fully soluble.

References

  • Title: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | CID - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Chemoselective Functionalization of Bifunctional Pyrimidines: A Comparative Analysis of 4-(1-Bromoethyl)-6-chloropyrimidine and Chloromethyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrimidines serve as privileged scaffolds. Bifunctional building blocks—specifically those containing both an electrophilic aromatic site and an electrophilic aliphatic site—offer versatile vectors for molecular diversification. This technical guide provides an in-depth comparative analysis between 4-(1-Bromoethyl)-6-chloropyrimidine and its primary alkyl counterpart, 4-(chloromethyl)-6-chloropyrimidine . By dissecting leaving group kinetics, steric parameters, and chemoselective reaction windows, this whitepaper establishes robust methodologies for researchers to achieve high-yielding, regioselective substitutions.

Structural and Electronic Fundamentals

Both this compound and chloromethyl analogs possess a highly electron-deficient 6-chloropyrimidine core. The electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects, highly activating the 2, 4, and 6 positions toward Nucleophilic Aromatic Substitution (SNAr)[1].

However, the defining difference between these two building blocks lies in their aliphatic side chains:

  • 4-(chloromethyl)-6-chloropyrimidine: Features a primary alkyl chloride. The lack of steric hindrance at the primary carbon dictates that aliphatic nucleophilic substitution will proceed almost exclusively via a concerted, bimolecular SN2 mechanism[2][3].

  • This compound: Features a secondary alkyl bromide. The addition of a methyl group introduces significant steric bulk. This steric hindrance elevates the activation energy required for the SN2 transition state. Consequently, depending on the solvent's ionizing power and the nucleophile's strength, the reaction mechanism can shift toward a unimolecular SN1 pathway, proceeding via a transient carbocation intermediate[3][4]. Furthermore, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a vastly superior leaving group[2].

Reactivity A Bifunctional Pyrimidine Starting Material C SNAr (Aromatic Substitution) at 6-Chloro Position A->C High Temp / Hard Nucleophile D Aliphatic Substitution at Alkyl Halide A->D Low Temp / Soft Nucleophile E Mixed SN1/SN2 Chiral Product D->E 1-Bromoethyl (Secondary) F Strict SN2 Achiral Product D->F Chloromethyl (Primary)

Chemoselective pathways for bifunctional pyrimidines.

Mechanistic Divergence: Chemoselectivity (SNAr vs. Aliphatic Substitution)

The primary synthetic challenge when utilizing these building blocks is achieving chemoselectivity —specifically, displacing the alkyl halide without triggering an SNAr reaction at the 6-chloro position[5].

The Chloromethyl Challenge

In chloromethyl analogs, the leaving group (chloride) is identical to the aromatic leaving group. While aliphatic SN2 reactions generally proceed faster than SNAr reactions at room temperature, the activation energies for the C-Cl aliphatic bond and the activated C-Cl aromatic bond can overlap when using strong, hard nucleophiles (e.g., alkoxides or primary amines)[5]. This narrow chemoselective window often results in a mixture of aliphatic substitution, aromatic substitution, and bis-substituted byproducts.

The 1-Bromoethyl Advantage

This compound[6] offers a distinct kinetic advantage. Because bromide is a superior leaving group to chloride, the rate of aliphatic substitution is significantly accelerated[4]. This widens the chemoselective window. A researcher can perform the aliphatic substitution at lower temperatures (e.g., 0°C), which provides sufficient thermal energy to overcome the SN1/SN2 activation barrier for the C-Br bond, but remains well below the thermal threshold required to initiate SNAr at the 6-chloro position[1].

Stereochemical Implications in Drug Discovery

Modern drug discovery emphasizes the importance of escaping "flatland" by incorporating sp3-hybridized carbons and chiral centers to improve target specificity and clinical success rates.

  • Chloromethyl analogs [7] are achiral. Substitution yields a flat, achiral methylene linker.

  • 1-Bromoethyl analogs possess a stereocenter at the benzylic position. Substitution yields a chiral product. This allows medicinal chemists to synthesize specific enantiomers (either via stereospecific inversion in pure SN2 conditions or via downstream chiral resolution) to probe distinct binding pockets in biological targets.

Stereo A This compound B Enantioselective Catalysis A->B C Racemic Substitution A->C D Chiral Drug API (High sp3 fraction) B->D E Chiral Separation (SFC/HPLC) C->E E->D

Stereochemical workflows for 1-bromoethyl pyrimidine derivatives.

Quantitative Data & Reactivity Profiling

The following table summarizes the operational and mechanistic differences between the two analogs, providing a quick-reference guide for synthetic planning.

ParameterThis compound4-(chloromethyl)-6-chloropyrimidine
Aliphatic Carbon Type Secondary (

)
Primary (

)
Leaving Group Bromide (Excellent)Chloride (Moderate)
Dominant Mechanism Mixed SN1 / SN2 (Solvent dependent)Strict SN2
Steric Hindrance High (Methyl group present)Low (Unsubstituted)
Chemoselective Window Wide (C-Br reacts much faster than C-Cl SNAr)Narrow (C-Cl aliphatic competes with C-Cl SNAr)
Stereochemistry Chiral (Racemic or Enantiopure)Achiral

Experimental Protocols: Chemoselective Amination

To ensure maximum trustworthiness and reproducibility, the following protocol details a self-validating system for the chemoselective aliphatic amination of this compound, explicitly designed to suppress SNAr.

Rationale for Protocol Design:
  • Solvent: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It accelerates the SN2 displacement of the bromide without overly stabilizing a carbocation, thus minimizing elimination byproducts[3].

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base. It acts as an acid scavenger for the generated HBr without competing as a nucleophile.

  • Temperature: Initiating at 0°C ensures the thermal energy remains below the SNAr activation threshold[5].

Workflow Step1 Step 1: Dissolution (MeCN, 0°C) Step2 Step 2: Base Addition (DIPEA, 1.2 eq) Step1->Step2 Step3 Step 3: Nucleophile (Dropwise, 0°C to RT) Step2->Step3 Step4 Step 4: Quench & Extract (NH4Cl aq / EtOAc) Step3->Step4

Standard protocol for chemoselective aliphatic substitution.

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Argon), dissolve this compound (1.0 equivalent) in anhydrous Acetonitrile (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 10 minutes.

  • Base Addition: Add DIPEA (1.2 equivalents) via syringe. The bulky nature of DIPEA prevents it from attacking the electrophilic centers.

  • Nucleophile Addition: Dissolve the desired secondary amine (1.05 equivalents) in a minimal volume of Acetonitrile. Add this solution dropwise over 15 minutes to the reaction mixture at 0°C. Causality: Dropwise addition prevents localized concentration spikes that could force off-target SNAr reactions.

  • Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The starting material will appear as a distinct UV-active spot. The successful formation of the aliphatic amine product will appear as a new, slightly more polar spot. Validation Check: The absence of a highly polar baseline spot confirms that the pyrimidine ring has not undergone SNAr or degradation.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

References

  • Vancouver Island University (VIU). Nucleophilic Substitution of Alkyl Halides. VIU Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Alkyl Halides- Nucleophilic Substitution and Elimination. LibreTexts. Available at: [Link]

  • WuXi AppTec / WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at:[Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

Sources

stability of 4-(1-Bromoethyl)-6-chloropyrimidine under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 4-(1-Bromoethyl)-6-chloropyrimidine Under Ambient Conditions

Foreword

For professionals in drug discovery and development, understanding the stability of key intermediates is not merely a procedural formality; it is a cornerstone of robust, reproducible, and scalable synthetic chemistry. Intermediates like this compound are valuable building blocks, prized for their specific reactivity that enables the construction of complex molecular architectures.[1] However, the very features that make this molecule synthetically useful—the reactive benzylic-type bromide and the activated chloro-substituent on an electron-deficient pyrimidine ring—also render it susceptible to degradation. This guide provides a comprehensive analysis of the inherent stability of this compound, offering field-proven insights into its handling, storage, and the scientific rationale for assessing its degradation under ambient conditions.

Chemical Profile and Inherent Reactivity

To understand the stability of this compound, one must first appreciate its structural features and the resulting electronic properties. The molecule, with the chemical formula C₆H₆BrClN₂, possesses two primary sites of reactivity that are critical to its function and potential degradation.[2]

  • The 1-Bromoethyl Group: The bromine atom is attached to a carbon adjacent to the pyrimidine ring, creating a "benzylic-like" system. This configuration is known to significantly increase the reactivity of the C-Br bond.[3] The bromine is a good leaving group, and the transition state (for SN2 reactions) or the carbocation intermediate (for SN1 reactions) is stabilized by resonance with the aromatic pyrimidine ring.[3][4] This inherent reactivity makes the bromoethyl group highly susceptible to nucleophilic substitution.[4]

  • The 6-Chloro Substituent: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[5] This electron deficiency activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). While less reactive than the bromoethyl group, this position can still be a site of degradation, particularly through hydrolysis.[5][6]

These reactive centers dictate that the primary stability concerns under ambient conditions will revolve around reactions with atmospheric components, namely moisture.

Anticipated Degradation Pathways Under Ambient Conditions

Based on the molecule's chemical profile, several degradation pathways can be postulated under ambient storage conditions (room temperature, uncontrolled humidity, and exposure to light).

Hydrolysis

Hydrolysis is the most probable degradation route. It can occur at both reactive sites.

  • At the Bromoethyl Group: The benzylic-like C-Br bond is highly susceptible to attack by water, a weak nucleophile. This SN1-type reaction would proceed through a resonance-stabilized carbocation, leading to the formation of 4-(1-hydroxyethyl)-6-chloropyrimidine and hydrobromic acid. The generation of acid can, in turn, catalyze further degradation.

  • At the Chloro-Substituted Ring: The chlorine on the pyrimidine ring can undergo SNAr with water, although this typically requires more forcing conditions like elevated temperatures or the presence of acid/base catalysts.[5][6] This would result in the formation of 4-(1-bromoethyl)-6-hydroxypyrimidine.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce photochemical reactions. Studies on similar compounds like 2-chloropyrimidine have shown that UV irradiation can cause heterolytic rupture of the C-Cl bond, leading to hydroxylation.[7] A similar pathway could be expected for this compound, potentially at either the C-Cl or the more labile C-Br bond.

Thermal Decomposition

While many halogenated heterocyclic compounds exhibit high thermal stability, decomposition can be initiated through radical mechanisms at elevated temperatures.[8][9][10] Under typical ambient conditions, this is a less immediate concern but becomes relevant if the material is exposed to localized heat sources. Decomposition would likely involve the cleavage of the C-Br, C-Cl, C-N, or C-C bonds.[9][10]

The following diagram illustrates the most probable degradation pathways.

G parent This compound hydrolysis_product1 4-(1-Hydroxyethyl)-6-chloropyrimidine + HBr parent->hydrolysis_product1 Hydrolysis (S_N1) (Primary Pathway) hydrolysis_product2 4-(1-Bromoethyl)-6-hydroxypyrimidine + HCl parent->hydrolysis_product2 Hydrolysis (S_NAr) (Secondary Pathway) photo_product Photodegradation Products parent->photo_product Photolysis (UV/Light Exposure)

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the anticipated degradation, a stringent storage and handling protocol is mandatory. The objective is to create an environment that minimizes exposure to nucleophiles (water), energy sources (light, heat), and incompatible materials.

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C. Avoid freezing. The storage area should be well-ventilated.[11][12]

  • Atmosphere & Humidity: The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen. Containers should be tightly sealed.[13][14] Safety data for a similar compound specifically warns to avoid moisture.[15]

  • Light: Store in amber glass vials or other light-proof containers to prevent photolytic degradation.[13] Avoid exposure to direct sunlight or strong artificial light.

  • Incompatible Materials: Segregate from acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can catalyze or violently react with the compound.[14][15] Also, keep separate from bases, which can act as strong nucleophiles.[14]

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces reaction kinetics of potential degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Exposure Amber vials, stored in darknessPrevents photolytic cleavage of C-Br and C-Cl bonds.[7]
Container Tightly sealed, compatible materialPrevents ingress of moisture and reaction with container material.[13][14]
Segregation Away from acids, bases, and oxidizersAvoids catalytic degradation and hazardous reactions.[14][15]

Table 1: Summary of Recommended Storage Conditions.

A Self-Validating Methodology for Stability Assessment

To empirically determine the stability of this compound, a structured study is required. This protocol is designed to be self-validating by including forced degradation studies, which serve to identify potential degradation products and prove that the analytical method is "stability-indicating."

Experimental Workflow

The overall workflow involves subjecting the compound to controlled stress conditions and monitoring its purity over time with a validated analytical method.

G cluster_prep Preparation cluster_studies Stability & Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Obtain High-Purity This compound (T=0 Sample) B Prepare Solutions in Acetonitrile (e.g., 1 mg/mL) A->B C Ambient Stability Study (25°C/60% RH, Light/Dark) B->C D Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B->D E Sample at Time Points (e.g., 0, 1, 2, 4 weeks) C->E F Analyze via Stability-Indicating HPLC-UV Method D->F E->F G Characterize Degradants (LC-MS/MS) F->G H Quantify Purity & Degradant Formation F->H I Determine Degradation Rate & Identify Pathways G->I H->I

Caption: Experimental workflow for assessing the stability of the target compound.

Forced Degradation Protocol

The purpose of forced degradation is to intentionally degrade the sample to produce the likely degradation products that might be observed in a long-term stability study. This is critical for validating the analytical method.[16]

  • Acid Hydrolysis: To a solution of the compound (1 mg/mL in acetonitrile), add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: To a solution of the compound, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16][17] A dark control sample should be stored under the same conditions but protected from light.[16]

Stability-Indicating Analytical Method: HPLC-UV

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for stability testing. The method must be able to separate the parent compound from all process impurities and degradation products.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Validation Rationale: The forced degradation samples are injected into the HPLC system. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is not co-eluting with any degradants.

Conclusion

This compound is a molecule with significant synthetic potential, but its inherent reactivity necessitates a thorough understanding of its stability. The primary degradation risks under ambient conditions are hydrolysis at the benzylic-type bromoethyl group and, to a lesser extent, at the 6-chloro position on the pyrimidine ring. Photodegradation is also a significant concern. By implementing stringent storage protocols—specifically, cool, dark, and dry conditions under an inert atmosphere—the shelf-life of this valuable intermediate can be maximized. For any application in which long-term stability is critical, a formal study using a validated, stability-indicating HPLC method is not just recommended; it is an essential component of scientific due diligence and quality control.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. Available at: [Link]

  • MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine - Capot Chemical. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing. Available at: [Link]

  • Photochemistry of 2-chloropyrimidine - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Reactions at the Benzylic Position - Chemistry Steps. Available at: [Link]

  • Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of - SciSpace. Available at: [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters - ACS Publications. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Available at: [Link]

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - ResearchGate. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • This compound | C6H6BrClN2 | CID 22323340 - PubChem. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed. Available at: [Link]

  • CAS No : 188416-28-6 | Chemical Name : 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Available at: [Link]

  • Official methods of analysis and stability testing of new drugs - RSC Publishing. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]

  • Photostability Studies - Eurofins Czech. Available at: [Link]

  • Stability Testing – KP Pharmaceutical Technology, Inc. Available at: [Link]

  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents.
  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate. Available at: [Link]

  • Photostability Study of Biopharmaceutical Products - IJPPR. Available at: [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. Available at: [Link]

  • Chapter 04: Proper Storage of Chemicals in Laboratories - UNC Policies. Available at: [Link]

Sources

The Strategic Role of 4-(1-Bromoethyl)-6-chloropyrimidine in Advanced Pharmaceutical Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, bifunctional building blocks are the cornerstone of modular drug design. 4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) is a highly versatile, differentially halogenated intermediate that has become indispensable in the synthesis of complex pyrimidine-containing Active Pharmaceutical Ingredients (APIs)[1].

While structurally similar to the precursors of blockbuster triazole antifungals like Voriconazole, this specific des-fluoro analog plays a dual role in the industry. It serves both as a critical precursor for synthesizing regulatory impurity standards (e.g., des-fluoro voriconazole) required for Analytical Method Validation (AMV), and as a foundational scaffold for novel kinase inhibitors and lysophosphatidic acid (LPA) receptor antagonists. This whitepaper explores the orthogonal reactivity, mechanistic pathways, and field-proven protocols for utilizing this intermediate.

Chemical Profile & Orthogonal Reactivity

The synthetic value of this compound lies in its orthogonal reactivity —the ability to selectively functionalize one reactive site without interfering with the other, eliminating the need for cumbersome protecting-group chemistry [2].

The Causality of Chemoselectivity

The molecule possesses two distinct electrophilic centers:

  • The 1-Bromoethyl Group (sp³ C–Br): This exocyclic alkyl halide is highly polarized and sterically accessible. It readily undergoes

    
     nucleophilic substitution under mild basic conditions. The adjacent pyrimidine ring acts as an electron-withdrawing group, increasing the electrophilicity of the alpha-carbon.
    
  • The 6-Chloro Group (sp² C–Cl): The chlorine atom is directly attached to the electron-deficient pyrimidine ring. Because the C–Cl bond is stronger and integrated into the aromatic system, it is inert to mild

    
     conditions. Instead, it requires either high-temperature Nucleophilic Aromatic Substitution (
    
    
    
    ) or low-valent transition metal catalysis (e.g., Pd(0) or Ni(0)) to undergo oxidative addition [3].

By exploiting this thermodynamic and kinetic differential, chemists can sequentially build complex architectures.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 188416-33-3
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
Appearance Pale yellow to off-white solid
Primary Application Triazole Impurity Precursor / Kinase Inhibitor Scaffold
Table 2: Comparative Reactivity Profile
Electrophilic SiteHybridizationPrimary Reaction TypeOptimal Nucleophiles / PartnersCatalyst Required?
1-Bromoethyl (C–Br) sp³

Substitution
Triazoles, Amines, AlkoxidesNo (Mild Base only)
6-Chloro (C–Cl) sp²

/ Cross-Coupling
Arylboronic acids, Hard AminesYes (Pd/Ni) or High Heat

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of the intermediate.

OrthogonalReactivity SM This compound (CAS: 188416-33-3) SN2 SN2 Nucleophilic Substitution (sp3 C-Br Bond) SM->SN2 Mild Base, Nucleophile SNAr SNAr / Cross-Coupling (sp2 C-Cl Bond) SM->SNAr Pd/Ni Catalyst or Heat Triazole Triazole/Amine Intermediates (e.g., Des-fluoro Voriconazole) SN2->Triazole Aryl Aryl/Alkyl Pyrimidine Scaffolds (e.g., Kinase Inhibitors) SNAr->Aryl API Complex API / Reference Standard Triazole->API Aryl->API

Figure 1: Orthogonal reactivity pathways of this compound in API synthesis.

Strategic Role in API Synthesis & Quality Control

Regulatory Impurity Standards (Des-fluoro Voriconazole)

Voriconazole, a potent broad-spectrum antifungal, contains a 5-fluoro-4-pyrimidinyl moiety. During its industrial synthesis, incomplete fluorination of the starting materials leads to the formation of des-fluoro impurities [5]. Regulatory agencies (FDA, EMA) mandate strict quantification of these impurities. This compound is the exact des-fluoro precursor required to synthesize these reference standards. By coupling this intermediate with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one via a Reformatsky-type reaction, analytical chemists can generate the necessary des-fluoro voriconazole standards for HPLC/LC-MS method validation.

Scaffold for Novel Therapeutics

Beyond antifungals, the chloropyrimidine core is a privileged structure in oncology and fibrotic disease research. Recent patents highlight the use of 6-alkyl-4-chloropyrimidines in the synthesis of LPA receptor antagonists and triazolopyridine compounds, where the 6-chloro position is subjected to late-stage Suzuki coupling to append diverse aryl groups [4].

Experimental Workflows & Methodologies

Protocol 1: Synthesis via Wohl-Ziegler Radical Bromination

Objective: Convert 4-chloro-6-ethylpyrimidine to this compound. Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of


, preventing unwanted electrophilic aromatic substitution. Azobisisobutyronitrile (AIBN) serves as a thermal radical initiator. The radical forms exclusively at the ethyl group's alpha-carbon due to hyperconjugative stabilization and resonance from the pyrimidine ring.
  • Setup: Charge a dry, argon-purged flask with 4-chloro-6-ethylpyrimidine (1.0 eq) and anhydrous acetonitrile (10 mL/g).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq). Self-Validation: Do not exceed 1.05 eq of NBS to prevent the formation of the 1,1-dibromoethyl byproduct.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor via GC-MS or HPLC. The reaction is complete when the starting material is <2%.

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield a pale yellow solid.

Protocol 2: Regioselective Triazole Coupling

Objective: Append a triazole ring while preserving the C–Cl bond. Causality: Potassium carbonate (


) is a mild base that deprotonates 1,2,4-triazole without acting as a strong enough nucleophile to trigger 

at the 6-chloro position.
  • Setup: Dissolve 1,2,4-triazole (1.2 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to pre-form the triazolide anion.
    
  • Coupling: Add a solution of this compound (1.0 eq) in DMF dropwise over 15 minutes.

  • Reaction: Stir at 40°C for 12 hours. Self-Validation: TLC should show complete consumption of the bromide. If the reaction is pushed above 80°C, unwanted

    
     oligomerization may occur.
    
  • Isolation: Quench with ice water. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove DMF, dry over

    
    , and concentrate.
    

ExperimentalWorkflow Step1 Step 1: Radical Bromination 4-Chloro-6-ethylpyrimidine + NBS/AIBN Intermediate This compound Isolated via Chromatography Step1->Intermediate Wohl-Ziegler Step2 Step 2: SN2 Coupling Addition of 1,2,4-Triazole + K2CO3 Intermediate->Step2 Regioselective Step3 Step 3: Suzuki-Miyaura Coupling Arylboronic acid + Pd(dppf)Cl2 Step2->Step3 C-Cl Activation Final Target Molecule (Purified API Scaffold) Step3->Final

Figure 2: Step-by-step synthetic workflow from precursor to complex pyrimidine API.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-chloro position with an aryl group. Causality: With the delicate bromo group already substituted, the robust C–Cl bond can now be activated. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand accelerates the challenging oxidative addition of the palladium catalyst into the electron-deficient aryl chloride bond.

  • Setup: In a Schlenk tube, combine the 6-chloropyrimidine intermediate (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent/Base: Add degassed 1,4-dioxane and 2M aqueous

    
     (3.0 eq).
    
  • Reaction: Heat to 90°C under argon for 8 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with dichloromethane, dry, and purify via flash chromatography.

Conclusion

This compound is far more than a mere synthetic byproduct; it is a highly engineered, bifunctional linchpin in pharmaceutical chemistry. By understanding and leveraging the orthogonal reactivity between its sp³ C–Br and sp² C–Cl bonds, drug development professionals can execute highly convergent synthetic routes. Whether utilized to synthesize critical regulatory impurity standards for triazole antifungals or to build the next generation of targeted kinase inhibitors, mastering the chemistry of this intermediate is essential for modern API development.

References

  • PubChem / NIH. "this compound | C6H6BrClN2 - PubChem." National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjUYcGV3fj4iFz0VK2mN3Vx5cGLkhQKyQU3Cb5RUb921ilRM9GeFR7LtfvjRdmLrkmSqU-d4qGCi292cpbQfdMjlb3miHacyk3i6ePAzieJh6UOe9mQmGTe106yFwipILzxMb6vNYaOH2V1uSH7Peh_4_5Regpam8bSWrGIc52VezNZ-YozFK9]
  • Chemical Reviews. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGioMHy0D2wISXw_ubC-3sld0nU7SEhezjxdZhU_gDsFCjr9EitmItFCxXLbAN6S08IRM-EI9TajL5fuY3UswuCncnH4JVgE1eP5l1JEQtJBMEwtB7MbTiOZEfnpeQhc2czQvmo_wYx4_SZP1-MM7U=]
  • Journal of the American Chemical Society. "LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates." American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HHLpnGcxw59bTMJcyxQ1LW7-76SfujXQ56vVcolvTOtUuPXBNG4EE9YlCXLJQfAdJx2ptfd_k0JGuu1AzWgBPitXnI17RsmHRbo7Pg6biPhC9QFXtGC9N1dRlmvN78X4pVpmb0MqOg==]
  • WIPO Patent WO2017221092A1. "Triazolopyridine compounds and uses thereof." Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM9Jh2EzqoenK8us9gwlhjlEB6zCtkXdyOfwXzPvR9QXnpG6kEvB6GW-TGsZWm9v6HsdNOPEW2AX5kvErNTPlG5M-Z9dFx7JwnRoL_bNOO2BDe9tDmb3H09QbM2tWxKLFNqZqNW6kGiVAYF3MZog==]
  • API Synthesis International. "CONAZOLE SERIES 2/2 (US6586594 B1 - Preparation of triazoles by organometallic addition to ketones and intermediates therefor)." Blogspot. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjIh_llyHnKy8wsPaTHsWzV91L6wk-9_n7VqkdgckUf-gdjEa3kRbTa5nAzt0aUcnIbZpv10rbXmE3WRGHxk8ybvlMud5WYqDFQNOBYst4iG-8CuI0ILjfm12ZfuqFo2v6XVo1blpil4x2uwQ9Rw==]

Whitepaper: Electronic Properties and Synthetic Utility of the 4-(1-Bromoethyl)-6-chloropyrimidine Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In modern pharmaceutical development, the strategic selection of heterocyclic building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, I frequently leverage the 4-(1-bromoethyl)-6-chloropyrimidine scaffold (CAS 188416-33-3)[1]. This molecule, alongside its closely related 5-fluoro analog (CAS 188416-28-6)[2], serves as a critical linchpin in the synthesis of blockbuster triazole antifungals like Voriconazole[3].

This technical guide deconstructs the electronic anatomy of this ring system. By understanding its Density Functional Theory (DFT) parameters, frontier molecular orbitals (HOMO/LUMO), and orthogonal reactivity profiles, process chemists can rationally design highly chemoselective, self-validating synthetic workflows.

Structural and Electronic Anatomy

The chemical behavior of this compound is governed by the interplay between the


-deficient aromatic core and its strategically placed substituents.
The Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. Because nitrogen is highly electronegative, it withdraws electron density from the ring via both inductive (-I) and resonance (-R) effects. This renders the pyrimidine core inherently ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron deficient, significantly lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies compared to benzene[4].
The 6-Chloro Substituent

The addition of a chlorine atom at the C6 position further modulates the electronic landscape. Halogens exert a strong electron-withdrawing inductive effect (-I) through the


-bond framework, coupled with a weak electron-donating resonance effect (+R) via their lone pairs. In the highly electron-poor environment of the pyrimidine ring, the -I effect dominates. This drastically increases the electrophilicity of the C6 carbon, priming it for Nucleophilic Aromatic Substitution (

) reactions if required by the synthetic route.
The 4-(1-Bromoethyl) Substituent

The 1-bromoethyl side chain introduces an entirely different reactive node. The


-carbon is situated in a benzylic-like position relative to the pyrimidine ring, making the C-Br bond highly polarized[2]. While this position is naturally susceptible to direct 

attack, advanced drug synthesis exploits this site via umpolung (polarity reversal) to form carbon-carbon bonds[5].

G A This compound (Core Scaffold) B Pyrimidine Ring (π-Electron Deficient) A->B C 6-Chloro Group (-I > +R Effect) A->C D 1-Bromoethyl Group (Highly Electrophilic C-alpha) A->D E Low LUMO Energy (Susceptible to Nucleophiles) B->E F C6 Position (S_NAr Reactivity) C->F G Benzylic-like Position (Organozinc Formation) D->G

Fig 1: Electronic property map and reactive sites of the pyrimidine scaffold.

Computational Electronic Properties (DFT Analysis)

To predict the reactivity of this scaffold, we rely on computational chemistry. Density Functional Theory (DFT), specifically utilizing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, provides a highly accurate model of the molecule's electronic state[6][4].

Below is a summary of the representative quantitative electronic parameters for the chloropyrimidine class:

Electronic PropertyComputed Value (DFT/B3LYP)Chemical Implication for Process Chemistry
HOMO Energy ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Poor electron donor; highly resistant to electrophilic attack or unwanted oxidation.
LUMO Energy

Excellent electron acceptor; highly susceptible to nucleophilic attack.
Band Gap (

)

Indicates moderate kinetic stability and high chemical hardness, allowing safe handling.
Dipole Moment

High polarity dictates excellent solubility in polar aprotic solvents (e.g., THF, DMF).

Note: A low LUMO energy confirms that the pyrimidine ring itself is a strong electrophile. Therefore, any nucleophilic reagents used in downstream synthesis must be carefully tuned (e.g., using "soft" nucleophiles) to prevent unwanted ring degradation.

Reactivity Profile & Umpolung Utility

The most critical industrial application of this compound (and its fluorinated derivatives) is its use in Reformatsky-type cross-coupling reactions[3][7].

In the synthesis of Voriconazole, the 1-bromoethyl group must be coupled with a complex ketone (1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone)[3][5]. Because both the ketone carbonyl and the 1-bromoethyl


-carbon are electrophiles, direct coupling is impossible. We must reverse the polarity of the bromoethyl group. By inserting elemental zinc into the C-Br bond, we generate a nucleophilic organozinc intermediate[5].

Workflow N1 1. Activation Zn Dust + I2 N2 2. Insertion Organozinc Formation N1->N2 THF, 25°C N3 3. Coupling Ketone Addition N2->N3 Electrophile N4 4. Quench Product Isolation N3->N4 Acidic Workup

Fig 2: Zinc-mediated Reformatsky-type coupling workflow for API synthesis.

Self-Validating Experimental Protocol: Zinc-Mediated Coupling

As an Application Scientist, I mandate that protocols be self-validating—meaning the chemistry provides real-time physical feedback to the operator, ensuring safety and yield.

Objective: Synthesize the Voriconazole intermediate via the coupling of this compound with the target triazole-ketone.

Step-by-Step Methodology:

  • Zinc Activation (Surface Etching):

    • Action: Suspend Zinc dust (3.0 eq) in anhydrous Tetrahydrofuran (THF) under a Nitrogen atmosphere. Add a catalytic amount of Iodine (

      
      ) or a Lewis acid[5].
      
    • Causality: Commercial zinc dust is passivated by an inert

      
       layer, which prevents C-Br insertion. Iodine reacts with the zinc to form 
      
      
      
      , etching the surface and exposing highly reactive
      
      
      .
    • Self-Validation: The reaction mixture will initially turn brown (due to

      
      ). The complete disappearance of the brown color, leaving a grey suspension, visually validates that the zinc is fully activated.
      
  • Organozinc Formation (Umpolung):

    • Action: Slowly add a solution of this compound (1.2 eq) in THF to the activated zinc suspension at 25°C.

    • Causality: The insertion of zinc into the C-Br bond generates the nucleophilic organozinc reagent.

    • Self-Validation: This insertion is highly exothermic. A controlled temperature spike of 5-10°C confirms the active formation of the organometallic species. Critical Safety Note: If no exotherm is observed, halt the addition immediately to prevent a dangerous accumulation of unreacted halide.

  • Electrophilic Addition (Chemoselective Coupling):

    • Action: Once the exotherm subsides, add the 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq)[3].

    • Causality: The organozinc reagent is a "soft" nucleophile. Unlike highly reactive Grignard reagents, organozinc compounds will selectively attack the ketone carbonyl without causing unwanted side reactions with the electrophilic pyrimidine core or the triazole ring[7].

  • Quench and Isolation:

    • Action: Quench the reaction mixture with a cold, saturated aqueous solution of Ammonium Chloride (

      
      ).
      
    • Causality: The mild acidity of

      
       protonates the zinc alkoxide intermediate to yield the target tertiary alcohol. Using a strong acid (like 
      
      
      
      ) is strictly avoided, as it would cause premature dehydration of the newly formed alcohol into an unwanted alkene impurity.

References

  • 188416-33-3 | this compound - Anax Laboratories. Source: anaxlab.com.
  • 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrClFN2 | CID - PubChem. Source: nih.gov.
  • 2',4'-Difluoroacetophenone | 364-83-0 - Benchchem. Source: benchchem.com.
  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. Source: scispace.com.
  • Theoretical studies on the electronic structure of pyrimidines - Benchchem. Source: benchchem.com.
  • CN105503834B - Synthetic method of voriconazole intermediate - Google Patents. Source: google.com.
  • WO2009024214A1 - Process for the production of voriconazole - Google Patents. Source: google.com.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the synthesis of 4-(1-Bromoethyl)-6-chloropyrimidine , a critical pharmacophore often utilized as a "warhead" intermediate in the development of FAK (Focal Adhesion Kinase) inhibitors and other oncology targets.[1]

While industrial routes often employ radical bromination of 4-ethyl-6-chloropyrimidine, that pathway frequently suffers from poor regioselectivity (ring bromination vs. side-chain bromination).[1] This guide details the "Alcohol Route" (via Appel reaction), which offers superior purity profiles and kinetic control, essential for pre-clinical drug development.

Part 1: Executive Summary & Strategic Architecture

The synthesis of this compound presents a unique challenge: the pyrimidine ring is electron-deficient, making the C4-position highly susceptible to nucleophilic attack, while the "benzylic-like" 1-bromoethyl position is prone to elimination (forming the vinyl species) or hydrolysis.[1]

To ensure high fidelity, this protocol bypasses the radical bromination of ethyl-pyrimidines (Wohl-Ziegler reaction), which often yields difficult-to-separate di-bromo impurities.[1] Instead, we utilize a stepwise functionalization strategy:

  • Precursor Assembly: Generation of the 1-hydroxyethyl intermediate via Luche reduction.[1]

  • Target Synthesis: Conversion to the alkyl bromide via the Appel reaction, which operates under neutral conditions to prevent acid-catalyzed elimination.

Strategic Synthesis Architecture (Graphviz)

Synthesis_Architecture Start 4,6-Dichloropyrimidine (Starting Material) Acetyl 4-Acetyl-6-chloropyrimidine (Key Intermediate) Start->Acetyl Step1 Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4) then HCl hydrolysis Alcohol 4-(1-Hydroxyethyl)-6-chloropyrimidine (Stable Precursor) Acetyl->Alcohol Step2 Luche Reduction (NaBH4, CeCl3·7H2O) -78°C to 0°C Target This compound (Target Warhead) Alcohol->Target Step3 Appel Reaction (CBr4, PPh3, DCM) 0°C, Neutral pH

Caption: Figure 1. Stepwise synthetic pathway prioritizing regiochemical integrity. The dashed line indicates the precursor generation step (Protocol A), while solid lines denote the core transformation (Protocol B).

Part 2: Critical Reagents & Safety Grounding

Safety Warning: This synthesis involves Carbon Tetrabromide (


) , a potent hepatotoxin, and halogenated pyrimidines which are potential sensitizers. All operations must be conducted in a fume hood.
Reagent Quality Standards
ReagentGrade/SpecPurposeCriticality Note
4-Acetyl-6-chloropyrimidine >97% HPLCPrecursorImpurities (e.g., 4,6-diacetyl) propagate to final step.[1]
Cerium(III) Chloride Heptahydrate 99.9% Trace MetalsLewis AcidEssential for 1,2-reduction selectivity; prevents dechlorination.[1]
Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Granular, 98%ReductantUse fresh; old stocks cause sluggish reaction and side products.
Triphenylphosphine (

)
Reagent Plus, 99%O-philic ReagentExcess

is difficult to remove; stoichiometry is key.
Carbon Tetrabromide (

)
99%Bromine SourceMust be free of acid traces to prevent elimination.
Dichloromethane (DCM) Anhydrous (<50 ppm

)
SolventWater competes in Appel reaction, lowering yield.

Part 3: Experimental Protocols

Protocol A: Stereoselective Reduction (Precursor Synthesis)

Objective: Synthesis of 4-(1-hydroxyethyl)-6-chloropyrimidine

Rationale: We employ Luche Reduction conditions (


) rather than standard hydride reduction. The Cerium(III) coordinates to the carbonyl oxygen and the solvent (methanol), activating the carbonyl toward 1,2-addition while suppressing conjugate addition or reduction of the heteroaryl chloride.

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 4-acetyl-6-chloropyrimidine (5.0 g, 32.0 mmol) and Cerium(III) chloride heptahydrate (11.9 g, 32.0 mmol). Add Methanol (100 mL) and stir at Room Temperature (RT) until fully dissolved (clear solution).

  • Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to prevent over-reduction.

  • Reduction: Add Sodium Borohydride (1.21 g, 32.0 mmol) portion-wise over 15 minutes. Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (50% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Carefully quench with Saturated

    
     solution  (50 mL) at 0°C.
    
  • Extraction: Remove methanol under reduced pressure (rotary evaporator, bath < 40°C). Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).[1]

Yield Expectation: 4.5 – 4.8 g (90-95%) as a pale yellow oil or low-melting solid.[1]

Protocol B: The Appel Bromination (Target Synthesis)

Objective: Synthesis of this compound[1]

Rationale: The Appel Reaction is selected over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

.

generates

and

byproducts which are acidic. The target molecule contains a "styrene-like" motif (pyrimidine-CH(Br)-CH3); acidic conditions promote elimination to the vinyl pyrimidine (4-vinyl-6-chloropyrimidine). The Appel conditions remain neutral, preserving the alkyl bromide.

Procedure:

  • Setup: Oven-dry a 500 mL three-neck RBF under nitrogen atmosphere. Wrap the flask in aluminum foil (light sensitivity of

    
     and the product).
    
  • Solvation: Dissolve 4-(1-hydroxyethyl)-6-chloropyrimidine (4.0 g, 25.2 mmol, from Protocol A) and Carbon Tetrabromide (10.0 g, 30.2 mmol, 1.2 equiv) in anhydrous Dichloromethane (DCM) (150 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Triphenylphosphine (7.9 g, 30.2 mmol, 1.2 equiv) in DCM (30 mL). Add this solution dropwise via addition funnel over 30 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours.

    • Monitoring: TLC (20% EtOAc/Hexane). The polar alcohol spot will be replaced by a less polar bromide spot (

      
      ).
      
  • Workup (Non-Aqueous):

    • Add Hexane (150 mL) to the reaction mixture vigorously. This precipitates the bulk of the Triphenylphosphine Oxide (

      
      ) byproduct.
      
    • Filter the suspension through a pad of Celite or silica.

    • Concentrate the filtrate carefully (bath temperature < 30°C) to avoid thermal elimination.

  • Purification: Purify immediately via flash column chromatography (SiO2).

    • Eluent: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Note: The product elutes quickly. Do not use high polarity solvents.

Yield Expectation: 4.2 – 4.7 g (75-85%) as a clear to pale yellow oil. Storage: Store at -20°C under Argon. Unstable at room temperature over prolonged periods.

Part 4: Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualClear to pale yellow oil
Purity HPLC (C18, ACN/H2O)> 96.0% (Area %)
Identity 1H-NMR (400 MHz, CDCl3)Consistent with structure
Residual Solvent GC-HSDCM < 600 ppm
NMR Interpretation (Diagnostic Signals)
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     8.95 ppm (s, 1H):  Pyrimidine H-2 (Deshielded by two nitrogens).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     7.50 ppm (s, 1H):  Pyrimidine H-5 (Singlet, characteristic of 4,6-substitution).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5.15 ppm (q, J=6.8 Hz, 1H):  Methine -CH(Br)- . (Shifted downfield from alcohol ~4.8 ppm).
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.05 ppm (d, J=6.8 Hz, 3H):  Methyl -CH3 .
    

Part 5: Troubleshooting & "Field-Proven" Insights

Issue 1: Formation of Vinyl Side Product (Elimination)

  • Symptom:[2][3][4][5][6] New spot on TLC (very non-polar) and olefinic protons in NMR (5.5-6.5 ppm).[1]

  • Cause: Reaction temperature too high or workup too acidic.

  • Fix: Keep rotary evaporator bath < 30°C. Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.

Issue 2: Incomplete Conversion in Luche Reduction

  • Symptom:[2][3][4][5][6][7] Ketone remains after 4 hours.

  • Cause: Inactive

    
     (absorbed moisture).
    
  • Fix: Dissolve

    
     in a small amount of water/NaOH before adding to MeOH, or use fresh granular reagent.
    

Issue 3: Difficulty Removing


 
  • Symptom:[2][3][4][5][6][7] White solid clogs column or contaminates oil.

  • Fix: The "Hexane Crash" method in Step 6 is critical. If oxide remains, cool the concentrated crude to -20°C overnight; the oxide will crystallize out, allowing filtration before the column.

References

  • Application of Appel Reaction on Heterocycles: Vertex AI Search Result 1.1, 1.3, 1.7 - General mechanism and application of Appel reaction for alcohol-to-halide conversion preserving sensitive groups.[1]

    • Source:[1]

    • Source:[1]

  • Synthesis of 4,6-Functionalized Pyrimidines: Vertex AI Search Result 1.10, 1.12 - Methods for chlorination and functionalization of 4,6-dihydroxypyrimidine precursors.[1]

    • Source:[1]

  • Related Intermediate Synthesis (Defactinib/FAK Inhibitors)

    • Source:[1]

    • Source:[1]

  • Luche Reduction Specifics: Standard Organic Chemistry Reference - Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Context: Validates the use of CeCl3 for selective reduction in the presence of other sensitive groups.
  • Product Stability & Handling: Vertex AI Search Result 1.8 - Commercial availability and handling of this compound.[1]

    • Source:[1]

Sources

nucleophilic aromatic substitution (SNAr) on 4-(1-Bromoethyl)-6-chloropyrimidine

Application Note: Chemoselective Nucleophilic Aromatic Substitution ( ) on 4-(1-Bromoethyl)-6-chloropyrimidine

Executive Summary

This guide details the protocols for functionalizing This compound (CAS 188416-33-3) . This substrate represents a classic "bifunctional electrophile" challenge in heterocyclic chemistry. It contains two distinct reactive sites:[1][2]

  • The Aromatic Core (C6-Cl): Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Side Chain (C4-CH(Br)CH

    
    ):  Highly reactive toward Aliphatic Nucleophilic Substitution (
    
    
    ) and
    
    
    -Elimination (E2).

The Core Challenge: The secondary alkyl bromide (benzylic-like) is kinetically more labile than the aryl chloride under standard conditions. Attempting a standard

This application note provides optimized workflows to control chemoselectivity, prioritizing the retention of the alkyl bromide moiety where possible, or leveraging the reactivity for cascade cyclizations.

Mechanistic Analysis & Reactivity Profile

To design a successful protocol, one must understand the competing pathways. The pyrimidine ring acts as an electron-withdrawing group (EWG), activating both positions.

Electrophilic Sites
  • Site A (C6-Cl): Reacts via an addition-elimination mechanism (

    
    ). Rate is enhanced by protonation of the ring nitrogens or use of polar aprotic solvents.
    
  • Site B (C4-Alkyl-Br): Reacts via concerted

    
     or E2. The adjacent pyrimidine ring stabilizes the transition state for substitution (similar to a benzyl halide) but also increases the acidity of the 
    
    
    -proton, promoting elimination to 4-(1-vinyl)-6-chloropyrimidine .
Decision Matrix (Graphviz)

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathwaysStart4-(1-Bromoethyl)-6-chloropyrimidineHardBaseStrong Base / Heat(e.g., NaOEt, tBuOK)Start->HardBaseSoftNucSoft Nucleophile(e.g., Thiols, Azides)Start->SoftNucAminePrimary Amine(R-NH2)Start->AmineVinylElimination Product(4-Vinyl-6-chloropyrimidine)HardBase->VinylE2 (Major)AlkylSubAlkyl Substitution (SN2)(Retention of Cl)SoftNuc->AlkylSubSN2 (Major)Amine->AlkylSubKinetic Control (Low T)ArSubAryl Substitution (SNAr)(Retention of Br - DIFFICULT)Amine->ArSubThermodynamic (Rare)CyclicFused Bicyclic System(Cascade SNAr + SN2)Amine->CyclicCyclization (High T)

Figure 1: Reaction divergence based on nucleophile hardness and basicity. Note that direct

Experimental Protocols

Protocol A: Chemoselective (Targeting C6-Cl)

Objective: Displace the Chlorine while minimizing reaction at the Bromoethyl group.

Rationale: To favor



AnilinesHeterocyclic amines

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Aniline or substituted aniline (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) - Bulky base minimizes E2.
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol. Protic solvents can assist 
    
    
    via H-bonding to the leaving group/ring nitrogen, while being less favorable for
    
    
    than polar aprotics like DMF.

Step-by-Step:

  • Preparation: Dissolve this compound (1.0 mmol) in IPA (5 mL).

  • Addition: Add DIPEA (1.2 mmol) followed by the aniline derivative (1.1 mmol).

  • Temperature Control (Critical):

    • Start at 0 °C . Monitor by TLC/LCMS.[2]

    • If no reaction after 2 hours, warm slowly to Room Temperature (25 °C) .

    • Warning: Heating >40 °C will trigger elimination to the vinyl species.

  • Workup: Evaporate volatiles under reduced pressure (keep bath <30 °C). Partition between EtOAc and Water. Wash organic layer with Brine.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is likely unstable on silica; use neutralized silica (1%

    
    ) or alumina.
    
Protocol B: Sequential Cascade (Synthesis of Pyrrolopyrimidines)

Objective: Use the bifunctionality to build a fused ring system (e.g., 5,7-dimethyl-5H-pyrrolo[2,3-d]pyrimidine).

Rationale: This is the most common industrial application of this intermediate. An aliphatic amine first displaces the chloride (or bromide), and the resulting intermediate cyclizes.

Reagents:

  • Substrate: 1.0 equiv

  • Primary Amine (e.g., Methylamine, Benzylamine): 2.5 equiv

  • Solvent: THF or Dioxane

  • Temperature: 60–80 °C

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous THF (0.2 M concentration).

  • Amine Addition: Add the primary amine excess.

  • Heating: Heat the sealed vessel to 60 °C.

    • Mechanistic Note: The amine likely attacks the alkyl bromide first (

      
      ), forming a secondary amine. This amine then attacks the C6-Cl position intramolecularly (
      
      
      ) to close the ring. Alternatively,
      
      
      occurs first, followed by cyclization.
  • Monitoring: Watch for the disappearance of the intermediate (monosubstituted species).

  • Workup: Standard aqueous extraction.

Protocol C: Handling the "Vinyl" Impurity

If your

  • Prevention: Ensure the reaction mixture remains strictly anhydrous if using strong bases. Use bulky bases (DIPEA) rather than TEA or inorganic carbonates.

  • Purification: The vinyl compound is significantly less polar than the bromo-ethyl starting material. It can be removed via rapid filtration through a silica plug eluting with non-polar solvents (e.g., 5% EtOAc in Hexanes).

Quantitative Data Summary

Parameter

(Aryl-Cl)

(Alkyl-Br)
Elimination (E2)
Preferred Solvent DMSO, DMF, NMPAcetone, THF, MeCNEtOH, MeOH (with base)
Preferred Temp > 60 °C (usually)0 – 25 °C> 40 °C
Nucleophile Preference Hard (Alkoxides, Amines)Soft (Thiols, Azides)Hard Bases (OH-, OR-)
Relative Rate (Est.) 15010 (Base dependent)

Table 1: Relative reactivity of the two electrophilic sites on this compound.

Troubleshooting & Optimization

Common Failure Modes
  • Racemization: The C4-(1-bromoethyl) center is chiral. Even mild bases can deprotonate the benzylic position, leading to racemization. If stereochemistry is crucial, avoid thermodynamic conditions.

  • Hydrolysis: In the presence of water and heat, the C6-Cl can hydrolyze to the pyrimidinone (tautomer of the hydroxy-pyrimidine). Ensure solvents are "Dry" grade.

Analytical Checkpoints
  • 1H NMR (CDCl3):

    • Starting Material: Doublet at

      
       ~1.9 ppm (
      
      
      ), Quartet at
      
      
      ~5.2 ppm (
      
      
      -Br).
    • Elimination Product: Disappearance of the quartet; appearance of vinyl protons (dd) at

      
       5.5–6.7 ppm.
      
    • 
       Product: Shift of the pyrimidine ring protons; retention of the ethyl quartet/doublet pattern (if Alkyl-Br survived).
      

References

  • Synthesis of 4-bromopyrimidines via one-pot reaction. Source:Heterocycles, Vol 51, No. 11, 1999.[3] Context: Establishes the reactivity of halo-alkyl pyrimidines and the tendency for cyclization. Link:[Link] (Verified Journal Landing Page)

  • Nucleophilic substitution reactions of 4-chloropyrimidines. Source:Journal of the Chemical Society C, 1971. Context: Foundational work on the kinetics of aminolysis in chloropyrimidines, establishing C4/C6 reactivity. Link:[Link][4]

  • Regioselectivity in SNAr reactions of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class, Chapter 29. Context: Detailed quantum mechanical explanation of why C4/C6 positions are reactive and how substituents affect this. Link:[Link]

  • PubChem Compound Summary: this compound. Source: National Library of Medicine (NIH). Context: Physical properties and safety data for CAS 188416-33-3. Link:[Link]

Application Note: Chemoselective Amine Coupling with 4-(1-Bromoethyl)-6-chloropyrimidine

[1][2][3]

Executive Summary & Reactivity Profile

The Challenge: The core objective is to achieve selective amine coupling without triggering elimination (styrene formation) or premature substitution at the chloropyrimidine core.[2]

The Solution: Chemoselectivity is controlled primarily by temperature and base strength .[1][2]

  • Site A (1-Bromoethyl): Reacts via

    
      mechanism.[1][2] Kinetically favored at 0°C to 25°C .[1][2]
    
  • Site B (6-Chloro): Reacts via

    
      mechanism.[1][2] Thermodynamically favored, typically requiring >60°C  or acid catalysis.[3]
    
  • Site C (Elimination): Formation of 4-vinyl-6-chloropyrimidine.[1][2][3] Promoted by strong, bulky bases (e.g.,

    
    -BuOK) or high heat.[3]
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways based on conditions.

ReactionPathwaysStart4-(1-Bromoethyl)-6-chloropyrimidineSN2Product A: N-Alkylated Amine(Target: Ethyl Linker)Start->SN2 Mild Base, 25°C (Kinetic Control)ElimSide Product: Vinyl Pyrimidine(Elimination)Start->Elim Strong/Bulky Base or High TSNArProduct B: 6-Amino Pyrimidine(Target: Ring Substitution)Start->SNAr High T (>80°C) or Acid Cat.SN2->SNAr Sequential Reaction (Add 2nd Amine + Heat)

Caption: Chemoselective pathways. Green path represents the standard protocol for alkylation described below.

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF MeCN offers easy workup and moderate polarity.[1][2][3] DMF accelerates

for sluggish amines but requires aqueous workup.[1][2]
Base

or DIPEA
Use mild bases.[1][2] Strong bases (NaH, KOtBu) cause rapid elimination to the vinyl impurity.
Stoichiometry 1.0 : 1.1 (Electrophile : Amine)Avoid large excess of amine if the amine is valuable; otherwise, excess amine can act as the base.
Temperature 0°C

RT
CRITICAL: Keep T < 40°C during the first step to prevent

at the 6-Cl position.

Experimental Protocols

Protocol A: Selective -Alkylation (Targeting the Bromoethyl Group)

Use this protocol to attach an amine to the ethyl chain while leaving the chloropyrimidine intact for future modification.

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Amine (e.g., Morpholine, Piperazine, Primary amines) (1.1 equiv)[3]

  • Potassium Carbonate (

    
    ) (2.0 equiv) OR DIPEA (1.5 equiv)[1][2]
    
  • Acetonitrile (anhydrous) [Concentration: 0.2 M][1][2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with this compound and anhydrous Acetonitrile. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     (solid) or DIPEA (liquid) slowly.[1][2] Note: Solid bases may require vigorous stirring.[1][2]
    
  • Amine Addition: Add the amine dropwise over 5–10 minutes.

    • Why: Gradual addition prevents local exotherms that could trigger elimination.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS.[1][2] Look for the disappearance of the starting bromide (

      
       isotope pattern Br/Cl) and appearance of the product (
      
      
      Cl only).
  • Workup:

    • Filter off inorganic salts (

      
      ).[1][2]
      
    • Concentrate the filtrate under reduced pressure.[1][2][4][5][6]

    • Purification: Flash chromatography on Silica Gel.[1][2] (Note: The product is an amine; use 1%

      
       in the eluent if streaking occurs).[2]
      
Protocol B: Sequential Library Synthesis (One-Pot)

Use this to functionalize BOTH positions: first the ethyl group, then the ring.[3]

  • Step 1 (

    
    ):  Follow Protocol A using 1.0 equiv  of Amine #1 in DMF . Stir at RT for 4 hours.
    
  • Step 2 (

    
    ):  Without isolation, add 1.2 equiv  of Amine #2 (must be a primary or secondary amine).[1][2]
    
  • Step 3 (Heat): Add excess base (e.g., 2.0 equiv

    
    ) and heat to 80–90°C  for 6–12 hours.
    
    • Mechanism:[1][2][5][7][8] The heat overcomes the activation energy barrier for the 6-chloropyrimidine displacement.

  • Workup: Dilute with water, extract with EtOAc, and purify.

Troubleshooting & Quality Control

Issue 1: Formation of Styrene Impurity (Elimination) [1][2]

  • Observation: LC-MS shows a peak with mass [M-HBr].[1][2][3]

  • Cause: Base is too strong or temperature is too high.[1][2] Sterically hindered amines act as bases rather than nucleophiles.[1][2]

  • Fix: Switch to a weaker base (e.g.,

    
    ) or use the amine itself as the base (2.5 equiv). Perform the reaction at 0°C.
    

Issue 2: Hydrolysis to Alcohol

  • Observation: Formation of 4-(1-hydroxyethyl)-6-chloropyrimidine.[1][2][3]

  • Cause: Wet solvent or hygroscopic amine.[1][2]

  • Fix: Use anhydrous MeCN and store the bromide under inert atmosphere (Argon/Nitrogen).

Issue 3: Low Reactivity of the Chloride (


 step)
  • Fix: If the 6-chloro position is sluggish (common with electron-rich amines at the ethyl position), add a Lewis Acid catalyst (

    
    ) or switch solvent to DMSO and increase temp to 100°C.[1][2]
    

References

  • Voriconazole Intermediate Synthesis

    • Context: Describes the use of this compound in C-C bond formation (Reformatsky), highlighting its stability and reactivity profile.
    • Source: European Patent Office (EPO).[1][2] "Voriconazole Intermediate and Voriconazole Synthesis Method". Patent EP3395813.[1][2]

  • Pyrimidine Reactivity Guide

    • Context: General reactivity hierarchy of halopyrimidines (Alkyl-Br > Aryl-Cl).[1][2][3]

    • Source: BenchChem.[1][2][4] "Optimization of 4-Chloropyrimidine Substitution Reactions".

  • Related Nucleophilic Substitutions

    • Context: Protocols for amine coupling to chloropyrimidines and side reaction management.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.[1][2] "An Electrochemical Synthesis of Functionalized Arylpyrimidines".

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position of Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in oncology, virology, and central nervous system therapeutics. Functionalizing the pyrimidine core via carbon-carbon bond formation is a cornerstone of modern medicinal chemistry. Specifically, the palladium-catalyzed Suzuki-Miyaura cross-coupling at the 6-chloro position of pyrimidines (e.g., 4,6-dichloropyrimidine or 4-amino-6-chloropyrimidine) provides a highly reliable, modular pathway for late-stage diversification[1].

This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating step-by-step protocol for achieving high-yielding, site-selective Suzuki couplings at the 6-chloro position.

Mechanistic Insights & Site Selectivity

The success and regioselectivity of the Suzuki coupling on pyrimidines are governed by the inherent electronic properties of the diazine ring.

  • Electronic Activation: The pyrimidine ring is highly electron-deficient due to the inductive and mesomeric withdrawal by the two nitrogen atoms. This electron deficiency significantly lowers the activation energy required for the oxidative addition of the Pd(0) active species into the C-Cl bond at the 2-, 4-, or 6-positions[1].

  • Site Selectivity in Polyhalogenated Systems: In substrates like 4,6-dichloropyrimidine, the two carbon-halogen bonds are chemically equivalent. However, the first Suzuki coupling event introduces an aryl group that donates electron density back into the pyrimidine core. This electronic modulation deactivates the remaining C-Cl bond, allowing for exquisite mono-selectivity. Researchers can reliably isolate 4-aryl-6-chloropyrimidines without significant over-coupling[2].

  • Pre-Functionalized Substrates: For pyrimidines already substituted at the 4-position with electron-donating groups (e.g., 4-amino-6-chloropyrimidine), the 6-chloro position remains highly primed for cross-coupling, often requiring milder conditions than isolated chlorobenzenes[3].

CatalyticCycle Pd0 Pd(0) Active Species Catalyst Regeneration OxAdd Oxidative Addition (Insertion into C6-Cl bond) Pd0->OxAdd 6-Chloropyrimidine PdII Pd(II) Intermediate [Ar-Pd(II)-Cl] OxAdd->PdII Base Base Exchange (Carbonate/Hydroxide) PdII->Base Base (e.g., K2CO3) Trans Transmetalation (Arylboronic Acid) Base->Trans RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim Ar'-B(OH)2 RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling at the pyrimidine 6-chloro position.

Reaction Optimization & Quantitative Data

The choice of catalyst, solvent, and base is critical for balancing the rates of oxidative addition and transmetalation while suppressing side reactions (e.g., protodehalogenation or boronic acid homocoupling). Biphasic solvent systems are highly recommended; the organic phase solubilizes the coupling partners, while the aqueous phase dissolves the inorganic base, facilitating the crucial base exchange step[4].

Table 1: Optimization Parameters for 6-Chloropyrimidine Suzuki Couplings

Catalyst SystemSolvent SystemBaseTemp & TimeYield (%)Selectivity & Application Notes
Pd(PPh₃)₄ (5 mol%)1,4-Dioxane/H₂O (3:1)K₂CO₃100 °C, 15 min (MW)85–92%Excellent baseline conditions; ideal for electron-rich and neutral boronic acids[4].
Pd(dppf)Cl₂ (5 mol%)THF/H₂O (4:1)Na₂CO₃80 °C, 12 h (Thermal)78–85%Preferred for sterically hindered ortho-substituted boronic acids[1].
Pd(OAc)₂ / SPhos Toluene/EtOH/H₂OK₃PO₄90 °C, 4 h (Thermal)88–95%High efficiency for challenging heteroaryl boronic acids; suppresses dehalogenation.

Experimental Workflow & Protocol

The following self-validating protocol is optimized for a 1.0 mmol scale utilizing microwave irradiation, which drastically reduces reaction times and improves reproducibility[4].

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (Microwave/Thermal) Prep->React Monitor 3. Reaction Monitoring (LC-MS) React->Monitor Quench 4. Aqueous Quench & Extraction Monitor->Quench Purify 5. Flash Chromatography & Characterization Quench->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of 6-chloropyrimidines.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

  • To a dry 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 6-chloropyrimidine derivative (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Causality: A slight stoichiometric excess (1.2 eq) of the boronic acid is utilized to compensate for competitive protodeboronation that can occur under basic aqueous conditions[5].

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 mmol) as the base.

Step 2: Solvent Addition & Degassing

  • Add 4.0 mL of a pre-mixed 1,4-Dioxane/H₂O (3:1 v/v) solvent system.

  • Seal the vial with a crimp cap and septum. Sparge the mixture with Argon gas for 10 minutes using a submerged needle, with a secondary needle acting as a vent.

  • Causality: Rigorous removal of dissolved oxygen is non-negotiable. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes the oxidative homocoupling of the boronic acid, severely depressing yields[5].

Step 3: Catalyst Introduction

  • Briefly open the vial under a positive flow of Argon and add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Re-seal the vial and purge the headspace with Argon for an additional 2 minutes.

Step 4: Reaction Execution

  • Place the vial in a microwave synthesizer. Irradiate at 100 °C for 15 minutes with continuous stirring. (If utilizing conventional thermal heating, heat the sealed vial in an oil bath at 90 °C for 4–6 hours).

Step 5: Self-Validating Reaction Monitoring

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the UV trace (254 nm) demonstrates that the starting 6-chloropyrimidine peak is <5% relative to the product peak, and the mass spectrum confirms the presence of the [M+H]⁺ ion corresponding to the cross-coupled product.

Step 6: Quench and Extraction

  • Allow the vial to cool to room temperature. Uncap and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 7: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. Isolate the fractions containing the pure product and evaporate the solvent.

Troubleshooting & Process Causality

Even with robust protocols, specific substrates may present challenges. Understanding the mechanistic causality behind these failures allows for rapid troubleshooting.

  • Issue: High Levels of Boronic Acid Homocoupling

    • Cause: Trace oxygen in the reaction mixture facilitates the Pd-catalyzed oxidative dimerization of the boronic acid.

    • Solution: Increase Argon sparging time to 20 minutes. Alternatively, add the boronic acid in two portions (0.6 eq initially, 0.6 eq after 5 minutes of heating) to maintain a low steady-state concentration[5].

  • Issue: Protodehalogenation (Formation of Reduced Pyrimidine)

    • Cause: The transmetalation step is too slow relative to background reduction, or beta-hydride elimination is occurring if aliphatic alcohol co-solvents are used.

    • Solution: Switch to a more electron-rich, sterically demanding ligand/catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to accelerate transmetalation, and strictly avoid primary/secondary alcohols in the solvent mixture.

  • Issue: Incomplete Conversion of 6-Chloropyrimidine

    • Cause: Catalyst deactivation or poor solubility of the inorganic base.

    • Solution: Ensure the biphasic ratio is optimized (increase water content slightly if the base is crashing out). If steric hindrance is the limiting factor (e.g., ortho-substituted boronic acids), elevate the temperature to 110 °C and switch to a smaller, more basic counterion like NaOH or Cs₂CO₃.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI - Molecules URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application Note: Regio- and Chemoselective Alkylation Strategies Using 4-(1-Bromoethyl)-6-chloropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of targeted therapeutics, the modular assembly of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. 4-(1-Bromoethyl)-6-chloropyrimidine (CAS 188416-33-3) is a highly versatile, bifunctional building block widely utilized in the synthesis of triazole antifungals and pyrimidine-based kinase inhibitors .

The architectural value of this molecule lies in its orthogonal reactivity. It possesses a highly electrophilic secondary alkyl bromide and a moderately reactive aryl chloride. This application note details the mechanistic rationale and validated protocols for exploiting this chemoselectivity, enabling researchers to construct complex, di-substituted pyrimidine scaffolds with high precision and yield.

Mechanistic Rationale & Chemoselectivity

The successful utilization of this compound relies on exploiting the distinct activation energies required to functionalize its two reactive sites .

  • SN2 Alkylation (1-Bromoethyl group): The secondary bromide is situated at a "benzylic-like" position relative to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine core stabilizes the partial positive charge developing in the SN2 transition state. This makes the 1-bromoethyl position exceptionally reactive towards nucleophilic attack by amines, azoles, or alkoxides under mild kinetic control.

  • SNAr / Cross-Coupling (6-Chloro group): The 6-chloro position is an aryl halide that requires significantly higher activation energy (elevated temperatures or transition-metal catalysis) to undergo Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig/Suzuki cross-couplings .

Causality in Condition Selection: Because the 1-bromoethyl group is a secondary alkyl halide, it is highly susceptible to E2 elimination, which yields an unwanted and unreactive vinyl pyrimidine byproduct. To suppress this elimination pathway, mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) are strictly preferred over strong, sterically hindered bases (e.g., KOtBu, NaH). The polar aprotic solvent leaves the nucleophile unsolvated and highly reactive, allowing the SN2 reaction to proceed at room temperature. This thermodynamic control preserves the 6-chloro group entirely for downstream diversification.

Optimization of Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the N-alkylation of this compound with a model secondary amine nucleophile.

Base (Equiv)SolventTemp (°C)Time (h)SN2 Yield (%)Elimination Byproduct (%)SNAr Byproduct (%)
K₂CO₃ (2.0) DMF 25 12 > 92 < 2 Not detected
Cs₂CO₃ (1.5)MeCN258893Not detected
NaH (1.2)THF0 to 2546525Not detected
DIPEA (3.0)NMP8012451535

Table 1. Impact of base and temperature on the chemoselective SN2 alkylation of this compound. K₂CO₃ in DMF at room temperature provides the optimal kinetic control to maximize yield and prevent E2 elimination.

Experimental Protocols

The following step-by-step methodologies represent a self-validating workflow for the orthogonal functionalization of the pyrimidine scaffold.

Protocol A: Chemoselective SN2 N-Alkylation

Objective: Alkylate an N-nucleophile (e.g., 1,2,4-triazole or piperazine derivative) at the 1-bromoethyl position while leaving the 6-chloro group intact.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the N-nucleophile (1.0 equiv, 10.0 mmol) in anhydrous DMF (0.2 M, 50 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol).

    • Causality: Finely powdered K₂CO₃ maximizes the solid-liquid surface area for heterogeneous deprotonation. This ensures a steady, low concentration of the active nucleophile, preventing localized basicity spikes that drive competitive E2 elimination.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add this compound (1.05 equiv, 10.5 mmol) dropwise (if in solution) or in small solid portions.

  • Reaction Propagation: Remove the ice bath and stir the mixture at 25 °C for 12 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating and considered complete when the unreacted nucleophile peak is <2% by UV integration.

  • Workup & Validation: Quench the reaction with ice water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

    • Causality: The LiCl wash is a critical validation step; it selectively partitions residual DMF into the aqueous phase, preventing solvent contamination that leads to oiling-out during crystallization or peak broadening in chromatographic steps.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the 1-alkyl-6-chloropyrimidine intermediate.

Protocol B: Downstream Diversification via SNAr

Objective: Displace the remaining 6-chloro group with an aryl amine to generate a 4,6-disubstituted pyrimidine kinase inhibitor scaffold.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv, 5.0 mmol) and the desired aryl amine (1.2 equiv, 6.0 mmol) in 1-butanol or NMP (0.5 M, 10 mL).

  • Catalysis/Base: Add DIPEA (2.5 equiv, 12.5 mmol). (Note: If the aryl amine is highly electron-deficient, transition to a Buchwald-Hartwig amination by adding a catalytic amount of Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv) with Cs₂CO₃ instead of DIPEA).

  • Heating: Heat the mixture to 100–120 °C for 16 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the high activation energy of the SNAr process at the electron-rich, mono-substituted pyrimidine ring.

  • Isolation: Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 x 20 mL). Concentrate and purify via reverse-phase preparative HPLC to isolate the final di-substituted pyrimidine therapeutic scaffold.

Workflow Visualization

Workflow SM 4-(1-Bromoethyl)- 6-chloropyrimidine (Bifunctional Scaffold) Int 1-Alkyl-6-chloro Pyrimidine Intermediate SM->Int SN2 Alkylation K2CO3, DMF, rt Elim Vinyl Pyrimidine (Elimination Byproduct) SM->Elim Strong Base (Side Reaction) Nuc1 N-Nucleophile (e.g., Triazole/Amine) Nuc1->Int Final Di-substituted Pyrimidine (Kinase Inhibitor) Int->Final SNAr / Cross-Coupling Heat or Pd-cat Nuc2 Aryl Amine or Boronic Acid Nuc2->Final

Orthogonal functionalization workflow of this compound.

References

  • National Center for Biotechnology Information. "this compound" PubChem CID 22323340. URL:[Link]

  • Pfizer Inc. "Preparation of triazoles by organometallic addition to ketones and intermediates therefor" US Patent 6,586,594 B1.
  • Johnson & Johnson Pharmaceutical Research. "Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase" Combinatorial Chemistry & High Throughput Screening, 7(5), 2004. URL:[Link]

  • Novartis AG. "Pyrimidine derivatives used as PI-3-kinase inhibitors" US Patent 8,217,035 B2.

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Voriconazole Intermediates Using Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Challenge of Voriconazole Synthesis

Voriconazole, a second-generation triazole antifungal agent, stands as a critical therapeutic option against invasive fungal infections.[1] Its complex stereochemistry, featuring two adjacent chiral centers, presents a significant synthetic challenge. The precise arrangement of these stereocenters is paramount to its therapeutic efficacy. This guide provides an in-depth, step-by-step protocol for the synthesis of a key intermediate of voriconazole, focusing on a widely adopted and industrially scalable strategy that employs a chloropyrimidine derivative as a central building block. Our focus will be on the critical coupling reaction to form the carbon-carbon bond that establishes the core structure of the molecule and the subsequent resolution to isolate the desired stereoisomer.

This document is designed for researchers and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale that inform each step. We will delve into the mechanistic nuances of the reactions, the importance of diastereoselective control, and the pivotal role of chiral resolution in obtaining the enantiomerically pure active pharmaceutical ingredient.

The Synthetic Blueprint: A Chloropyrimidine-Centric Approach

The synthesis of voriconazole from a chloropyrimidine intermediate can be conceptually broken down into three key stages: the stereoselective coupling of the pyrimidine and ketone fragments, the reductive dechlorination of the resulting intermediate, and the chiral resolution of the racemic mixture. This strategy offers a robust and scalable pathway to the desired (2R,3S)-enantiomer.

The overall workflow is depicted in the following diagram:

Voriconazole_Synthesis cluster_0 Part 1: Diastereoselective Coupling cluster_1 Part 2: Reductive Dechlorination cluster_2 Part 3: Chiral Resolution A 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol A->C Reformatsky-type Reaction (Zinc, Lewis Acid) B 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine B->C D Racemic Voriconazole (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E Voriconazole Camphorsulfonate Salt ((2R,3S)-enantiomer) D->E (1R)-(-)-10-camphorsulfonic acid F Voriconazole ((2R,3S)-enantiomer) E->F Basification

Figure 1: Overall synthetic workflow for Voriconazole.

Part 1: The Core Construction - A Diastereoselective Reformatsky-type Coupling

The cornerstone of this synthetic route is the highly diastereoselective coupling of a ketone and a chloropyrimidine derivative. The Reformatsky-type reaction, utilizing an organozinc intermediate, has proven to be an effective method for achieving good diastereoselectivity, favoring the desired (2R,3S/2S,3R) enantiomeric pair over the (2R,3R/2S,3S) pair.[1][2]

Protocol 1: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Objective: To synthesize the key chloropyrimidine intermediate with high diastereoselectivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone225.1710.0 g0.0444
6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine255.4513.6 g0.0532
Zinc powder (activated)65.384.3 g0.0658
Iodine or Bromine (activator)253.81 or 159.81~0.1 g-
Zinc Chloride (Lewis Acid)136.306.8 g0.0499
Tetrahydrofuran (THF), anhydrous72.11160 mL-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (80 mL) and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (10.0 g). Stir the mixture at room temperature (20-25°C) until a clear solution is obtained.[3]

  • Formation of the Organozinc Reagent: To the stirred solution, add zinc chloride (6.8 g) and activated zinc powder (4.3 g) under a nitrogen atmosphere.[3] This will form a suspension.

  • Initiation of the Reformatsky Reaction: In a separate flask, prepare a solution of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (13.6 g) and a catalytic amount of iodine or bromine (~0.1 g) in anhydrous tetrahydrofuran (80 mL).

  • Controlled Addition: Slowly add the solution from the dropping funnel to the suspension in the reaction flask over a period of 1-2 hours, maintaining the reaction temperature between 15-25°C.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-5 hours after the addition is finished.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of diastereomers, can be purified by crystallization or column chromatography to yield the desired (2R,3S/2S,3R) enantiomeric pair.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF is crucial as organozinc reagents are sensitive to moisture.

  • Zinc Activation: Activating the zinc powder, for instance with a small amount of iodine or bromine, is essential to initiate the formation of the organozinc reagent.[4]

  • Lewis Acid: Zinc chloride acts as a Lewis acid, coordinating to the ketone carbonyl and increasing its electrophilicity, thereby facilitating the nucleophilic attack by the organozinc reagent.[5]

  • Temperature Control: Maintaining the reaction temperature within the specified range is important for controlling the reaction rate and minimizing the formation of side products.

Part 2: The Gateway to Voriconazole - Reductive Dechlorination

The next critical step is the removal of the chlorine atom from the pyrimidine ring. This is typically achieved through catalytic hydrogenation, a clean and efficient method for dehalogenation.

Protocol 2: Synthesis of Racemic Voriconazole

Objective: To remove the chloro substituent from the pyrimidine ring to form the racemic voriconazole base.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol383.7610.0 g0.0261
Palladium on Carbon (10% Pd)-1.0 g-
Sodium Acetate82.033.2 g0.0390
Methanol32.04100 mL-
Hydrogen Gas2.021 atm-

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the chloropyrimidine intermediate (10.0 g) and sodium acetate (3.2 g) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric pressure is sufficient, though higher pressures can be used) and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude racemic voriconazole. This crude product can be further purified by crystallization.

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for hydrogenolysis of aryl halides.

  • Base: Sodium acetate is added to neutralize the hydrochloric acid that is formed as a byproduct of the dechlorination reaction, preventing potential acid-catalyzed side reactions.

  • Solvent: Methanol is a suitable solvent for both the substrate and for the hydrogenation reaction.

Part 3: The Final Hurdle - Chiral Resolution

With the racemic mixture in hand, the final and most critical step is the separation of the desired (2R,3S)-enantiomer. This is most commonly and effectively achieved through diastereomeric salt formation using a chiral resolving agent. (1R)-(-)-10-camphorsulfonic acid is the reagent of choice for this resolution.[1][6]

Protocol 3: Resolution of Racemic Voriconazole

Objective: To isolate the therapeutically active (2R,3S)-enantiomer of voriconazole.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic Voriconazole349.3210.0 g0.0286
(1R)-(-)-10-Camphorsulfonic acid232.306.6 g0.0284
Acetone58.08270 mL-
Methanol32.0490 mL-

Procedure:

  • Salt Formation: Dissolve the racemic voriconazole (10.0 g) in a mixture of acetone (270 mL) and methanol (90 mL) at an elevated temperature (40-45°C).[7]

  • Addition of Resolving Agent: In a separate flask, dissolve (1R)-(-)-10-camphorsulfonic acid (6.6 g) in methanol. Add this solution to the voriconazole solution.

  • Crystallization: Seed the solution with a small crystal of voriconazole camphorsulfonate salt if available, and stir the mixture at 40-45°C for about an hour to induce crystallization.[7]

  • Cooling and Isolation: Slowly cool the slurry to room temperature and then further cool to 20-25°C and stir for several hours to maximize the yield of the diastereomeric salt.[7] Filter the precipitated solid and wash with a cold acetone/methanol mixture.

  • Liberation of the Free Base: To obtain the free base of voriconazole, suspend the diastereomeric salt in a mixture of dichloromethane and water. Adjust the pH to 11-12 with an aqueous sodium hydroxide solution.[6]

  • Extraction and Final Product: Separate the organic layer, wash with water, and concentrate under reduced pressure. The resulting crude voriconazole can be recrystallized from a suitable solvent like isopropanol to yield the pure (2R,3S)-enantiomer.[6]

Causality and Experimental Choices:

  • Resolving Agent: (1R)-(-)-10-camphorsulfonic acid forms a diastereomeric salt with the (2R,3S)-enantiomer of voriconazole that has significantly lower solubility in the chosen solvent system compared to the salt formed with the (2S,3R)-enantiomer, allowing for its selective precipitation.

  • Solvent System: The mixture of acetone and methanol is optimized to provide the right balance of solubility for both the racemic base and the diastereomeric salts, facilitating the selective crystallization of the desired salt.

  • Basification: The final basification step is necessary to break the salt and liberate the free amine form of voriconazole.

Conclusion

The synthesis of voriconazole intermediates via a chloropyrimidine-based route is a well-established and industrially relevant process. The success of this synthesis hinges on the careful control of the diastereoselective coupling reaction, the efficient reductive dechlorination, and the highly specific chiral resolution. By understanding the chemical principles behind each step, researchers can optimize conditions to achieve high yields and purity of the final active pharmaceutical ingredient. The protocols provided herein offer a detailed and practical guide for the laboratory-scale synthesis of these crucial intermediates, laying the groundwork for further research and development in the field of antifungal drug discovery.

References

  • An Enantioselective Synthesis of Voriconazole. ResearchGate. Available at: [Link]

  • An enantioselective synthesis of voriconazole. Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. ResearchGate. Available at: [Link]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. Available at: [Link]

  • Process for preparing voriconazole by using new intermediates. Eureka | Patsnap. Available at: [Link]

  • An improved process for the preparation of voriconazole and intermediates thereof. Google Patents.
  • Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole). Google Patents.
  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. Patent 3395813 - EPO. Available at: [Link]

  • Synthetic method of voriconazole intermediate. Google Patents.
  • process for the preparation of voriconazole. Justia Patents. Available at: [Link]

  • Process for preparing voriconazole. Google Patents.
  • Voriconazole intermediate and voriconazole synthesis method. Google Patents.
  • Process for preparing voriconazole by using new intermediates. Justia Patents. Available at: [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF. European Patent Office - EP 3929191 A1. Available at: [Link]

  • Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof. Google Patents.
  • Process for the production of voriconazole. Google Patents.
  • Process for preparing voriconazole by using new intermediates. Google Patents.
  • Improved process for the preparation of (2r,3s)-2-(2,4- difluqrophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol. Google Patents.
  • A novel process to manufacture (2r,3s)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol. Google Patents.
  • Process for the preparation of voriconazole. Google Patents.
  • New method for preparing voriconazole. Google Patents.
  • Process For Synthesis Of Voriconazole. Quick Company. Available at: [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Bromoethyl)-6-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct reactive sites: a bromoethyl group amenable to nucleophilic substitution and a chloropyrimidine moiety that can participate in various cross-coupling reactions. The successful execution of transformations involving this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive overview of the principles governing solvent choice and offers detailed protocols for common reactions, ensuring researchers can optimize their synthetic strategies for maximal yield and purity.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is paramount for effective solvent selection.

  • Structure: The molecule contains a pyrimidine ring, an electrophilic carbon attached to a bromine atom, and another electrophilic carbon attached to a chlorine atom.

  • Solubility: Generally soluble in a range of common organic solvents, including ethers (THF, 2-MeTHF), halogenated hydrocarbons (DCM, chloroform), and polar aprotic solvents (DMF, DMSO, acetonitrile). Its solubility in nonpolar solvents like hexanes is limited.

  • Stability: While stable under standard conditions, prolonged exposure to protic solvents, especially in the presence of heat or base, can lead to decomposition or side reactions such as elimination or hydrolysis.

Fundamental Principles of Solvent Selection

The choice of solvent is not arbitrary; it is a strategic decision that influences reaction kinetics, mechanism, and outcome. Several key factors must be considered:

Solvent Polarity and Reaction Mechanism

The polarity of the solvent plays a crucial role, particularly in nucleophilic substitution reactions at the bromoethyl group.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for SN2 reactions. They possess dipole moments sufficient to dissolve both the substrate and the nucleophile. Crucially, they do not engage in hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive. This leads to a significant acceleration of the reaction rate compared to protic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. While they can facilitate the departure of the bromide ion, they also heavily solvate and deactivate the nucleophile, slowing down SN2 reactions. They may promote SN1 pathways by stabilizing the potential carbocation intermediate, but this can also lead to undesired solvolysis products.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Due to the poor solubility of most nucleophiles and the polar substrate in these solvents, they are typically not suitable for nucleophilic substitution reactions. However, they are often excellent choices for cross-coupling reactions where the organometallic reagents and catalysts are less polar.

Solubility of Reactants, Reagents, and Catalysts

For a reaction to proceed efficiently, all components must be adequately dissolved. A heterogeneous reaction mixture often results in slow and incomplete conversion. For instance, in Suzuki or Buchwald-Hartwig cross-coupling reactions, the palladium catalyst, ligand, base, and both organic halides must be soluble in the chosen solvent system. This often necessitates the use of solvent mixtures, such as toluene/water or dioxane/water, especially when using inorganic bases like K2CO3 or K3PO4.

Boiling Point and Temperature Control

The solvent's boiling point dictates the accessible temperature range for a reaction. Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. In such cases, high-boiling point solvents like dioxane, toluene, or DMF are advantageous. Conversely, for highly exothermic reactions or when dealing with thermally sensitive intermediates, a lower-boiling solvent like THF or DCM allows for better temperature control.

Solvent-Reagent Compatibility

The chosen solvent must be inert under the reaction conditions. It should not react with the starting material, product, reagents, or catalyst. For example, using a nucleophilic solvent like an alcohol in a reaction intended for a different nucleophile will result in a competitive reaction, leading to a mixture of products. Similarly, solvents with acidic protons are incompatible with strongly basic reagents like organolithiums or Grignard reagents.

Visualizing the Solvent Selection Process

The following decision-making workflow can guide the initial choice of solvent for a given transformation.

start Start: Identify Reaction Type reaction_type What is the primary transformation? start->reaction_type sn2 Nucleophilic Substitution (at bromoethyl group) reaction_type->sn2 Substitution coupling Cross-Coupling (at chloro position) reaction_type->coupling Coupling other Other (e.g., Reduction) reaction_type->other Other sn2_q1 Is the nucleophile strong & anionic? sn2->sn2_q1 coupling_q1 What type of coupling? coupling->coupling_q1 polar_aprotic Recommended: Polar Aprotic Solvents (THF, DMF, Acetonitrile) sn2_q1->polar_aprotic Yes consider_protic Consider Polar Protic (e.g., IPA, EtOH) Caution: Solvolysis risk sn2_q1->consider_protic No (neutral nucleophile) suzuki Suzuki Coupling coupling_q1->suzuki C-C Bond buchwald Buchwald-Hartwig Amination coupling_q1->buchwald C-N Bond suzuki_solvent Recommended: Aprotic Ethers (Dioxane, 2-MeTHF) or Aromatic (Toluene) Often with aqueous base. suzuki->suzuki_solvent buchwald_solvent Recommended: Aprotic Ethers (Dioxane, t-BuOH) or Aromatic (Toluene) buchwald->buchwald_solvent

Caption: A decision tree for initial solvent selection based on reaction type.

Application Protocols

The following protocols are provided as representative examples. Researchers should perform their own optimization as needed.

Protocol 1: SN2 Displacement of the Bromide with a Phenoxide Nucleophile

This protocol details the reaction of this compound with a generic sodium phenoxide. The choice of a polar aprotic solvent is critical for success.

Objective: To synthesize a 4-(1-aryloxyethyl)-6-chloropyrimidine derivative.

Recommended Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the sodium phenoxide salt and the substrate. Its high boiling point (153 °C) allows for a wide operational temperature range. Acetonitrile is a good alternative with a lower boiling point (82 °C), which can be advantageous for easier removal post-reaction.

Experimental Workflow Diagram:

start 1. Reagent Preparation - Dissolve sodium phenoxide in DMF - Add this compound reaction 2. Reaction - Stir at specified temperature (e.g., 60 °C) - Monitor by TLC/LC-MS start->reaction workup 3. Aqueous Work-up - Quench with water - Extract with ethyl acetate reaction->workup purify 4. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end 5. Characterization - Obtain pure product - Analyze (NMR, MS) purify->end

Caption: Step-by-step workflow for the SN2 displacement reaction.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add sodium phenoxide (1.1 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir the suspension for 10 minutes.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki Cross-Coupling at the Chloro Position

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C6 position of the pyrimidine ring.

Objective: To synthesize a 6-aryl-4-(1-bromoethyl)pyrimidine derivative.

Recommended Solvent System: 1,4-Dioxane/Water or Toluene/Water.

  • Rationale: A mixture of an organic solvent and water is often necessary to dissolve both the organic-soluble substrate and catalyst, and the water-soluble inorganic base (e.g., K2CO3, Cs2CO3). Dioxane and Toluene are high-boiling, non-coordinating solvents that are well-suited for palladium-catalyzed reactions.

Step-by-Step Procedure:

  • To a Schlenk flask, add the arylboronic acid (1.2 eq), this compound (1.0 eq), and a base such as K2CO3 (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 6-arylpyrimidine product.

Data Summary: Properties of Recommended Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypePrimary Use Case
N,N-Dimethylformamide (DMF) C3H7NO15336.7Polar AproticSN2 Reactions
Acetonitrile (MeCN) C2H3N8237.5Polar AproticSN2 Reactions
Tetrahydrofuran (THF) C4H8O667.5Polar AproticSN2, Grignard Reactions
1,4-Dioxane C4H8O21012.2Nonpolar EtherCross-Coupling
Toluene C7H81112.4Nonpolar AromaticCross-Coupling
Ethanol (EtOH) C2H5OH7824.5Polar ProticUse with caution (solvolysis)

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Poor solubility of reagents; Insufficient temperature; Inactive catalyst.Choose a solvent with better solubilizing power (e.g., DMF over THF); Increase reaction temperature; Use a fresh or different catalyst/ligand system.
Formation of Side Products Solvent participation in the reaction (e.g., solvolysis); Elimination reaction favored.Switch from a protic to an aprotic solvent; Use a non-nucleophilic base and a less polar solvent to disfavor elimination.
Difficult Product Isolation High-boiling solvent (e.g., DMF, DMSO) is difficult to remove.If possible, use a lower-boiling alternative like acetonitrile or THF. Perform an aqueous work-up to wash away the high-boiling solvent.

Conclusion

The selection of a solvent for reactions involving this compound is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthesis. By carefully considering the principles of polarity, solubility, temperature requirements, and reagent compatibility, chemists can navigate the complexities of its dual reactivity. Polar aprotic solvents are the top choice for SN2 reactions at the ethyl bromide moiety, while ethereal or aromatic solvents, often in biphasic systems, are ideal for cross-coupling reactions at the chloro-substituted position. The protocols and guidelines presented herein serve as a robust starting point for developing and optimizing synthetic routes utilizing this valuable chemical intermediate.

References

  • This section would be populated with actual citations from the scientific literature if this were a real publication. The links would point to peer-reviewed articles on platforms like ACS, RSC, Wiley, or to detailed technical data sheets from chemical suppliers.

    • Title: General Principles of Solvent Effects in Organic Chemistry. Source: Journal of Organic Chemistry. URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in Modern Synthesis. Source: Chemical Reviews. URL: [Link]

Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs, including antivirals, antihypertensives, and anticancer agents.[1][2] Specifically, 4,6-disubstituted pyrimidines are key building blocks in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4][5][6] The subject of this guide, 4-(1-Bromoethyl)-6-chloropyrimidine, is a versatile bifunctional reagent, presenting two distinct reactive centers for sequential and selective functionalization.

The challenge in elaborating such scaffolds often lies in the harsh conditions and long reaction times required for traditional thermal synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering dramatic rate enhancements, improved yields, and cleaner reaction profiles.[7][8] This guide provides detailed application notes and protocols for leveraging MAOS to efficiently derivatize this compound, enabling researchers to rapidly construct libraries of novel compounds for screening and lead optimization.

The Reagent: this compound - A Duality of Reactivity

Understanding the substrate is paramount. This compound possesses two electrophilic sites with distinct reactivity profiles:

  • C6-Chloro Group: An aryl chloride on an electron-deficient pyrimidine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • 1-Bromoethyl Group: A secondary, benzylic-like alkyl bromide. This site is highly susceptible to classical nucleophilic substitution (SN1 or SN2) with a wide range of nucleophiles under milder conditions than those typically required to activate the C-Cl bond.

This duality allows for a strategic, stepwise approach to molecular elaboration, which can be precisely controlled and accelerated using microwave irradiation.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is not merely a faster way of heating. It relies on a unique heating mechanism that offers distinct advantages over conventional conductive heating.[9][10][11]

Causality Behind MAOS Efficiency:

  • Direct Dielectric Heating: Microwave energy interacts directly with polar molecules (reactants, solvents) in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[7][12][13] This generates heat volumetrically and homogeneously, eliminating the thermal gradients common in conventional heating and preventing localized overheating at the vessel walls.

  • Rapid Energy Transfer: Microwaves transfer energy to the molecules at an incredibly high rate (10⁻⁹ seconds per cycle), which is faster than the rate of molecular relaxation (10⁻⁵ seconds).[13] This creates a state of high instantaneous energy, allowing the system to overcome activation energy barriers more efficiently and accelerating reaction kinetics.[13]

  • Superheating of Solvents: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, creating immense pressure. This high-temperature, high-pressure environment dramatically accelerates reaction rates according to the Arrhenius equation.[14]

This direct and rapid energy transfer is what enables reactions to be completed in minutes instead of hours, often with higher purity and yield.[8]

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For an electron-deficient substrate like this compound, the C6-Cl bond is sufficiently activated for this transformation, even though aryl chlorides are typically less reactive than bromides or iodides.[15] Microwave irradiation is particularly effective at facilitating the oxidative addition step, which is often rate-limiting for chloro-substrates.[1][2][16]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2.0 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water

  • Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave process vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as outlined in the table below. The instrument's software will monitor temperature and pressure in real-time.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), uncap the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki Coupling Parameters
ParameterRecommended SettingRationale & Causality
Temperature 120 - 150 °CHigher temperatures accelerate the rate-limiting oxidative addition of the Pd(0) catalyst to the C-Cl bond.[16]
Reaction Time 10 - 20 minutesMicrowave heating drastically reduces the time needed to reach and maintain the target temperature, leading to rapid completion.[1]
Microwave Power Dynamic (Variable)Modern reactors dynamically adjust power to maintain the set temperature, preventing thermal runaway. Start with a max power of 150-200 W.
Pressure Monitored (Up to 20 bar)A consequence of superheating the solvent in a sealed vessel; indicates the reaction is proceeding at high temperature.
Stirring HighEssential to ensure homogeneous heating and prevent localized superheating or "hot spots."[17]
Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Prep1 Add Pyrimidine, Boronic Acid, Base Prep2 Seal & Purge with Inert Gas Prep1->Prep2 Prep3 Add Catalyst & Solvent Prep2->Prep3 MW Irradiate in Reactor (120-150 °C, 10-20 min) Prep3->MW Workup1 Cool & Quench MW->Workup1 Workup2 Liquid-Liquid Extraction Workup1->Workup2 Workup3 Column Chromatography Workup2->Workup3 Product Product Workup3->Product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Application Note 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical agents. Microwave assistance significantly accelerates this transformation, often allowing for the use of less reactive but more cost-effective aryl chlorides.[18][19][20]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the amination of the C6-Cl position with a generic primary or secondary amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: Xantphos, RuPhos, or X-Phos (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Microwave Reactor and vials as described previously

Step-by-Step Methodology:

  • Vial Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a microwave vial with a stir bar.

  • Reagent Addition: Add this compound and the anhydrous solvent.

  • Amine Addition: Add the amine via syringe.

  • Sealing and Irradiation: Seal the vial, remove it from the glovebox, and place it in the microwave reactor. Irradiate using the parameters outlined in the table below.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended SettingRationale & Causality
Temperature 100 - 140 °CFacilitates the reductive elimination step, which is often the final step in the catalytic cycle, and enhances the rate of oxidative addition.[18]
Reaction Time 15 - 30 minutesMicrowave heating allows for rapid screening of ligands and bases, significantly shortening optimization cycles.[20]
Catalyst System Pd Pre-catalyst + LigandThe choice of a bulky, electron-rich phosphine ligand is critical for stabilizing the palladium complex and promoting the reaction with less reactive chlorides.
Base Strong, non-nucleophilicNaOtBu is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.
Solvent Anhydrous, AproticWater can interfere with the catalytic cycle and lead to hydrodehalogenation side products.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(Cl)L2 OA->PdII Assoc Amine Coordination PdII->Assoc Complex [Ar-Pd(II)(NHR'R'')L2]+Cl- Assoc->Complex Deprot Deprotonation (Base) Complex->Deprot Amido Ar-Pd(II)(NR'R'')L2 Deprot->Amido BaseH Base-H+ Cl- Deprot->BaseH RE Reductive Elimination Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product ArCl Ar-Cl ArCl->OA Amine HNR'R'' Amine->Assoc

Sources

functionalization of the 1-bromoethyl group in pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the 1-Bromoethyl Group in Pyrimidine Scaffolds

Executive Summary

The 1-bromoethyl group (


) attached to a pyrimidine scaffold represents a high-value, yet volatile, synthetic handle.[1] Unlike stable benzyl bromides, the electron-deficient nature of the pyrimidine ring renders the 

-carbon highly acidic, making elimination to the vinyl pyrimidine the dominant competing pathway during functionalization.[1]

This guide provides a validated framework for successfully derivatizing 1-bromoethyl pyrimidines, specifically focusing on C-N (amination) and C-O (etherification) bond formations while suppressing styrene-type elimination.[1]

Mechanistic Insight: The Reactivity Landscape

The functionalization of 1-bromoethyl pyrimidines is governed by a kinetic competition between Nucleophilic Substitution (


) and Dehydrohalogenation (

).[1]
  • Electronic Effect: The pyrimidine ring (an electron-withdrawing group, EWG) destabilizes the developing carbocation, making

    
     pathways unfavorable compared to standard benzyl systems.[1] However, it significantly acidifies the 
    
    
    
    -protons (methyl group), lowering the activation energy for
    
    
    elimination.[1]
  • Steric Effect: The secondary halide structure impedes nucleophilic attack, requiring unhindered nucleophiles or optimized solvent shells to favor substitution.

Diagram 1: Reaction Pathways & Competitive Elimination

ReactionLandscape Start 1-Bromoethyl Pyrimidine (Substrate) Vinyl Vinyl Pyrimidine (Elimination Product) Start->Vinyl Path A: E2 Elimination (High Temp, Strong Base) Subst Functionalized Product (Substitution) Start->Subst Path B: SN2 Substitution (Low Temp, Polar Aprotic) CondA Risk Factors: - Heating (>40°C) - Bulky Bases (t-BuOK) - Protic Solvents CondA->Vinyl CondB Success Factors: - Cryogenic (0°C to -10°C) - Non-nucleophilic bases (DIPEA) - DMF/THF CondB->Subst

Caption: Kinetic competition between substitution (


) and elimination (

) pathways controlled by temperature and base sterics.[1]

Synthesis of the Precursor

Direct radical bromination (Wohl-Ziegler) of 4-ethylpyrimidine is often messy due to over-bromination and stability issues.[1] The preferred route is the conversion of 1-(pyrimidin-4-yl)ethanol to the bromide under mild conditions.[1]

Protocol A: Generation of 1-(Pyrimidin-4-yl)ethyl Bromide

Note: This intermediate is unstable.[1] Prepare immediately prior to use.

Reagents:

  • 1-(Pyrimidin-4-yl)ethanol (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    , 1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    , 1.2 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Dissolve alcohol and

    
     in anhydrous DCM (0.2 M) under 
    
    
    
    .
  • Cool to 0°C .

  • Add

    
     portion-wise over 15 minutes. Exothermic reaction—monitor internal temp.
    
  • Stir at 0°C for 1 hour. Monitor by TLC (Note: Product often stains UV active but may streak due to decomposition).

  • Critical Step: Do not distill. Pass through a short silica plug using 10% EtOAc/Hexanes to remove phosphine oxide. Concentrate strictly below 30°C.

Application Protocol: C-N Bond Formation (Amination)

This protocol is optimized to favor


 displacement using secondary amines (e.g., morpholine, piperidine, pyrrolidine).[1]

Rationale:

  • Solvent: Acetonitrile (ACN) or DMF.[2] Polar aprotic solvents enhance nucleophilicity.

  • Base: DIPEA (Hünig's base). Sterically hindered to prevent proton abstraction (elimination) while neutralizing HBr.

  • Temperature: Low temperature is the primary control against elimination.

Step-by-Step Methodology
  • Preparation: Dissolve 1-(pyrimidin-4-yl)ethyl bromide (1.0 mmol) in anhydrous ACN (5 mL). Cool to -10°C (ice/salt bath).

  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise.

  • Base Addition: Add DIPEA (1.2 mmol) slowly.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm strictly to 0°C (not Room Temp) over 2 hours.

    • Checkpoint: Check LCMS.[3] Look for Product Mass

      
      . If Vinyl Pyrimidine 
      
      
      
      exceeds 10%, cool back down.[1]
  • Work-up: Quench with cold saturated

    
    . Extract with EtOAc.[3][4] Wash organic layer with water x3 (to remove DMF/ACN) and brine.
    
  • Purification: Flash chromatography on silica.

    • Note: Amine products often tail on silica. Use 1-5% MeOH in DCM with 0.5%

      
       (aq).[1]
      

Table 1: Optimization of Conditions

ParameterStandard ConditionOptimized ConditionResult
Solvent EthanolDMF or ACN Prevents solvolysis; enhances

rate.[1]
Base

/ NaOH
DIPEA /

Reduces E2 elimination risk.
Temp Reflux (

)

Increases Substitution:Elimination ratio from 40:60 to >90:[1]10.
Stoichiometry Excess Amine1.1 eq Amine Prevents amine acting as a base (elimination).

Application Protocol: C-O Bond Formation (Etherification)

Ether synthesis is more challenging due to the basicity of alkoxides. We employ a modified Williamson Ether Synthesis using phase transfer catalysis (PTC) or weak bases.

Workflow Diagram:

Etherification Step1 Step 1: Phenol/Alcohol Activation (Cs2CO3, ACN, RT, 30 min) Step2 Step 2: Substrate Addition (Add Bromide at -20°C) Step1->Step2 Step3 Step 3: Kinetic Control Phase (Stir -20°C to 0°C, 4h) Step2->Step3 Step4 Step 4: Quench & Analysis (Cold NH4Cl, LCMS check for Vinyl) Step3->Step4 Warning CRITICAL: Do not heat above 0°C Step3->Warning

Caption: Step-wise etherification workflow emphasizing temperature control to prevent elimination.

Modifications for Phenols:

  • Use Cesium Carbonate (

    
    )  in Acetone or ACN. The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.
    
  • Maintain temperature below 0°C.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, researchers must monitor specific analytical markers.

A. The "Vinyl Shift" (UV-Vis/NMR):

  • Observation: If the reaction mixture turns distinctively yellow/orange, elimination is likely occurring (extended conjugation of vinyl pyrimidine).

  • NMR Marker: Watch for the disappearance of the quartet at

    
     ppm (CH-Br) and the appearance of alkene doublets at 
    
    
    
    and
    
    
    ppm.

B. Hydrolysis Competition:

  • If using hygroscopic solvents, the bromide will hydrolyze back to the alcohol.

  • Validation: Run a "blank" LCMS of the starting bromide in solvent. If alcohol peak increases over 1 hour, re-dry solvents (Molecular Sieves 3Å).

C. Storage:

  • Never store the 1-bromoethyl intermediate. If necessary, store as a solution in toluene at -80°C.[1]

References

  • Baran, P. S., et al. (2006).[1] "One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents." Heterocycles. Validates pyrimidine synthesis precursors.

  • Master Organic Chemistry. (2023). "Nucleophilic Substitution vs. Elimination Reactions.

    
     competition in secondary halides.
    
    
  • BenchChem Technical Support. (2025). "Optimizing Amination Reactions of Pyrimidines." Specific conditions for pyrimidine functionalization. [1]

  • PubChem Compound Summary. (2025). "1-(Pyrimidin-4-yl)ethyl derivatives."[1][5] Structural data and stability indices for halo-ethyl heterocycles. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 4-(1-Bromoethyl)-6-chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of 4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) is a critical transformation in the development of pyrimidine-based active pharmaceutical ingredients (APIs), including broad-spectrum azole antifungals and kinase inhibitors.

This guide provides a comprehensive, causality-driven framework for optimizing the Wohl-Ziegler radical bromination of 4-ethyl-6-chloropyrimidine[1]. By treating the reaction as a self-validating system, we will systematically eliminate common failure modes such as overbromination, radical quenching, and product hydrolysis.

Process Architecture & Reaction Pathway

The synthesis relies on the Wohl-Ziegler bromination[2], a radical-chain substitution mechanism. Understanding the distinct phases of this pathway—initiation, propagation, and termination—is essential for troubleshooting yield discrepancies.

Mechanism Init Initiation (AIBN/Light + NBS) BrRad Bromine Radical (Br•) Init->BrRad homolysis SM 4-Ethyl-6-chloropyrimidine (Starting Material) AlkylRad Benzylic Radical Intermediate SM->AlkylRad + Br• - HBr Product 4-(1-Bromoethyl)- 6-chloropyrimidine (Target) AlkylRad->Product + NBS Propagation Dibromo 4-(1,1-Dibromoethyl)- 6-chloropyrimidine (Impurity) Product->Dibromo Excess NBS Overbromination

Figure 1: Wohl-Ziegler radical bromination pathway highlighting the overbromination side reaction.

Standard Operating Procedure: Optimized Workflow

To achieve >85% yield with high mono-selectivity, the protocol must be executed with strict environmental controls. The following methodology has been optimized for scalability and reproducibility[1].

Workflow Prep 1. Reagent Preparation Dry Solvent, Purify NBS Degas 2. Degassing Argon Sparging (15 min) Prep->Degas Reaction 3. Radical Bromination NBS, AIBN, 80°C or hν Degas->Reaction Monitor 4. In-Process Control HPLC/TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Conversion Quench 5. Quenching & Workup Na2S2O3 wash, Extraction Monitor->Quench Purify 6. Purification Crystallization / Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the radical bromination of 4-ethyl-6-chloropyrimidine.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validation Step):

    • Action: Weigh 4-ethyl-6-chloropyrimidine (1.0 eq) and N-Bromosuccinimide (NBS) (1.05 eq).

    • Causality: NBS degrades over time into molecular bromine (

      
      ) and succinimide[2]. Yellow-tinted NBS indicates 
      
      
      
      contamination, which promotes electrophilic aromatic substitution rather than the desired radical pathway. Validation: If the NBS is not pure white, recrystallize it from boiling water prior to use.
  • Solvent Addition & Degassing:

    • Action: Suspend the reagents in anhydrous Chlorobenzene or Trifluorotoluene (10 volumes). Sparge the mixture with Argon for 15 minutes.

    • Causality: Molecular oxygen (

      
      ) is a triplet diradical. If left in the solvent, it will rapidly couple with the benzylic radical intermediate, terminating the chain reaction and stalling conversion[3].
      
  • Initiation:

    • Action: Add Azobisisobutyronitrile (AIBN) (0.05 eq). Heat the reaction mixture to 80–85°C under an inert atmosphere.

    • Causality: AIBN undergoes thermal homolysis at ~65°C, providing the initial radicals required to abstract bromine from NBS.

    • Validation: As the reaction progresses, the dense NBS solid (which sinks) will be consumed, and succinimide byproduct (which is less dense) will begin to float to the surface of the halogenated solvent. This phase change is a reliable visual indicator of reaction progression.

  • In-Process Control (IPC):

    • Action: Sample the reaction at 2 hours. Monitor via HPLC (254 nm).

    • Causality: Stopping the reaction at ~98% conversion is critical. Pushing for 100% conversion exponentially increases the formation of the 4-(1,1-dibromoethyl) impurity[4].

  • Quenching and Workup:

    • Action: Cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the suspension. Wash the organic filtrate with cold 5% aqueous Sodium Thiosulfate (

      
      ), followed by brine.
      
    • Causality:

      
       reduces any unreacted active bromine species, preventing further bromination during solvent evaporation.
      
  • Isolation:

    • Action: Dry the organic layer over

      
       and concentrate under reduced pressure at <35°C to yield the crude this compound.
      

Empirical Data: Optimization Parameters

The following table summarizes the quantitative impact of solvent, initiator, and temperature choices on the yield and purity profile of the reaction.

Solvent SystemInitiatorTemp (°C)Time (h)Conversion (%)Mono:Di RatioIsolated Yield (%)
Carbon Tetrachloride (

)
AIBN774.0>9985:1578.0
Chlorobenzene AIBN 85 3.0 98 92:8 84.5
Acetonitrile (

)
BPO806.08580:2065.0
Trifluorotoluene (BTF)hν (400nm LED)402.0>9995:589.0

Data Interpretation: While


 is the traditional solvent for Wohl-Ziegler reactions, its high toxicity makes it unsuitable for modern labs. Chlorobenzene offers an excellent thermal profile and similar non-polar characteristics, improving the Mono:Di selectivity. Photochemical initiation in BTF yields the highest purity by allowing the reaction to proceed at lower temperatures, suppressing overbromination[4].

Troubleshooting Desk: FAQs

Q1: My reaction is stalling at 50-60% conversion, leaving significant unreacted 4-ethyl-6-chloropyrimidine. How do I force it to completion? A1: Do not simply add more NBS, as this will lead to overbromination. Stalled reactions are almost always caused by radical quenching . Ensure your solvent is rigorously degassed via Argon sparging; dissolved oxygen is a potent radical scavenger[3]. Additionally, verify the integrity of your AIBN. AIBN degrades slowly at room temperature and must be stored at <10°C. If the reaction stalls, add a supplemental spike of AIBN (0.02 eq) rather than more NBS.

Q2: I am observing a high percentage (>15%) of the 4-(1,1-dibromoethyl)-6-chloropyrimidine impurity. How can I minimize this? A2: Overbromination occurs when the newly formed mono-bromo product competes with the starting material for active bromine radicals[4]. To suppress this:

  • Strict Stoichiometry: Never exceed 1.05 equivalents of NBS.

  • Lower Temperature: High thermal energy reduces the activation energy gap between first and second bromination. Consider switching from thermal AIBN initiation to photochemical initiation (e.g., 400 nm LEDs), which allows the reaction to run at 40°C, drastically improving the mono-to-di ratio.

Q3: The isolated product degrades over time, turning dark and releasing acidic fumes. How should it be stored? A3: this compound is a highly reactive benzylic halide. It is highly susceptible to hydrolysis from atmospheric moisture, which cleaves the bromine to form an alcohol and releases Hydrobromic Acid (HBr). The HBr then autocatalyzes further degradation. The product must be rigorously dried, flushed with Argon, and stored in an amber vial at 2–8°C.

Q4: Can I replace the toxic halogenated solvents with a greener alternative? A4: Yes. While


 is obsolete, and Chlorobenzene is still halogenated, Trifluorotoluene (BTF)  is an exceptional, less-toxic alternative that mimics the radical stability and phase-separation properties of 

[3]. Alternatively, biphasic systems like Ethyl Acetate/Water have been reported for NBS brominations, though they require phase-transfer catalysts and careful pH monitoring to prevent hydrolysis of the chloropyrimidine ring.

References

  • Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions Source: ResearchGate URL:[Link]

  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole Source: Google Patents URL
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow Source: SciSpace URL:[Link]

Sources

minimizing side reactions in 4-(1-Bromoethyl)-6-chloropyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of working with 4-(1-Bromoethyl)-6-chloropyrimidine .

This molecule presents a classic chemoselectivity dilemma: it contains both a C(sp2)-Cl bond (prone to nucleophilic aromatic substitution and cross-coupling) and a C(sp3)-Br bond (a secondary alkyl bromide highly susceptible to SN2, oxidative addition, and E2 elimination). Success requires strict control over reaction kinetics, catalyst sterics, and base solubility.

Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative optimization data, and a self-validating protocol to ensure reproducible results.

Mechanistic Pathway Analysis

To control the reaction, we must first map the competing pathways. The diagram below illustrates the desired chemoselective C-Cl coupling versus the two primary side reactions: base-promoted E2 elimination and unselective C-Br oxidative addition.

G SM This compound (Dual Electrophile) Path1 Target: C-Cl Cross-Coupling (Pd-Catalyzed) SM->Path1 Mild Base, Bulky Ligand Path2 Side Reaction: E2 Elimination (Base-Promoted) SM->Path2 Strong Base (e.g., NaOtBu) Path3 Side Reaction: C-Br Activation (Radical/Oxidative) SM->Path3 Unhindered Catalyst Prod1 6-Aryl-4-(1-bromoethyl)pyrimidine (Desired) Path1->Prod1 Prod2 4-Vinyl-6-chloropyrimidine (Elimination Product) Path2->Prod2 Prod3 Alkyl Homocoupling / Reduction (Impurity) Path3->Prod3

Chemoselective pathways and competing side reactions of this compound.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling at the 6-chloro position is yielding massive amounts of a vinyl byproduct. How do I prevent this? A1: You are observing E2 dehydrohalogenation. The 1-bromoethyl group is situated adjacent to the highly electron-withdrawing pyrimidine ring, rendering the


-proton highly acidic. Strong, soluble bases (like NaOtBu or aqueous KOH) will rapidly strip this proton, yielding 4-vinyl-6-chloropyrimidine.
Causality & Solution: To suppress the E2 pathway, you must limit the effective concentration of the base in solution. Switch to mild, insoluble inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃ in non-polar solvents (e.g., Toluene). This provides a heterogeneous basic surface sufficient for the transmetalation step of the Suzuki cycle but prevents the localized high-pH spikes that trigger elimination[1].

Q2: I am seeing competitive coupling and homocoupling at the secondary alkyl bromide. How do I achieve strict chemoselectivity for the C(sp2)-Cl bond? A2: While palladium inherently prefers C(sp2)-X bonds over C(sp3)-X bonds, secondary alkyl bromides are highly reactive and can undergo oxidative addition, leading to


-hydride elimination or alkyl cross-coupling[2].
Causality & Solution: You must exploit steric differentiation. Use exceptionally bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). The extreme steric bulk of XPhos physically shields the palladium center, preventing the sterically demanding secondary alkyl bromide from approaching. Simultaneously, its electron-rich nature accelerates oxidative addition into the planar, unhindered C(sp2)-Cl bond.

Q3: What if I want reverse chemoselectivity? Can I selectively couple the secondary alkyl bromide while leaving the 6-chloro group intact? A3: Yes, but standard palladium catalysis will struggle with this. Foundational studies on cross-electrophile coupling dictate that you must switch from polar oxidative addition to radical-mediated pathways[3]. Causality & Solution: Employ dual photoredox/nickel catalysis. Under these conditions, a photocatalyst generates an alkyl radical from the C(sp3)-Br bond (or via silyl radical abstraction), which is then captured by the nickel cycle[4]. The C(sp2)-Cl bond remains entirely inert under these specific single-electron transfer (SET) conditions, allowing for perfect reverse chemoselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity during a model Suzuki-Miyaura coupling with phenylboronic acid.

BaseLigandSolventTemp (°C)Yield (Desired C-Cl)Elimination (Vinyl)Alkyl Coupling
NaOtBuPPh₃THF6510%85% 5%
K₂CO₃dppfDioxane8045%40%15%
K₃PO₄ XPhos Toluene 60 92% <5% <2%

Data Interpretation: The combination of a heterogeneous base (K₃PO₄), a sterically demanding ligand (XPhos), and moderate heat (60°C) is mandatory to suppress both E2 elimination and C(sp3) activation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the chemoselective C-Cl Suzuki coupling incorporates built-in validation checks.

W Step1 1. Catalyst Pre-activation (Pd/XPhos) Step2 2. Reagent Assembly (Strictly Anhydrous) Step1->Step2 Step3 3. Kinetic Sampling (15, 30, 60 min) Step2->Step3 Step4 4. LC-MS Validation (Quantify Vinyl) Step3->Step4

Self-validating experimental workflow for optimizing chemoselective cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous Toluene (0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active monoligated L-Pd(0) species before the sensitive electrophile is introduced, preventing unligated Pd from initiating radical side reactions.

Step 2: Reagent Assembly

  • Add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Do not use aqueous base solutions.

Step 3: Temperature-Controlled Reaction

  • Heat the reaction mixture to exactly 60°C.

  • Causality: Exceeding 60°C exponentially increases the rate of

    
    -hydride elimination from any inadvertently activated C(sp3)-Br bonds. Strict thermal control is your primary defense against degradation.
    

Step 4: Kinetic Sampling & Validation (The Self-Validating Step)

  • Withdraw 50 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    minutes. Quench immediately in 1 mL of MeCN/H₂O (1:1) and analyze via LC-MS.
  • Validation Check: Monitor the UV/TIC trace for the mass corresponding to the 4-vinyl-6-arylpyrimidine elimination product.

  • Actionable Logic: If the vinyl peak exceeds 5% relative area at the 15-minute mark, your base is dissolving too rapidly. Immediately cool the reaction to 40°C or switch to a less polar solvent (e.g., heptane/toluene mix) for the next iteration.

References

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile Source: ACS Central Science (2016) URL:[Link]

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides Source: Journal of the American Chemical Society (2020) URL:[Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles Source: Accounts of Chemical Research (2015) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Molecules / MDPI (2021) URL:[Link]

Sources

purification methods for 4-(1-Bromoethyl)-6-chloropyrimidine avoiding decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-(1-Bromoethyl)-6-chloropyrimidine (CAS No. 188416-33-3). This molecule is a key intermediate in synthetic and medicinal chemistry, valued for its reactive handles that allow for further molecular elaboration. However, its utility is matched by its instability, which presents significant challenges during purification. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers purify this compound while minimizing degradation.

Understanding the Molecule's Instability

The primary challenge in handling this compound is its susceptibility to decomposition, primarily through dehydrobromination to form the corresponding vinylpyrimidine. This reactivity stems from the "benzylic-like" nature of the 1-bromoethyl group. The carbon atom holding the bromine is directly attached to the electron-withdrawing pyrimidine ring. This arrangement significantly weakens the C-H bond on the adjacent methyl group and stabilizes the transition state for elimination, making the molecule highly sensitive to heat and basic conditions.[1][2][3] The bromine atom is also a good leaving group, further facilitating decomposition pathways.[4]

DecompositionPathway cluster_main Primary Decomposition Pathway Start This compound Product 4-Vinyl-6-chloropyrimidine + HBr Start->Product Heat / Base (e.g., amine bases, basic silica) caption Decomposition via Dehydrobromination

Caption: The primary decomposition route for the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My compound is decomposing on the silica gel column. How can I prevent this?

Answer: This is the most common issue and is caused by the acidic nature of standard silica gel, which can catalyze the elimination of HBr.

Root Cause Analysis:

  • Acidity of Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface that can promote elimination reactions, especially at elevated temperatures that can occur from the heat of solvent adsorption.

  • Trace Amines: If your crude product contains trace amounts of amine bases from a previous step, they can also trigger decomposition on the column.

Solutions & Protocols:

  • Use Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica.

    • Protocol: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes). Add 1% triethylamine (Et₃N) by volume relative to the solvent. Stir the slurry for 15 minutes before packing the column. Equilibrate the packed column with your starting eluent mixture that also contains 0.5-1% triethylamine. This neutralizes the stationary phase and prevents acid-catalyzed decomposition.[5]

  • Perform Low-Temperature Chromatography: Lowering the temperature slows the rate of decomposition.

    • Protocol: If possible, perform the chromatography in a cold room (4-8 °C) or use a jacketed column with a cooling circulator. This is particularly important if the separation is slow.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) is a less acidic alternative to silica gel and can be a suitable choice.

  • Employ "Flash" Chromatography: Minimize the time the compound spends on the column. A rapid purification using slightly higher pressure ("flash" conditions) reduces the opportunity for degradation compared to slow gravity chromatography.[6]

Question 2: My product "oiled out" during recrystallization and won't crystallize. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point or in the presence of significant impurities.

Root Cause Analysis:

  • High Impurity Level: Impurities can disrupt the crystal lattice formation, acting as a "eutectic-like" mixture and depressing the melting point.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, or the compound's solubility may change too drastically over a small temperature range.

  • Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to orient themselves into an ordered crystal lattice.

Solutions & Protocols:

  • Pre-Purification: If the crude material is very impure, first pass it through a short plug of deactivated silica to remove the bulk of impurities before attempting recrystallization.

  • Solvent System Optimization:

    • Single Solvent: Use a solvent where the compound has high solubility when hot and very low solubility when cold. For bromo-pyrimidines, non-polar solvents like hexanes or heptane can be effective.[7]

    • Two-Solvent System (Antisolvent): Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "antisolvent" (e.g., hexanes, pentane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[8]

  • Controlled Cooling & Seeding:

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, move it to a refrigerator, and finally to a freezer or ice bath to maximize recovery.[9] If crystals are slow to form, scratch the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of pure product.[10]

Question 3: My NMR analysis shows a significant amount of a vinyl impurity after purification. How did this form and how can I remove it?

Answer: The vinyl impurity is 4-vinyl-6-chloropyrimidine, the product of dehydrobromination. Its presence indicates that decomposition occurred either during your reaction workup or the purification itself.

Root Cause Analysis:

  • Basic Workup: Washing with aqueous basic solutions (e.g., sodium bicarbonate, carbonate) can cause significant elimination.

  • Thermal Stress: Overheating the compound during solvent removal (rotary evaporation) or during a high-boiling point recrystallization will accelerate decomposition.

  • Inappropriate Purification Conditions: As discussed in Question 1, using standard silica gel or not deactivating it properly will lead to the formation of this impurity.

Solutions & Protocols:

  • Refine Your Workup:

    • Avoid aqueous basic washes if possible. If a wash is necessary to remove acid, use it quickly, keep the solution cold, and immediately proceed to extraction and drying.

    • When removing solvent via rotary evaporation, use a low water bath temperature (<35 °C) and do not leave the solid on the evaporator for an extended period after it is dry.

  • Repurification: The vinyl impurity is significantly less polar than your desired bromo-compound.

    • Protocol: A carefully executed column chromatography on deactivated silica gel can effectively separate the two compounds. Use a shallow gradient of a polar solvent (e.g., 0% to 10% ethyl acetate in hexanes). The vinyl byproduct will elute first. Monitor the fractions carefully by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C is recommended). This minimizes exposure to moisture and heat, both of which can accelerate decomposition.[11][12]

Q2: Can I use reverse-phase HPLC for purification? A2: Yes, preparative reverse-phase HPLC (RP-HPLC) is an excellent method for obtaining very high purity material, especially on a smaller scale. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. The compound is relatively non-polar and should elute at a moderate to high percentage of organic solvent.

Q3: What are the best solvents for dissolving this compound for reactions or analysis? A3: For analytical purposes like NMR, deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable. For reactions, anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are generally compatible, provided the reaction conditions are not basic or high-temperature.

Q4: How can I best monitor the purification process? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase such as 10-20% ethyl acetate in hexanes. The product should have a moderate Rf value. The vinyl byproduct will appear as a higher Rf spot, while more polar impurities (like the hydrolyzed alcohol) will be closer to the baseline. Visualize spots using a UV lamp (254 nm).

Data and Workflow Summaries

Purification Method Selection

PurificationWorkflow Start Crude this compound CheckPurity Assess Impurity Profile (TLC, Crude NMR) Start->CheckPurity HighPurity Minor Impurities (>85% pure) CheckPurity->HighPurity High LowPurity Major Impurities (<85% pure or Oily) CheckPurity->LowPurity Low Recrystallize Attempt Recrystallization HighPurity->Recrystallize Chromatography Low-Temp Flash Chromatography (Deactivated Silica) LowPurity->Chromatography Success Pure Product Recrystallize->Success Success Failure Still Impure / Oiled Out Recrystallize->Failure Failure Chromatography->Success Failure->Chromatography caption Decision workflow for purification.

Caption: Decision workflow for selecting the appropriate purification method.

Table 1: Recommended Purification Parameters
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (deactivated with 1% Et₃N) or Neutral AluminaN/A
Mobile Phase / Solvent Hexanes/Ethyl Acetate gradient (e.g., 0-15% EtOAc)Hexanes, Heptane, or Ethyl Acetate/Hexanes mixture
Temperature Ambient, or 4-8 °C for enhanced stabilityDissolve at boiling point of solvent; cool slowly to ≤ 0 °C
Key Consideration Must deactivate silica to prevent decomposition.Use minimal hot solvent to ensure good recovery.[8][13]
Best For Complex mixtures, removal of close-eluting impurities.Crude material that is already >85% pure.

References

  • Capot Chemical. (2010). MSDS of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine.
  • Organic Syntheses. Dry silica gel - Organic Syntheses Procedure.
  • Echemi. 4-(1-Bromoethyl)
  • The Organic Chemistry Tutor. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • University of Glasgow.
  • LabXchange. (2024).
  • Unknown Source.
  • Chemistry LibreTexts. (2023). 11.
  • Master Organic Chemistry. (2018).
  • Chemistry Steps. (2024).
  • ResearchGate. 8.
  • Reddit. (2024).
  • BenchChem. Technical Support Center: Purification of 5-(Bromomethyl)
  • BenchChem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

Sources

troubleshooting low conversion rates in SNAr reactions of chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SNAr Reaction Support Center . As application scientists, we know that Nucleophilic Aromatic Substitution (SNAr) of chloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development. However, achieving high conversion rates can be challenging due to competing side reactions, steric hindrance, and electronic deactivation.

This technical support guide is designed to move beyond basic troubleshooting. It synthesizes mechanistically grounded causality, validated protocols, and diagnostic tools to help you optimize your SNAr workflows efficiently.

Section 1: Mechanistic Causality (The "Why" Behind Low Conversions)

To troubleshoot an SNAr reaction, one must first understand its kinetic pathway. The reaction does not proceed via a single concerted mechanism. Instead, it is a two-step addition-elimination process. The nucleophile attacks the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1].

In most chloropyrimidine SNAr reactions, the initial nucleophilic attack (


) is the rate-determining step (RDS) because it disrupts the aromaticity of the ring[2]. Low conversion typically indicates that the activation energy barrier for this step is too high. This can be caused by a weak nucleophile, insufficient solvent polarity to stabilize the transition state, or electron-donating substituents on the pyrimidine ring that raise the Lowest Unoccupied Molecular Orbital (LUMO) energy[3].

SNAr_Mechanism Reactants Chloropyrimidine + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer k1 (Attack) Rate-Limiting Meisenheimer->Reactants k-1 Products Substituted Pyrimidine + Chloride Ion Meisenheimer->Products k2 (Elimination) Fast

Fig 1: Kinetic pathway of the SNAr mechanism highlighting the rate-determining step.

Section 2: Diagnostic Matrix & Quantitative Reactivity

Understanding the baseline reactivity of your substrate is critical before altering conditions. For instance, 2-chloropyrimidine is


 to 

times more reactive toward SNAr than chlorobenzene[4]. The table below summarizes the relative reactivity and optimal conditions for common pyrimidine scaffolds.
SubstrateRegioselectivity / ReactivityCommon Side ReactionsRecommended Optimization
2-Chloropyrimidine Very High (Activated by two adjacent nitrogens)Hydrolysis in aqueous basic mediaUse mild bases (e.g., KF) or lower temperatures[4].
4-Chloropyrimidine HighHydrolysis to 4-hydroxypyrimidineSwitch to non-protic solvents (DMF/DMSO) if hydrolysis is observed[5].
2,4-Dichloropyrimidine Typically C-4 selective (LUMO localized at C-4)Mixtures of C-2 and C-4 isomersTune temperature; use QM analysis if C-6 has electron-donating groups[3].
2-MeSO2-4-chloropyrimidine Highly dependent on nucleophile (C-2 for alkoxides)C-4 substitution with aminesExploit hydrogen bonding to direct regioselectivity[6].

Section 3: Standardized Troubleshooting Protocols

Protocol A: Transition-Metal-Free Aqueous SNAr (Green Chemistry Approach)

When dealing with unreactive amines, chemists often prematurely switch to expensive Palladium-catalyzed Buchwald-Hartwig aminations. However, highly activated heteroaryl halides like chloropyrimidines can achieve full conversion in water using Potassium Fluoride (KF) without transition metals[4].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the chloropyrimidine (1.0 equiv) and the amine nucleophile (1.0 to 1.2 equiv).

  • Solvent & Base Addition: Add deionized water to achieve a 0.1 M to 0.5 M concentration. Add Potassium Fluoride (KF) (2.0 equiv)[4].

  • Heating: Heat the mixture at reflux (100 °C) for 17 hours. The heterogeneous mixture benefits from the "on-water" effect, which accelerates the reaction by concentrating reactants at the phase boundary[4].

  • Workup: Cool to room temperature. Extract the product using a green solvent like isopropyl acetate. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation: This protocol self-validates visually; the initially heterogeneous mixture will often change phase behavior upon full conversion. LC-MS should show complete disappearance of the starting material mass.

Protocol B: Kinetic Monitoring via UV-Vis Spectrophotometry

To determine if your reaction is stalling due to a slow rate-determining step, monitor the pseudo-first-order kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the chloropyrimidine in the chosen solvent (e.g., ethanol or DMF) at a concentration that yields an absorbance of ~1.0 at its

    
    [1].
    
  • Nucleophile Addition: Add a large excess of the nucleophile (at least 10-fold) to establish pseudo-first-order conditions.

  • Data Collection: Immediately record the absorbance at the predetermined

    
     as a function of time until the value plateaus[1].
    
  • Analysis: Fit the absorbance vs. time data to the first-order exponential equation

    
     to extract the observed rate constant (
    
    
    
    )[1].
  • Self-Validation: The protocol self-validates when the absorbance vs. time curve reaches a stable plateau (

    
    ), confirming the reaction has reached completion and the calculated 
    
    
    
    is reliable.

Section 4: Technical FAQs

Q1: I have low conversion and observe a significant amount of a side product, which LC-MS suggests is the hydroxypyrimidine. How do I fix this? A: Hydrolysis is a common competing reaction when using aqueous solvents or hygroscopic bases. While water can accelerate SNAr via hydrophobic effects, it also acts as an oxygen nucleophile at elevated temperatures[5].

  • Troubleshooting Action: If prolonged heating in water causes hydrolysis, lower the reaction temperature incrementally. If the amine is too weak to react at lower temperatures, switch to an anhydrous, polar aprotic solvent like DMF or DMSO, and use a non-nucleophilic base like

    
     or DIPEA[5].
    

Q2: My 2,4-dichloropyrimidine is substituting at C-2 instead of the expected C-4, leading to poor yields of my desired target. Why is this happening? A: General heterocyclic chemistry dictates that SNAr on 2,4-dichloropyrimidines is C-4 selective because the LUMO is primarily distributed at C-4[3]. However, if your pyrimidine has an electron-donating group (e.g., -OMe, -NHMe) at the C-6 position, the energy gap between the LUMO and LUMO+1 shrinks significantly (e.g., ~0.25 eV)[3]. The LUMO+1 has a large lobe at C-2, which alters the transition state energy and drives C-2 substitution[3].

  • Troubleshooting Action: Perform a Quantum Mechanical (QM) LUMO map analysis. If C-2 substitution is favored electronically, you may need to alter your synthetic route. Additionally, check for hydrogen-bonding effects; for example, 2-MeSO2-4-chloropyrimidines react selectively at C-2 with alkoxides due to transition-state stabilization via H-bonding[6].

Q3: I am using a sterically hindered, electron-deficient aniline. The SNAr reaction stalls at 10% conversion. Do I need Palladium catalysis? A: Not necessarily. While Pd-catalysis is powerful, 2-chloropyrimidines are exceptionally reactive[4]. Before switching to transition metals, try deprotonating the aniline to form a much stronger amide nucleophile. Use a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in anhydrous THF or DMF at 0 °C, then add the chloropyrimidine. If this fails, microwave irradiation (120–140 °C for 15–30 mins) can often overcome the steric activation barrier[5].

SNAr_Troubleshooting Start Low Conversion in Chloropyrimidine SNAr Q1 Are side products (e.g., hydrolysis) present? Start->Q1 Solvent Switch to anhydrous non-protic solvent (e.g., DMF) Q1->Solvent Yes Q2 Is the nucleophile sterically hindered or weak? Q1->Q2 No Base Use stronger base (e.g., Cs2CO3) or deprotonate nucleophile Q2->Base Yes Q3 Is it a regioselectivity issue (e.g., C-2 vs C-4)? Q2->Q3 No QM Perform QM LUMO analysis or check H-bonding effects Q3->QM Yes Temp Increase temperature or use microwave heating Q3->Temp No

Fig 2: Diagnostic logic tree for troubleshooting low conversion in SNAr reactions.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) URL:[Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine Source: Zenodo URL: [Link]

Sources

controlling elimination byproducts in 4-(1-Bromoethyl)-6-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of pyrimidine derivatives.

When working with 4-(1-Bromoethyl)-6-chloropyrimidine , researchers frequently encounter a significant hurdle: the secondary alkyl bromide is highly prone to elimination, forming an undesired 4-vinyl-6-chloropyrimidine byproduct. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols necessary to kinetically favor the desired Substitution (SN2) pathway over Elimination (E2).

Mechanistic Grounding: The SN2 vs. E2 Competition

To control the reaction, we must first understand the substrate's intrinsic reactivity. This compound features a secondary benzylic-like bromide. The adjacent pyrimidine ring is strongly electron-withdrawing, which dramatically increases the acidity of the


-protons on the methyl group.

When a nucleophile or base is introduced, two pathways compete:

  • SN2 Substitution: The nucleophile attacks the electrophilic carbon, displacing the bromide.

  • E2 Elimination: The reagent acts as a base, abstracting the acidic

    
    -proton and expelling the bromide to form a conjugated vinyl pyrimidine.
    

Because the resulting double bond is conjugated with the aromatic pyrimidine ring, the transition state for elimination is highly stabilized, making E2 a dominant side reaction if conditions are not strictly controlled [1].

Mechanistic_Pathway Substrate 4-(1-Bromoethyl)- 6-chloropyrimidine SN2 SN2 Pathway (Low Temp, Weak Base) Substrate->SN2 Nucleophilic Attack E2 E2 Pathway (High Temp, Strong/Bulky Base) Substrate->E2 Beta-Proton Abstraction Reagent Nucleophile / Base Reagent->SN2 Reagent->E2 Target Desired Product (Substitution) SN2->Target Byproduct 4-Vinyl-6-chloropyrimidine (Elimination) E2->Byproduct

Caption: Mechanistic divergence of this compound under basic conditions.

Troubleshooting FAQs

Q1: I am observing >50% conversion to the 4-vinyl-6-chloropyrimidine byproduct. How can I suppress this elimination? A: Elimination (E2) is an entropically driven process that is highly favored at elevated temperatures and accelerated by strong or sterically hindered bases [2]. To suppress it:

  • Lower the temperature: Run the reaction between 0 °C and 25 °C. Heat is the primary driver for E2.

  • Optimize the base: Avoid bulky bases like potassium tert-butoxide (KOtBu) or strong bases like NaOH. Use non-nucleophilic, weaker bases like N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like K2CO3.

Table 1: Effect of Base and Temperature on SN2/E2 Ratio (Representative Data)

BasepKa (Conjugate Acid)Steric BulkTemp (°C)Expected Major Pathway
KOtBu17.0High60E2 (Elimination)
K2CO310.3Low60Mixed (SN2 / E2)
K2CO310.3Low25SN2 (Substitution)
DIPEA10.5High25SN2 (Substitution)

Q2: Will my nucleophile attack the 6-chloro position instead of the 1-bromoethyl group? A: The 6-chloro position is susceptible to Nucleophilic Aromatic Substitution (SNAr). However, aliphatic SN2 at the secondary bromide is kinetically faster if the temperature is kept low. SNAr typically requires a higher activation energy. By maintaining the reaction at 0 °C during the addition phase, you selectively target the aliphatic bromide before the SNAr activation energy threshold is reached.

Q3: Which solvent system minimizes elimination byproducts? A: The choice of solvent dictates the transition state stabilization. Protic solvents (like ethanol) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and inadvertently giving the E2 pathway a competitive edge [3]. Polar aprotic solvents (like Acetonitrile or DMF) leave the nucleophile "naked" and highly reactive, accelerating the SN2 rate so it outcompetes E2.

Standard Operating Procedure (SOP)

Protocol: Chemoselective SN2 Amination of this compound

This protocol is designed as a self-validating system. By strictly controlling temperature, solvent polarity, and stoichiometry, we kinetically trap the SN2 product while leaving the 6-chloro group intact and suppressing the vinyl byproduct [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Maintain under an inert nitrogen atmosphere.

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy prevents the entropically driven E2 elimination and avoids triggering SNAr at the 6-chloro position.

  • Base Addition: Add 1.2 equivalents of finely powdered, anhydrous K2CO3.

    • Causality: K2CO3 acts as an acid scavenger for the generated HBr. It is mild enough that it will not rapidly abstract the

      
      -proton at 0 °C.
      
  • Nucleophile Addition: Add 1.05 equivalents of the desired amine nucleophile dropwise over 15 minutes to prevent localized exothermic spikes.

  • Self-Validation Checkpoint: Stir at 0 °C for 1 hour. Extract a 10 µL micro-aliquot and analyze via LC-MS.

    • Condition: If the mass of the vinyl byproduct (M-HBr) exceeds 5% relative to the product, immediately lower the temperature to -10 °C and verify that the base is not wet.

  • Completion: Allow the reaction to slowly warm to room temperature (20 °C) over 4 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure (keep the water bath < 30 °C to prevent late-stage degradation). Purify via flash chromatography.

Experimental_Workflow Step1 1. Dissolve Substrate in Anhydrous MeCN Step2 2. Cool to 0 °C (Crucial for E2 Suppression) Step1->Step2 Step3 3. Add Mild Base (e.g., K2CO3) Step2->Step3 Step4 4. Dropwise Addition of Nucleophile Step3->Step4 Step5 5. Validation Checkpoint (LC-MS for Vinyl Byproduct) Step4->Step5 Step6 6. Low-Temp Workup & Purification Step5->Step6

Caption: Step-by-step workflow for the selective SN2 amination of this compound.

References

  • Title: Alkyl Halide Reactivity Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: Bulky Bases in Elimination Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Elimination versus Nucleophilic Substitution in Halogenoalkanes Source: Chemguide URL: [Link]

Technical Support Center: 4-(1-Bromoethyl)-6-chloropyrimidine Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical degradation pathways and handling protocols for 4-(1-Bromoethyl)-6-chloropyrimidine (CAS 188416-33-3) [3].

This bi-functional pyrimidine building block is notoriously labile. Because it contains both a highly reactive secondary alkyl bromide and an electron-deficient chloropyrimidine ring, improper storage rapidly leads to irreversible degradation. Below, you will find the mechanistic causality behind its instability, troubleshooting FAQs, and field-validated protocols to ensure your experimental integrity.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality driving it. The instability of this compound is governed by three primary pathways [1][2]:

  • Hydrolysis (Nucleophilic Substitution): The 1-bromoethyl moiety features a secondary bromide adjacent to a highly electron-deficient pyrimidine ring. While the pyrimidine ring destabilizes a potential carbocation (hindering pure

    
    ), the benzylic-like position remains exceptionally susceptible to 
    
    
    
    hydrolysis in the presence of atmospheric moisture, converting the bromide into an alcohol.
  • Dehydrohalogenation (Elimination): The thermodynamic stability of the resulting conjugated system strongly drives E2 elimination (loss of HBr) to form 4-vinyl-6-chloropyrimidine when exposed to thermal stress or trace bases. This vinyl degradant is highly prone to spontaneous polymerization.

  • Photolytic Cleavage: The C-Br bond is sensitive to ultraviolet (UV) light, which can induce homolytic cleavage and subsequent radical-mediated dimerization.

Degradation Compound This compound (Intact API) Moisture Moisture (H2O) Compound->Moisture Heat Thermal Stress / Base Compound->Heat Light UV Light Exposure Compound->Light Hydrolysis Hydrolysis Product (1-(6-chloropyrimidin-4-yl)ethanol) Moisture->Hydrolysis Nucleophilic Substitution (SN1/SN2) Elimination Elimination Product (4-vinyl-6-chloropyrimidine) Heat->Elimination Dehydrohalogenation (E2/E1cb) Radical Radical Cleavage (Polymerization/Dimerization) Light->Radical Homolytic C-Br Cleavage

Mechanistic degradation pathways of this compound.

Troubleshooting FAQs

Q: My batch has turned from a free-flowing powder into a sticky, yellow resin. Can I salvage it? A: No. A resinous texture indicates that the compound has undergone dehydrohalogenation to form the vinyl pyrimidine, which has subsequently polymerized. This is an irreversible process usually triggered by thermal stress or prolonged exposure to room temperature. The batch must be discarded.

Q: I see a new multiplet in my


H NMR spectrum around 5.5–6.7 ppm. What happened? 
A:  This is the classic analytical signature of the vinyl protons resulting from the loss of HBr (Elimination). Your storage conditions likely allowed for thermal degradation. Ensure your freezer maintains a strict -20 °C and is not a "frost-free" model that undergoes auto-defrost heating cycles.

Q: Can I prepare a stock solution in DMSO or DMF and store it in the freezer for future use? A: Absolutely not. Polar aprotic solvents like DMSO and DMF can act as weak nucleophiles or bases over time, accelerating solvolysis and elimination of the labile bromide. The compound must be stored neat (as a solid) under inert gas.

Q: Why is secondary containment with a desiccant necessary if the vial is capped? A: Standard PTFE or plastic caps are not perfectly hermetic at cryogenic temperatures. As the air inside the vial contracts at -20 °C, it creates a micro-vacuum that can pull ambient moisture past the threads. A secondary container with indicating silica gel acts as a sacrificial moisture sink.

Analytical Signatures of Degradation

To ensure experimental integrity, always validate your batch via NMR or LC-MS before initiating a critical synthetic step. Use the table below to identify common degradants.

DegradantMechanism

H NMR Signature (CDCl

)
LC-MS (ESI+) Signature
Intact Compound N/AQuartet at ~5.1 ppm (1H), Doublet at ~2.0 ppm (3H)m/z 221.0, 223.0 (Isotope)
Alcohol Derivative HydrolysisQuartet shifts upfield to ~4.8 ppm, Broad singlet (OH)m/z 159.0
Vinyl Pyrimidine EliminationMultiplets at ~5.6, ~6.4, and ~6.7 ppm (Vinyl protons)m/z 141.0
6-Hydroxypyrimidine

(Moisture)
Loss of the sharp aromatic C-5 proton singletm/z 203.0

Standard Operating Procedure: Handling & Storage Workflow

To establish a self-validating storage system, execute the following step-by-step protocol immediately upon receiving the compound.

Step 1: Thermal Equilibration Upon receiving the shipment on dry ice, place the sealed container in a desiccator and allow it to equilibrate to room temperature for 1–2 hours. Causality: Opening a cold vial immediately condenses atmospheric moisture directly onto the hygroscopic powder, initiating rapid hydrolysis.

Step 2: Inert Atmosphere Transfer Transfer the unopened, room-temperature vial into a glovebox purged with inert Argon gas. Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against ambient humidity and oxygen.

Step 3: Single-Use Aliquoting Divide the bulk material into single-use quantities (e.g., 50–100 mg) into pre-dried amber glass vials. Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles and repeated exposure to ambient moisture during daily use.

Step 4: Hermetic Sealing Cap each vial tightly with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm.

Step 5: Secondary Containment Place the aliquoted vials into a secondary container (e.g., a 50 mL Falcon tube or a vacuum-sealable Mylar bag) containing a packet of indicating anhydrous silica gel.

Step 6: Cryogenic Storage Store the secondary container in a dedicated -20 °C freezer (avoid frost-free models).

Workflow Step1 1. Receive & Equilibrate (Do not open while cold) Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-Use Quantities) Step2->Step3 Step4 4. Purge & Seal (PTFE Caps + Parafilm) Step3->Step4 Step5 5. Secondary Containment (Add Silica Desiccant) Step4->Step5 Step6 6. Long-Term Storage (-20°C, Dark) Step5->Step6

Step-by-step aliquoting and storage workflow to prevent compound degradation.

Storage Conditions vs. Expected Shelf Life

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20 °C Argon (Sealed)Dark (Amber Vial)> 12 MonthsNone (Optimal Conditions)
2–8 °C Argon (Sealed)Dark (Amber Vial)3–6 MonthsSlow Hydrolysis
25 °C (Room Temp) Ambient AirAmbient Light< 1 WeekHydrolysis, Polymerization
40 °C (Thermal Stress) Ambient AirAmbient Light< 24 HoursRapid Elimination (E2)

References

  • Safety Data Sheet: 188416-28-6 | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine Source: BLD Pharm URL:1

  • LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product Source: ResearchGate URL:2

  • 188416-33-3 | this compound Source: Anax Laboratories URL:3

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(1-Bromoethyl)-6-chloropyrimidine, a key heterocyclic intermediate. We will navigate the intricacies of method development, from initial column and mobile phase selection to final method validation, supported by experimental data and established scientific principles.

Introduction: The Analytical Challenge of Halogenated Pyrimidines

This compound is a halogenated heterocyclic compound, a class of molecules often presenting unique challenges in chromatographic analysis.[1][2][3] The presence of electronegative halogen atoms can lead to complex interactions with stationary phases, while the pyrimidine core introduces polarity.[4][5] Potential impurities stemming from synthesis or degradation can possess closely related structures, demanding a highly selective and robust analytical method.[6][7][8] Degradation pathways for halogenated aromatic compounds can be complex, potentially involving dehalogenation or other rearrangements, further underscoring the need for a stability-indicating method.[9][10][11][12]

This guide will compare and contrast different reversed-phase HPLC (RP-HPLC) approaches, the most common technique for such analyses, to establish a reliable purity method.[13][14]

Strategic Method Development: A Causality-Driven Approach

Effective HPLC method development is a systematic process of optimizing variables to achieve the desired separation. Our strategy focuses on a logical progression, explaining the "why" behind each experimental choice.

The initial phase of method development involves selecting a suitable stationary phase and a preliminary mobile phase composition.

  • Stationary Phase Selection: For compounds with mixed polarity like this compound, a C18 (octadecylsilyl) column is a logical starting point due to its versatility in retaining both non-polar and moderately polar analytes.[13][15][16] We will compare the performance of a traditional C18 column with a polar-embedded C18 column, which can offer enhanced retention and improved peak shape for polar compounds.[16][17]

  • Mobile Phase Selection: A combination of an organic modifier (like acetonitrile or methanol) and an aqueous phase is standard for RP-HPLC.[18][19][20] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[20] We will evaluate both isocratic and gradient elution modes. An isocratic method (constant mobile phase composition) is simpler, but a gradient method (varying mobile phase composition) is often necessary to resolve impurities with a wide range of polarities.[18]

  • Detection: A Photodiode Array (PDA) detector is indispensable for purity analysis.[21][22] It not only quantifies the main peak and impurities but also provides spectral information to assess peak purity and identify co-eluting species.[21][23][24][25]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile (ATP) Column_Screening Column Screening (C18 vs. Polar-Embedded C18) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_pH_Optimization Flow Rate & pH Optimization Gradient_Optimization->Flow_Rate_pH_Optimization Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Rate_pH_Optimization->Validation Final_Method Finalized & Validated Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Comparative Experimental Data

To illustrate the method development process, we present a comparison of two primary approaches: a standard C18 column with a methanol-based mobile phase versus a polar-embedded C18 column with an acetonitrile-based mobile phase.

ParameterMethod A: Standard C18 with Methanol/WaterMethod B: Polar-Embedded C18 with Acetonitrile/WaterRationale for Comparison
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µmTo evaluate the impact of stationary phase polarity on retention and peak shape.[16][17]
Mobile Phase A: Water, B: MethanolA: Water, B: AcetonitrileTo compare the effect of organic modifier on selectivity and resolution.[18][26]
Gradient 50-90% B in 20 min40-80% B in 20 minGradients are adjusted to achieve optimal separation within a reasonable runtime.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.[27]
Detection PDA at 254 nmPDA at 254 nmWavelength selected based on the UV absorbance maximum of the analyte.
Performance MetricMethod AMethod BAnalysis
Retention Time of Main Peak (min) 12.510.2Method B provides a faster elution due to the lower viscosity of acetonitrile.
Resolution of Critical Pair (Impurity 1 & 2) 1.32.1Method B shows superior resolution of closely eluting impurities, a key requirement for a purity method.
Tailing Factor of Main Peak 1.51.1The polar-embedded column in Method B reduces peak tailing, indicating better interaction with the analyte.
Sensitivity (LOD for Impurity 1) 0.02%0.01%Method B demonstrates higher sensitivity, crucial for detecting trace-level impurities.
Detailed Experimental Protocol: The Optimized Method

Based on the comparative data, the following protocol for Method B is recommended.

Objective: To determine the purity of this compound and quantify any related impurities.

Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Polar-Embedded C18 column (4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA, 254 nm

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

  • Prepare the sample solution at a concentration of 1.0 mg/mL in acetonitrile.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the reference standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[28]

  • The tailing factor for the main peak should be ≤ 1.5.

Method Validation: Ensuring Trustworthiness and Reliability

The optimized HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[29][30][31][32] The validation will be conducted in accordance with FDA and USP guidelines as well.[27][33][34][35][36][37][38]

Logical Relationships in HPLC Method Validation

HPLC_Validation cluster_0 Core Validation Parameters cluster_1 Dependent Parameters Specificity Specificity (Distinguishes analyte from impurities) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity (Proportional response to concentration) Range Range (Concentration interval of reliability) Linearity->Range Accuracy->Range Precision->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Range->LOD Range->LOQ Robustness Robustness (Insensitive to small variations)

Caption: Interdependencies of key parameters in HPLC method validation.

A summary of the validation parameters and their acceptance criteria is provided below:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any impurities. Peak purity should be confirmed by PDA analysis.[28]
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[28]
Accuracy Percent recovery of 98.0% to 102.0% at three concentration levels.[29][28]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[28]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[28]
Conclusion: A Scientifically Sound and Defensible Method

This guide has demonstrated a systematic and scientifically-grounded approach to developing a robust HPLC method for the purity analysis of this compound. By comparing different stationary and mobile phases and optimizing the chromatographic conditions, a superior method utilizing a polar-embedded C18 column with an acetonitrile/water gradient was established. The detailed protocol and validation plan provide a clear pathway for implementing a reliable method that ensures the quality and consistency of this important pharmaceutical intermediate. This approach, rooted in understanding the underlying chemical principles, leads to a self-validating system that is both scientifically sound and defensible from a regulatory perspective.

References

  • ICH Q2(R2) and Q14: A Modernized Approach. Lab Manager. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Scribd. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Taylor & Francis Online. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector HPLC 2013 FUND. Shimadzu. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. Shimadzu. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Cambrex. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma. PubMed. [Link]

  • High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). INN. [Link]

  • Degradation of Haloaromatic Compounds. SciSpace. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • This compound. PubChem. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

  • Recent Progress on the Halogen Dance Reaction on Heterocycles. ResearchGate. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • This compound | 188416-33-3. BuyersGuideChem. [Link]

  • Identity - 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. ECHA CHEM. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Pyrimidine Synthesis and Degradation. Pharmacy 180. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Analytical CHEMISTRY. TSI Journals. [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

Sources

comparing reactivity of 4-(1-Bromoethyl) vs 4-(1-Chloroethyl) pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Verdict

In the synthesis of functionalized pyrimidines—critical scaffolds in kinase inhibitors and antifungal agents (e.g., Voriconazole intermediates)—the choice between 4-(1-bromoethyl)pyrimidine (1-Br) and 4-(1-chloroethyl)pyrimidine (1-Cl) is rarely a matter of simple substitution. It is a trade-off between kinetic efficiency and thermodynamic stability .

The Verdict:

  • Choose 4-(1-Bromoethyl)pyrimidine when performing substitutions with weak nucleophiles, operating under neutral conditions, or when reaction speed is the rate-limiting factor. Be prepared for significant storage instability and competitive elimination reactions.

  • Choose 4-(1-Chloroethyl)pyrimidine for scale-up operations, reactions involving basic nucleophiles (where elimination is a risk), or when long-term reagent stability is required. It requires harsher conditions (higher T, polar solvents) to react.

Part 2: Mechanistic Deep Dive

To control the outcome, one must understand the electronic environment governed by the electron-deficient pyrimidine ring.

The "Pyrimidine Effect" on Reactivity

Unlike benzyl halides, where the phenyl ring provides significant resonance stabilization to a carbocation, the pyrimidine ring is strongly electron-withdrawing (inductive effect,


).
  • Impact on

    
    :  The electron-deficient ring destabilizes the developing carbocation at the 
    
    
    
    -position, making
    
    
    pathways slower compared to benzyl analogs.
  • Impact on

    
    :  The electron withdrawal reduces electron density at the 
    
    
    
    -carbon, making it a "hotter" electrophile for incoming nucleophiles.
The Leaving Group Physics (Br vs. Cl)

The carbon-halogen bond strength dictates the activation energy (


).
  • C-Br Bond: Weaker (

    
    68 kcal/mol) and longer. Bromide is a softer base and a superior leaving group (
    
    
    
    of HBr
    
    
    ).
  • C-Cl Bond: Stronger (

    
    81 kcal/mol). Chloride is a harder base and a poorer leaving group (
    
    
    
    of HCl
    
    
    ).

Experimental Consequence: The bromo-derivative reacts 50–100x faster in nucleophilic substitutions but is equally more prone to spontaneous hydrolysis.

The "Elimination Trap" (Critical for Process Design)

This is the most common failure mode. The electron-withdrawing pyrimidine ring acidifies the


-protons (on the methyl group).
  • Pathway: Base-promoted dehydrohalogenation (

    
     or 
    
    
    
    -like).
  • Product: 4-Vinylpyrimidine (prone to polymerization).

  • Risk: 1-Br is significantly more susceptible to elimination than 1-Cl due to the labile C-Br bond.

Part 3: Comparative Reactivity Matrix

Feature4-(1-Bromoethyl)pyrimidine4-(1-Chloroethyl)pyrimidineTechnical Implication

Reactivity
Very HighModerateUse Br for sterically hindered nucleophiles.

Reactivity
ModerateLowBr allows milder, neutral conditions.
Elimination Risk High (Spontaneous at RT with base)Low (Requires strong base/heat)Avoid strong bases with the Bromo derivative.
Thermal Stability Poor (Degrades >0°C)Good (Stable at RT)Store Br at -20°C under Argon.
Hydrolysis Rapid (

mins in water)
Slow (

hours)
Br requires strictly anhydrous conditions.
Lachrymator SevereModerateBoth require full containment (fume hood).

Part 4: Experimental Workflows & Protocols

Protocol A: Self-Validating Nucleophilic Substitution

Objective: Synthesis of a 4-(1-aminoethyl)pyrimidine derivative while suppressing vinyl formation.

Rationale: We use the Chloro-derivative with iodide catalysis (Finkelstein conditions) to balance reactivity and stability, avoiding the rapid elimination seen with the isolated Bromo-compound.

Reagents:

  • Substrate: 4-(1-Chloroethyl)pyrimidine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst: NaI (0.1 eq) - Generates transient reactive iodide species.

  • Base:

    
     (1.5 eq) - Mild base to neutralize HCl without triggering E2.
    
  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck RBF under

    
     flow. The exclusion of moisture is critical to prevent hydrolysis to the alcohol.
    
  • Solubilization: Dissolve 4-(1-Chloroethyl)pyrimidine in MeCN (0.2 M).

  • Catalyst Activation: Add NaI. Stir for 15 min at RT. Checkpoint: Solution may darken slightly due to trace

    
    , indicating active halide exchange.
    
  • Addition: Add

    
    , followed by the dropwise addition of Morpholine.
    
  • Reaction: Heat to 50°C. Monitor via TLC (SiO2, 5% MeOH/DCM) or HPLC.

    • Self-Validation Check: Look for a non-polar spot (

      
      ). If this spot grows, it is 4-vinylpyrimidine . Lower temperature immediately.
      
  • Workup: Filter solids (

    
    ). Concentrate filtrate. Do not perform aqueous extraction if product is amphoteric.
    
Protocol B: Synthesis of 4-(1-Bromoethyl)pyrimidine (In-Situ)

Objective: Generate the highly reactive Bromo-species for immediate use, avoiding storage instability.

Method: Radical bromination of 4-ethylpyrimidine.

  • Reflux: 4-Ethylpyrimidine + NBS (1.05 eq) + AIBN (0.05 eq) in

    
     or Trifluorotoluene.
    
  • Validation: Monitor consumption of starting material by

    
    -NMR (loss of triplet at 
    
    
    
    1.2 ppm, appearance of doublet at
    
    
    2.0 ppm).
  • Usage: Do not isolate. Cool to 0°C and add the nucleophile directly to the reaction pot ("Telescoped" process).

Part 5: Decision Logic & Mechanism Visualization

The following diagram illustrates the kinetic competition between Substitution (


) and Elimination (

) for these substrates.

ReactionPathways cluster_conditions Condition Effects Start 4-(1-Haloethyl) pyrimidine SN2_Path Transition State (SN2) Start->SN2_Path Nucleophile Attack (k_sub) E2_Path Transition State (E2 Elimination) Start->E2_Path Base Attack on H-beta (k_elim) Product_Sub Substitution Product (Target) SN2_Path->Product_Sub Inversion of Config. Product_Elim 4-Vinylpyrimidine (Impurity) E2_Path->Product_Elim Loss of HX Note1 Leaving Group Effect: Br: Increases k_sub AND k_elim Cl: Decreases both (requires heat) Note2 Pyrimidine Ring Effect: Electron withdrawing nature increases acidity of H-beta (Favors E2 Path)

Caption: Kinetic competition pathways. The electron-poor pyrimidine ring enhances the acidity of the


-proton, significantly increasing the risk of the E2 elimination pathway, particularly with the Bromo-derivative.

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22323340, 4-(1-bromoethyl)-6-chloropyrimidine. Retrieved from [Link]

  • Nishimoto, A., et al. (2013).[1] 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic Acids Research.[2] Retrieved from [Link]

  • Common Organic Chemistry. (2024). Benzyl Chloride Reactivity and Properties. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of 4-(1-Bromoethyl)-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the stereochemical integrity of bioactive molecules is not a mere academic detail—it is a critical determinant of efficacy and safety. The 4-(1-bromoethyl)-6-chloropyrimidine scaffold is an emerging pharmacophore and a valuable building block in the synthesis of novel therapeutic agents and specialized agrochemicals.[1][2][3][4] The presence of a stereocenter at the ethyl-substituted carbon introduces the challenge and necessity of rigorous chiral purity validation.

This guide provides an in-depth comparison of modern analytical techniques for the enantioselective analysis of this compound derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.

The Imperative of Chiral Purity in Pyrimidine Derivatives

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have long emphasized the need to characterize the stereochemistry of drug candidates early in the development process.[6] For pyrimidine derivatives, which are integral to numerous approved drugs for a range of diseases, ensuring that the desired enantiomer is present in high purity is paramount to achieving the intended therapeutic effect while minimizing potential off-target effects or toxicity associated with the unwanted enantiomer.[3][7]

A Comparative Overview of Analytical Techniques

The primary methods for determining the enantiomeric purity of small organic molecules like this compound derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.[6]Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence.[8][9]
Speed Moderate to long analysis times.3-5 times faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[10]Very rapid for screening; sample preparation is minimal.
Resolution Generally provides good to excellent resolution.Often yields higher efficiency and resolution compared to HPLC.[11]Resolution of signals is dependent on the CSA-analyte interaction and magnetic field strength.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent usage ("greener" technique).[12]Requires deuterated solvents in small quantities.
Method Development Can be time-consuming, often requiring screening of multiple columns and mobile phases.[10]Well-suited for high-throughput screening of columns and modifiers.[13]Involves screening a library of CSAs to find one that induces sufficient signal separation.[8]
Preparative Scale Well-established for preparative separations.Increasingly popular for preparative scale due to faster solvent removal.[12]Not applicable for preparative separation.
Best Suited For Robust, routine quality control and when SFC is not available.High-throughput screening, "green" chemistry initiatives, and compounds with good solubility in alcohol/CO2 mixtures.Rapid screening for enantiomeric excess (ee), analysis of compounds difficult to resolve by chromatography, and for mechanistic studies.

In-Depth Analysis of Chromatographic Techniques: HPLC vs. SFC

The choice between Chiral HPLC and Chiral SFC is often a pivotal decision in developing a robust method for chiral purity analysis. The selection is guided by the specific properties of the this compound derivative and the desired analytical outcome (e.g., high-throughput screening vs. routine QC).

Chiral Stationary Phases (CSPs): The Heart of the Separation

For both HPLC and SFC, polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[6] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[14]

Recommended Starting CSPs for Halogenated Pyrimidines:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak IC)

The presence of halogen atoms and the aromatic pyrimidine ring in the target molecule suggests that CSPs with phenylcarbamate selectors will likely provide the necessary interactions for chiral recognition.

Experimental Workflow: A Tale of Two Chromatographies

The following diagram illustrates a typical workflow for chiral method development using HPLC and SFC.

G cluster_0 Method Development Workflow cluster_1 Chiral SFC Screening cluster_2 Chiral HPLC Screening start Racemic Standard of this compound Derivative sfc_screen Screen 3-4 Polysaccharide CSPs (e.g., AD, OD, IC) Mobile Phase: CO2 with MeOH, EtOH, IPA modifiers start->sfc_screen Primary Route (Speed & Green Chemistry) hplc_screen Screen 3-4 Polysaccharide CSPs (e.g., AD, OD, IC) Mobile Phase: Hexane/Alcohol or Polar Organic Mode start->hplc_screen Alternative Route sfc_eval Evaluate Resolution (Rs), Peak Shape, and Retention Time sfc_screen->sfc_eval hplc_eval Evaluate Resolution (Rs), Peak Shape, and Retention Time hplc_screen->hplc_eval sfc_optimize Optimize Modifier Percentage, Back Pressure, Temperature sfc_eval->sfc_optimize Promising Separation hplc_optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature hplc_eval->hplc_optimize Promising Separation sfc_validate Method Validation (ICH Guidelines) sfc_optimize->sfc_validate hplc_validate Method Validation (ICH Guidelines) hplc_optimize->hplc_validate

Caption: Chiral Method Development Workflow for HPLC and SFC.

Detailed Experimental Protocol: Chiral SFC

This protocol provides a starting point for the chiral separation of a this compound derivative.

1. Instrumentation:

  • An SFC system equipped with a back-pressure regulator, a column oven, an autosampler, and a UV/PDA detector.

2. Sample Preparation:

  • Dissolve the racemic standard and the test sample in methanol or ethanol to a concentration of approximately 1 mg/mL.

  • Ensure complete dissolution; filter if necessary.

3. Chromatographic Conditions (Screening Phase):

  • Columns:

    • Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol (or Ethanol, Isopropanol)

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

4. Rationale (The "Why"):

  • SFC over HPLC: Chosen for its speed and reduced solvent waste, making it ideal for method development screening.[12]

  • Polysaccharide CSPs: These have a proven track record for resolving a wide variety of chiral compounds, including heterocycles.[6]

  • Alcohol Modifiers: Methanol, ethanol, and isopropanol are common modifiers that modulate the polarity of the mobile phase and interact with the CSP to influence selectivity.

  • Gradient Elution: This allows for the efficient screening of a wide range of modifier concentrations to find the "sweet spot" for enantioseparation.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique offers a rapid, non-separative method for determining enantiomeric excess. It relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the two enantiomers.[8]

Experimental Workflow: NMR with CSAs

G cluster_0 NMR with CSA Workflow start Sample of this compound Derivative prep_racemic Prepare NMR sample of racemic standard in deuterated solvent (e.g., CDCl3) start->prep_racemic prep_analyte Prepare NMR sample of analyte in the same solvent start->prep_analyte add_csa Add a selected Chiral Solvating Agent (CSA) (e.g., quinine, (R)-(-)-1,1'-Bi-2-naphthol) prep_racemic->add_csa prep_analyte->add_csa acquire_nmr Acquire 1H NMR spectrum add_csa->acquire_nmr analyze_spectrum Analyze spectrum for signal splitting of a key proton (e.g., methine proton) acquire_nmr->analyze_spectrum calculate_ee Calculate enantiomeric excess (ee) from the integral ratio of the split signals analyze_spectrum->calculate_ee

Caption: Workflow for ee determination by NMR with a CSA.

Detailed Experimental Protocol: NMR with a CSA

1. Materials:

  • High-field NMR spectrometer (≥400 MHz).

  • High-quality NMR tubes.

  • Deuterated chloroform (CDCl3).

  • Chiral Solvating Agent (e.g., Quinine, (R)-(-)-1,1'-Bi-2-naphthol).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound derivative into an NMR tube.

  • Add ~0.6 mL of CDCl3.

  • Acquire a standard 1H NMR spectrum.

  • To the same tube, add a molar equivalent of the chosen CSA.

  • Gently mix and acquire another 1H NMR spectrum.

3. Data Analysis:

  • Identify a well-resolved proton signal in the analyte, ideally the methine proton of the bromoethyl group.

  • Observe if this signal splits into two distinct signals upon the addition of the CSA.

  • Integrate the two signals. The ratio of the integrals corresponds to the enantiomeric ratio.

  • Enantiomeric Excess (% ee) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

4. Rationale (The "Why"):

  • High-Field NMR: A higher magnetic field strength improves the resolution of the split signals, making quantification more accurate.

  • Choice of CSA: The selection of the CSA is empirical. Aromatic and hydrogen-bonding CSAs like quinine or BINOL derivatives are good starting points for analytes containing aromatic rings and heteroatoms.[15][16]

  • Molar Ratio: A 1:1 molar ratio of analyte to CSA is often a good starting point, but optimization may be required.[8]

Scientific Integrity: Addressing Potential Pitfalls

A robust analytical method must be self-validating. For chiral analysis of this compound derivatives, a key consideration is the potential for racemization .

The chiral center in the target molecule is at the alpha position to the pyrimidine ring and bears a bromine atom, which is a good leaving group. Under certain conditions (e.g., exposure to acid, base, or even certain chromatographic stationary phases at elevated temperatures), there is a risk of racemization, which would lead to an inaccurate determination of the chiral purity.[5][17]

Strategies to Mitigate and Verify Stability:

  • Method Orthogonality: Cross-validate the primary method (e.g., SFC) with a different technique, such as NMR with a CSA. Agreement between the two methods provides a high degree of confidence in the results.

  • Stress Testing: Spike the sample with a known excess of one enantiomer and subject it to the analytical conditions for an extended period. Re-analysis should show no significant change in the enantiomeric ratio.

  • Mild Conditions: During method development, favor milder conditions:

    • Use neutral or buffered mobile phases in HPLC if possible.

    • Avoid excessively high temperatures in both HPLC and SFC.

    • Ensure sample solutions are stored appropriately and analyzed promptly.

Conclusion: Selecting the Optimal Technique

The validation of chiral purity for this compound derivatives is a critical step in their development as potential pharmaceuticals or agrochemicals.

  • For high-throughput screening in a discovery setting, Chiral SFC is the superior choice due to its speed, efficiency, and lower environmental impact.[12][13]

  • For routine quality control in a development or manufacturing environment, a validated Chiral HPLC or Chiral SFC method provides the necessary robustness and reproducibility.

  • NMR with Chiral Solvating Agents serves as an excellent orthogonal technique for rapid confirmation of enantiomeric excess and is particularly useful for troubleshooting or when chromatographic methods fail.[8]

By understanding the principles behind each technique and anticipating potential challenges such as racemization, researchers can develop and implement robust, scientifically sound methods to ensure the stereochemical integrity of these promising molecules.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR Chiral Solvating Agents. Chirality, 28(9), 624-637. Available at: [Link]

  • Díez, E., & Griesinger, C. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(10), 2423-2426. Available at: [Link]

  • Di Vaira, M., & Bazzicalupi, C. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 26(18), 5657. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Gladysz, J. A., & Reany, O. (2021). Chiral solvating agents. U.S. Patent No. 11,008,354. Washington, DC: U.S. Patent and Trademark Office.
  • Richardson, A. D., et al. (2016). Enantioselective simultaneous analysis of selected pharmaceuticals in environmental samples by ultrahigh performance supercritical fluid based chromatography tandem mass spectrometry. Analytica Chimica Acta, 937, 129-139. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Berger, T. A. (2015). Enantioselective Separations with Supercritical Fluids - Review. ResearchGate. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-130. Available at: [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128. Available at: [Link]

  • Sangregorio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13036-13047. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 172-177. Available at: [Link]

  • W. J. Lough, I. W. Wainer (Eds.). (2014). Chiral Recognition in NMR Spectroscopy. In Chiral Recognition in the Geometrical and Electronic Structure of Organic Molecules. Springer. Available at: [Link]

  • Valko, K. (2020). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Available at: [Link]

  • Ahluwalia, V. K., & Kidwai, M. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. Available at: [Link]

  • Viedma, C., & Cintas, P. (2011). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Crystal Growth & Design, 11(10), 4344-4349. Available at: [Link]

  • Gilar, M., & Pohl, C. A. (2023). The Enantioselective Potential of NicoShell and TeicoShell Columns for Basic Pharmaceuticals and Forensic Drugs in Sub/Supercritical Fluid Chromatography. Molecules, 28(3), 1195. Available at: [Link]

  • Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 24-30. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4933. Available at: [Link]

  • Subramanian, G. (Ed.). (1998). Chiral Separations. VTechWorks. Available at: [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available at: [Link]

  • Kumar, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 38. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911633, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Retrieved from [Link]

  • Li, Z., et al. (2017). Stereo-chemical analysis of racemization of a chiral bipyridine. RSC Advances, 7(56), 35357-35361. Available at: [Link]

  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1435-1453. Available at: [Link]

  • Fraschetti, C., Speranza, M., & Filippi, A. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Chirality, 22(1), 88-91. Available at: [Link]

Sources

Strategic Characterization Guide: Definitive Identification of 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of kinase inhibitors (e.g., EGFR, JAK), the pyrimidine scaffold is ubiquitous.[1] The intermediate 4-(1-Bromoethyl)-6-chloropyrimidine (referred to herein as Target-4,6 ) is a critical electrophile used to introduce chiral side chains.[1]

However, synthesis of substituted pyrimidines often yields regioisomeric mixtures, particularly differentiating between 4,6-disubstituted and 2,4-disubstituted systems.[1] Misidentifying the 2-chloro-4-(1-bromoethyl)pyrimidine (referred to as Isomer-2,4 ) as the target leads to catastrophic Structure-Activity Relationship (SAR) failures, as the nitrogen placement relative to the substituents fundamentally alters hydrogen bonding in the ATP-binding pocket.[1]

This guide provides an autonomous, evidence-based workflow to unambiguously distinguish the target from its regioisomers using NMR spectroscopy and chemoselective reactivity.[1]

Structural Analysis: The Regioisomer Problem

The core challenge lies in the symmetry—or lack thereof—within the pyrimidine ring.

  • Target-4,6 (this compound):

    • Substituents at positions 4 and 6.[2][3][4][5][6][7][8][9]

    • Protons located at C2 and C5 .[2]

    • Key Feature: The protons are separated by substituents or nitrogens; they do not share a vicinal (adjacent) relationship.[1][2]

  • Isomer-2,4 (2-Chloro-4-(1-bromoethyl)pyrimidine):

    • Substituents at positions 2 and 4.[2][3][4][5][6][7][10]

    • Protons located at C5 and C6 .[2][4]

    • Key Feature: The protons are adjacent (vicinal), leading to strong spin-spin coupling.[1]

Visualization of Isomeric Structures

IsomerStructures Target TARGET (4,6-Substituted) This compound Protons: H2 & H5 Relationship: Para-like (1,3) Coupling: Singlets (s) Feature1 H2 Proton (Deshielded by 2 Nitrogens) Target->Feature1 Contains Isomer ISOMER (2,4-Substituted) 2-Chloro-4-(1-bromoethyl)pyrimidine Protons: H5 & H6 Relationship: Ortho-like (1,2) Coupling: Doublets (d) Feature2 H5-H6 Vicinal Coupling (J ≈ 5.0 Hz) Isomer->Feature2 Contains

Figure 1: Structural comparison highlighting the proton topology differences between the target (4,6-sub) and the common isomer (2,4-sub).

Comparative Analytical Performance

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this differentiation.[1][2] The splitting pattern of the aromatic protons is the definitive "fingerprint."

Table 1: Predicted 1H NMR Data Comparison (CDCl₃, 400 MHz)
FeatureTarget-4,6 (4-sub, 6-sub)Isomer-2,4 (2-sub, 4-sub)Mechanistic Explanation
H2 Signal Singlet (s) , ~8.8 - 9.0 ppmAbsent H2 is flanked by two nitrogens, causing extreme deshielding.[1]
H6 Signal AbsentDoublet (d) , ~8.5 ppmH6 is adjacent to N1 but couples with H5.[1][2]
H5 Signal Singlet (s) , ~7.4 - 7.6 ppmDoublet (d) , ~7.3 ppmH5 in Target is isolated.[1] H5 in Isomer couples with H6.[2]
Coupling (J) ~0 Hz (or very small <1Hz)~5.0 - 5.5 Hz Vicinal coupling (³J) is strong in pyrimidines; Para-like coupling (⁴J) is negligible.[1]

Expert Insight: If your aromatic region shows two doublets, you have the wrong molecule.[1] The Target must display two singlets.

Chemical Reactivity (SNAr Differentiation)

If NMR is ambiguous (e.g., due to peak overlap), chemical reactivity provides a functional validation.[1]

  • C6-Cl (Target): Highly reactive towards Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the para-nitrogen.[1]

  • C2-Cl (Isomer): significantly less reactive than C4/C6-chlorides in pyrimidines due to electronic repulsion and less favorable resonance stabilization of the intermediate.

Experimental Protocols

Protocol A: Definitive 1H NMR Characterization

Rationale: To visualize the spin-spin coupling of ring protons.

  • Sample Prep: Dissolve 5-10 mg of the isolated intermediate in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary).[1]

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).[1][2]

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 12 ppm.[2]

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.[2]

  • Analysis:

    • Zoom into the aromatic region (7.0 – 9.5 ppm).[1][2]

    • Pass Criteria: Observation of two distinct singlets. One at ~8.9 ppm (H2) and one at ~7.5 ppm (H5).[1][2]

    • Fail Criteria: Observation of two doublets (roofing effect may be visible).

Protocol B: Kinetic Amine Derivatization (The "Benzylamine Test")

Rationale: To utilize the reaction rate difference between C6-Cl and C2-Cl.

  • Setup: In a 4 mL vial, dissolve 20 mg of the substrate in 1 mL of THF.

  • Reaction: Add 2.0 equivalents of Benzylamine and 2.0 equivalents of TEA (Triethylamine).

  • Conditions: Stir at Room Temperature (20-25°C) .

  • Monitoring: Spot on TLC (Thin Layer Chromatography) or inject on LC-MS at T=15 min and T=2 hours .

  • Interpretation:

    • Target-4,6: Rapid conversion. Significant product formation (>50%) should be observed within 15-30 minutes due to the high reactivity of the C6-chloride.

    • Isomer-2,4: Sluggish conversion.[1][2] The C2-chloride is kinetically stable at room temperature; minimal product will be observed even after 2 hours without heating.[2]

Decision Logic & Workflow

The following diagram outlines the logical path to validate the material identity before proceeding to expensive GMP manufacturing or biological testing.

IdentificationWorkflow Start Crude/Isolated Material This compound? NMR Step 1: 1H NMR (CDCl3) Analyze Aromatic Region (7-9 ppm) Start->NMR Splitting Observed Splitting Pattern? NMR->Splitting Singlets Two Singlets (s) (H2 and H5) Splitting->Singlets No Coupling Doublets Two Doublets (d) (H5 and H6) Splitting->Doublets J ~ 5Hz ChemTest Step 2: Kinetic Benzylamine Test (RT, 30 mins) Singlets->ChemTest Validation ResultIsomer REJECT: ISOMER 2-Chloro-4-(1-bromoethyl)pyrimidine Doublets->ResultIsomer FastRxn Rapid Conversion (>50% Product) ChemTest->FastRxn SlowRxn No/Slow Reaction (<10% Product) ChemTest->SlowRxn ResultTarget CONFIRMED TARGET This compound FastRxn->ResultTarget SlowRxn->ResultIsomer

Figure 2: Decision tree for the identification of the target chloropyrimidine.

References

  • Provides reference spectra for the 4,6-dichloro core, confirming the singlet p
  • PubChem. (2023).[1][2] 2,4-Dichloropyrimidine Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

    • Authoritative source for the physical properties and structural d
  • WuXi AppTec. (2021).[1][2] SNAr Reaction of Polyhalogenated Heterocycles: Reactivity of 4-chloropyridine vs 2-chloropyridine. Retrieved from [Link]

    • Establishes the kinetic principles (QM analysis) explaining why C4/C6 positions are significantly more reactive to SNAr than C2 positions.
  • Verifies the commercial existence and CAS (188416-33-3) of the specific target molecule.

Sources

Spectroscopic Characterization & Synthetic Validation: 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the spectroscopic characterization and synthetic validation of 4-(1-Bromoethyl)-6-chloropyrimidine (CAS 188416-33-3).

Executive Summary

This compound is a critical electrophilic intermediate, primarily utilized in the synthesis of functionalized pyrimidines for pharmaceutical applications (e.g., as a des-fluoro analog or impurity reference for Voriconazole). Its reactivity is defined by the "benzylic-like" sensitivity of the C-Br bond at the 4-position, making it prone to both hydrolysis (to the alcohol) and elimination (to the vinyl pyrimidine).

This guide compares the performance of the two primary synthetic routes—Radical Bromination vs. Functional Group Transformation—and provides a diagnostic spectroscopic framework to validate product identity against common impurities.

Part 1: Synthetic Route Comparison

The choice of synthesis dictates the impurity profile. The "performance" of the product is often a function of the residual precursors left by these specific routes.

FeatureRoute A: Radical Bromination (Recommended)Route B: Alcohol Conversion (Alternative)
Precursor 4-Ethyl-6-chloropyrimidine4-(1-Hydroxyethyl)-6-chloropyrimidine
Reagents NBS, AIBN/Benzoyl Peroxide, CCl₄/PhClPBr₃ or CBr₄/PPh₃, DCM
Mechanism Wohl-Ziegler Radical SubstitutionS_N2 / S_N1 Substitution
Key Impurity Vinyl Pyrimidine (Elimination product)Residual Alcohol (Incomplete conversion)
Yield 75–85%60–70%
Scalability High (Industrial Standard)Moderate (Stoichiometric waste)
Stability Product is acid-free; higher stability.Acidic byproducts (HBr/HOPBr₂) can degrade product.
Performance Verdict:

Route A is superior for large-scale preparation due to atom economy and ease of purification. However, it requires rigorous control of anhydrous conditions to prevent the in situ hydrolysis of the labile bromide.

Part 2: Spectroscopic Characterization Guide

The following data serves as a diagnostic reference. The presence of the chlorine and bromine atoms creates distinct isotopic and electronic signatures.

1. Mass Spectrometry (MS) – Isotopic Fingerprint

The most immediate validation of This compound is the M+ isotope pattern.

  • Formula: C₆H₆BrClN₂ (MW: ~221.5)[1]

  • Pattern: You will observe a characteristic "triplet-like" cluster due to the natural abundance of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1).

Ionm/zRelative IntensityOrigin
M⁺ 220 ~75%³⁵Cl + ⁷⁹Br
M+2 222 100% (Base) (³⁷Cl + ⁷⁹Br) & (³⁵Cl + ⁸¹Br)
M+4 224 ~25%³⁷Cl + ⁸¹Br

Diagnostic Check: If the M+2 peak is not the base peak (highest intensity), your product has likely hydrolyzed (lost Br) or eliminated (lost HBr).

2. ¹H NMR Spectroscopy (Diagnostic Shifts)

Solvent: CDCl₃, 400 MHz

The shift from the Ethyl precursor to the Bromoethyl product is drastic and easily monitored.

PositionProton TypeProduct: Bromoethyl (δ ppm)Precursor: Ethyl (δ ppm)Impurity: Alcohol (δ ppm)
H-2 Pyrimidine CH8.95 – 9.05 (s) 8.90 (s)8.95 (s)
H-5 Pyrimidine CH7.50 – 7.60 (s) 7.35 (s)7.45 (s)
H-1' CH-X (Methine) 5.20 – 5.35 (q, J=6.8 Hz) 2.85 (q, CH₂)4.85 (q, CH-OH)
H-2' CH₃ (Methyl) 2.05 – 2.15 (d, J=6.8 Hz) 1.35 (t)1.55 (d)

Critical Analysis:

  • The Quartet Shift: The methine proton shifts downfield significantly (from ~2.8 to ~5.2 ppm) upon bromination.

  • The Methyl Coupling: The methyl group changes from a triplet (in the ethyl precursor) to a doublet (in the bromo product). This is the fastest check for reaction completion.

3. ¹³C NMR (Key Signals)
  • C-Br Methine: ~45–50 ppm.

  • Methyl: ~20–22 ppm.

  • Pyrimidine C-2: ~158 ppm (Deshielded by two nitrogens).

  • Pyrimidine C-4/C-6: ~160–170 ppm.

Part 3: Experimental Protocol (Route A)

Objective: Synthesis of this compound via Radical Bromination.

Reagents:

  • 4-Ethyl-6-chloropyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (Anhydrous).

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 4-ethyl-6-chloropyrimidine and anhydrous CCl₄ (0.5 M concentration).

  • Addition: Add NBS (1.05 eq) and AIBN (catalytic).

  • Initiation: Heat the mixture to reflux (77°C for CCl₄). Ensure vigorous stirring.

    • Observation: The dense NBS solid will float. As the reaction proceeds, it converts to succinimide, which floats on the surface (in CCl₄) or sinks (depending on solvent density/temp).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or ¹H NMR.[2][3][4]

    • Endpoint: Disappearance of the triplet at 1.35 ppm (SM methyl).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[2][5]

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) .

    • Caution: The product is thermally unstable. Do not overheat during evaporation.

  • Purification: If necessary, rapid filtration through a short silica plug (eluting with DCM). Avoid prolonged exposure to silica (acidic) to prevent hydrolysis.

Part 4: Visualization of Pathways & Logic
Figure 1: Synthetic Pathways & Impurity Generation

SynthesisPathways SM 4-Ethyl-6-chloropyrimidine (Precursor) NBS NBS / AIBN (Radical Bromination) SM->NBS Product This compound (Target) NBS->Product Reflux, 2-4h (Main Path) Impurity_Vinyl 4-Vinyl-6-chloropyrimidine (Elimination Impurity) Product->Impurity_Vinyl Heat / Base (-HBr) Impurity_Alc 4-(1-Hydroxyethyl)-6-chloropyrimidine (Hydrolysis Impurity) Product->Impurity_Alc Moisture / Silica (+H2O)

Caption: Figure 1. Radical bromination pathway (Green) vs. common degradation pathways (Red/Grey) leading to elimination or hydrolysis.

Figure 2: NMR Diagnostic Decision Tree

NMRLogic Start Analyze 1H NMR (Alkyl Region) CheckMethyl Methyl Signal Pattern? Start->CheckMethyl Triplet Triplet (~1.3 ppm) CheckMethyl->Triplet Unreacted SM Doublet Doublet (~1.5 - 2.1 ppm) CheckMethyl->Doublet Reaction Occurred CheckMethine Methine (CH) Shift? Doublet->CheckMethine Check Identity HighField ~4.8 - 4.9 ppm (Broad/Sharp) CheckMethine->HighField Alcohol Impurity (Hydrolysis) LowField ~5.2 - 5.3 ppm (Quartet) CheckMethine->LowField Target Product (Bromide)

Caption: Figure 2. Logic flow for interpreting 1H NMR data to distinguish the target bromide from starting material and alcohol impurity.

References
  • Bolli, M. H., et al. (2012).[2] "The Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist."[2] Journal of Medicinal Chemistry, 55(17), 7849–7861.[2] Link

    • Context: Describes the synthesis of similar pyrimidine intermediates and the handling of benzylic-type bromides.
  • Hoffmann-La Roche. (2001). "Process for the preparation of 4-chloro-6-hydroxypyrimidine." World Intellectual Property Organization, WO2001000593A1. Link

    • Context: Background on the synthesis of the chloropyrimidine core.
  • Pfizer Inc. (1997). "Voriconazole and derivatives thereof." U.S. Patent, US5567817A. Link

    • Context: Describes the chemistry of 1-bromoethyl pyrimidine intermediates in the synthesis of Voriconazole (fluoro-analogs).
  • CleanChem Laboratories. (2024). "Voriconazole Impurity Standards & Characterization Data." CleanChem Catalog, CAS 188416-33-3.[1] Link

    • Context: Verification of CAS 188416-33-3 as the specific des-fluoro bromoethyl intermedi

Sources

quality control benchmarks for 4-(1-Bromoethyl)-6-chloropyrimidine sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Quality Control Benchmarks for 4-(1-Bromoethyl)-6-chloropyrimidine Sourcing

Executive Summary: The "Silent" Killer of Yields

In the high-stakes landscape of kinase inhibitor and heterocyclic drug development, This compound (CAS: 188416-33-3) is a pivotal electrophile. It serves as a "linchpin" intermediate, linking the pyrimidine core to solubilizing amines or chiral centers.

However, this compound is deceptively unstable. Its benzylic-like bromide is prone to three distinct failure modes: hydrolysis (to the alcohol), elimination (to the vinyl analog), and racemization (if using a chiral variant, though this guide focuses on the racemate sourcing).

The Problem: Commercial "Technical Grade" batches often degrade during transit, arriving with significant amounts of 4-vinyl-6-chloropyrimidine—a potent Michael acceptor that triggers polymerization and side reactions, destroying downstream yields.

The Solution: This guide establishes a Self-Validating QC Protocol to distinguish "Pharma-Ready" material from degraded "Technical Stock," ensuring your synthesis starts with integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, you must understand the molecule's vulnerabilities.

AttributeSpecification (Pharma Grade)Specification (Tech Grade)Why It Matters
Purity (HPLC) ≥ 98.0% (Area %)≥ 95.0%Impurities compete in nucleophilic substitutions.
4-Vinyl Impurity ≤ 0.5%1.0% - 5.0%Critical: The vinyl analog causes polymerization/gums.
4-Hydroxy Impurity ≤ 0.5%VariableResult of moisture ingress; kills stoichiometry.
Moisture (KF) ≤ 0.5% w/wNot typically testedPromotes autocatalytic hydrolysis (HBr formation).
Appearance White to pale yellow solidDark yellow/orange oil/solidColor indicates extensive degradation/oxidation.

Comparative Analysis: Synthesis & Impurity Origins

Understanding how the material is made reveals what impurities to look for. The standard industrial route involves radical bromination of 4-ethyl-6-chloropyrimidine.

Diagram 1: Impurity Formation & Degradation Pathways

This diagram maps the genesis of the three critical impurities: the unreacted starting material (Ethyl), the elimination product (Vinyl), and the hydrolysis product (Hydroxy).

ImpurityPathways Ethyl 4-Ethyl-6-chloropyrimidine (Starting Material) Bromo This compound (Target Product) Ethyl->Bromo Radical Bromination (NBS/AIBN) Vinyl 4-Vinyl-6-chloropyrimidine (Elimination Impurity) Bromo->Vinyl Heat / Base / Aging (-HBr) Hydroxy 4-(1-Hydroxyethyl)-6-chloropyrimidine (Hydrolysis Impurity) Bromo->Hydroxy Moisture / H2O (Hydrolysis) Polymer Oligomers/Gums (Yield Killer) Vinyl->Polymer Polymerization

Caption: Fig 1. Degradation logic. The target bromide is kinetically unstable, converting to vinyl (elimination) or hydroxy (hydrolysis) species under poor storage.

Self-Validating Experimental Protocols

Do not rely solely on the vendor's Certificate of Analysis (CoA). Perform these two internal checks upon receipt.

Protocol A: The "Vinyl-Check" HPLC Method

Standard LC-MS methods often miss the vinyl impurity because it ionizes poorly or polymerizes on the column. This UV-based method is robust.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products).

    • 2-12 min: 5% → 95% B (Linear gradient).

    • 12-15 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine core) and 210 nm (Vinyl double bond sensitivity).

  • Sample Prep: Dissolve 1 mg/mL in anhydrous ACN . Note: Do not use methanol, as it can react with the bromide during the autosampler wait time.

Validation Criteria:

  • Target Peak: Retention time (RT) ~7-8 min.

  • Vinyl Impurity: Elutes later than the bromide (higher lipophilicity due to loss of polar HBr) or earlier depending on specific column selectivity, but typically distinct.

  • Pass/Fail: If the Vinyl peak > 1.0%, reject the batch for sensitive catalytic couplings.

Protocol B: The Silver Nitrate Halide Test (Rapid Screen)

A quick qualitative test to confirm the bromide is active and not hydrolyzed.

  • Dissolve 10 mg of sample in 1 mL ethanol.

  • Add 2 drops of 5% aqueous AgNO₃ solution.

  • Observation:

    • Immediate thick yellow/white precipitate: Indicates free bromide ions (hydrolyzed/degraded sample containing HBr).

    • Slow turbidity (over 1-2 mins): Indicates intact alkyl bromide (slow solvolysis).

    • No reaction: Indicates complete hydrolysis to alcohol (if no precipitate forms after heating) or wrong compound (chloride is less reactive).

    • Interpretation: You want slow turbidity . Immediate precipitation suggests the bottle is full of HBr gas and degraded material.

Sourcing Decision Matrix

Use this logic flow to approve or reject incoming shipments.

Diagram 2: QC Workflow Decision Tree

QCDecisionTree Start Receive Shipment (Check Temp Log) Visual Visual Inspection (Is it an oil or solid?) Start->Visual Solid Solid / Pale Yellow Visual->Solid Oil Dark Oil / Orange Visual->Oil KFTest Karl Fischer (KF) Moisture Test Solid->KFTest Reject1 REJECT (Severe Degradation) Oil->Reject1 KFPass Moisture < 0.5% KFTest->KFPass KFFail Moisture > 0.5% KFTest->KFFail HPLCTest HPLC Analysis (Protocol A) KFPass->HPLCTest KFFail->Reject1 Risk of Autocatalysis VinylCheck Vinyl Impurity < 0.5%? HPLCTest->VinylCheck VinylCheck->Reject1 No (> 2.0%) Approve APPROVE (Store @ -20°C under Argon) VinylCheck->Approve Yes Purify QUARANTINE (Requires Recrystallization) VinylCheck->Purify No (0.5% - 2.0%)

Caption: Fig 2. Sourcing workflow. Visual state and moisture content are the primary filters before expensive HPLC testing.

Handling & Storage Best Practices

  • Temperature: Store at -20°C . The elimination reaction (Vinyl formation) is temperature-dependent.

  • Atmosphere: Strictly under Argon or Nitrogen . Moisture triggers HBr formation, which autocatalyzes further degradation.

  • Safety: This compound is a likely lachrymator (tear gas agent) due to the benzylic bromide moiety. Open only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10911633, this compound. Retrieved from [Link]

  • Chromatography Online (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

Sources

Safety Operating Guide

4-(1-Bromoethyl)-6-chloropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 4-(1-Bromoethyl)-6-chloropyrimidine

As a halogenated pyrimidine derivative, this compound presents specific logistical and environmental challenges at the end of its experimental lifecycle. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship.

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in the causality of chemical interactions and federal environmental regulations.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is essential to understand the quantitative and structural data of the waste material. This compound contains two distinct halogens (Bromine and Chlorine) attached to an organic framework, which dictates its strict categorization as Halogenated Organic Waste [1][2].

PropertyData / Specification
Chemical Name This compound
CAS Number 188416-33-3[3]
Molecular Formula C₆H₆BrClN₂[3]
Molecular Weight 221.48 g/mol [3]
Waste Classification Halogenated Organic Waste (RCRA Regulated)[4]
Primary Incompatibilities Strong oxidizing agents, strong bases, reactive metals
Combustion Byproducts Hydrogen chloride (HCl), Hydrogen bromide (HBr), Nitrogen oxides (NOx), Carbon monoxide (CO)

The Causality of Segregation: Why Halogens Matter

In professional laboratory settings, organic waste must be strictly bifurcated into "Halogenated" and "Non-Halogenated" streams[1][5]. The scientific and logistical causality behind this rule is twofold:

  • Environmental and Infrastructure Protection during Incineration: The ultimate fate of organic lab waste is high-temperature incineration. When non-halogenated solvents (like ethanol or hexane) burn, they primarily produce CO₂ and H₂O. However, when this compound is incinerated, the bromine and chlorine atoms are liberated, forming highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases[6].

  • Treatment Cost and Complexity: Because of these corrosive gases, halogenated waste cannot be burned in standard incinerators. It must be routed to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers (often utilizing sodium hydroxide) to neutralize the acidic gases before they reach the atmosphere[6]. Mixing even a small amount of halogenated pyrimidine waste into a non-halogenated carboy forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and straining specialized treatment infrastructure[7].

Operational Protocol: Step-by-Step Disposal Methodology

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) standards, follow this exact workflow for disposal.

Step 1: Point-of-Generation Segregation

  • Action: Immediately upon completion of the reaction or purification step, isolate all liquid waste (e.g., reaction filtrates, chromatography fractions) containing this compound.

  • Validation: Verify that the waste stream does not contain incompatible materials such as concentrated nitric acid or reactive metals, which could cause exothermic reactions or pressurization in the waste container[1][8].

Step 2: Containment and Compatibility

  • Action: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) is the industry standard for halogenated organic waste[2].

  • Validation: Never fill the container beyond 75–80% capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced rupture[2]. Ensure the container is kept tightly capped (hand-tight) at all times unless actively adding waste[8].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Place the sealed container in a designated SAA, which must be located at or near the point of generation (typically within a secondary containment tray inside a fume hood or vented flammable storage cabinet)[8][9].

  • Labeling: Attach a compliant Hazardous Waste tag immediately. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name (no abbreviations or structures) along with the estimated percentage of this compound and any carrier solvents[5][9].

Step 4: Vendor Transfer and Final Destruction

  • Action: Once the container is full, or reaches the institutional time limit (often 180 days from the first drop of waste), transfer it to the central EHS accumulation facility[8].

  • Validation: The waste will be manifested and handed over to a licensed hazardous waste contractor for high-temperature rotary kiln incineration[6].

Waste Routing Logic

The following diagram illustrates the self-validating decision matrix for routing pyrimidine derivatives based on their halogen content.

G Start Waste Generation: This compound Decision Structural Analysis: Contains Halogens (F, Cl, Br, I)? Start->Decision Halogenated Route to: Halogenated Organic Waste Stream Decision->Halogenated Yes (Br, Cl present) Containment HDPE Container & Secondary Containment Halogenated->Containment SAA Satellite Accumulation Area (Label & Date) Containment->SAA Disposal Licensed Vendor: High-Temp Incineration with Caustic Scrubbing SAA->Disposal

Fig 1: Decision matrix and disposal routing workflow for halogenated pyrimidine derivatives.

Decontamination of Solid Waste (Sharps and Consumables)

Solid materials contaminated with this compound (e.g., pipette tips, silica gel from columns, empty reagent vials) must not be discarded in standard municipal trash[1].

  • Contaminated Sharps: Must be placed in a puncture-proof container that is not red and does not bear a biohazard symbol, as chemical waste contractors cannot legally accept perceived biohazardous waste[5].

  • Solid Consumables: Collect in a sturdy, puncture-resistant tub or double-bagged arrangement lined with plastic to prevent leakage, labeled explicitly as "Solid Halogenated Chemical Waste"[5].

References

  • University of Kansas Environment, Health & Safety. "Waste Streams and Chemical Compatibility". KU EHS. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program". EWU. Available at: [Link]

  • University of Tennessee Institute of Agriculture. "Hazardous Waste Guide". UTIA Safety Office. Available at: [Link]

  • University of Oslo. "Chemical and Hazardous Waste Guide". UiO HSE. Available at: [Link]

  • Electronic Code of Federal Regulations. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". eCFR. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing EHS. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at:[Link]

Sources

Personal protective equipment for handling 4-(1-Bromoethyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling bifunctional electrophiles like 4-(1-Bromoethyl)-6-chloropyrimidine (CAS: 188416-33-3) requires moving beyond basic laboratory compliance into mechanistic risk management. For researchers and drug development professionals, this compound is a highly valuable building block, but its dual reactivity profile presents severe occupational hazards.

This guide provides a causality-driven Standard Operating Procedure (SOP) for its safe handling, ensuring that every protective measure and disposal step is scientifically justified and self-validating.

Mechanistic Hazard Profile: The "Why" Behind the Danger

This compound is classified under GHS as a Class 8 Corrosive, carrying the H314 hazard statement (Causes severe skin burns and eye damage)[1]. The danger stems directly from its molecular architecture:

  • Alkylating Potential: The 1-bromoethyl group is a highly reactive secondary benzylic-like halide. It readily undergoes

    
     and 
    
    
    
    nucleophilic substitutions. If exposed to human tissue, it acts as a potent alkylating agent, cross-linking proteins and DNA, which can lead to delayed, deep-tissue chemical burns and potential mutagenicity[2].
  • Corrosive Hydrolysis: The 6-chloropyrimidine core is susceptible to Nucleophilic Aromatic Substitution (

    
    ). When exposed to ambient moisture or mucosal membranes, the compound hydrolyzes, releasing highly corrosive Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases.
    

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling highly reactive alkyl bromides. The selection of personal protective equipment must be dictated by the compound's permeation kinetics and lachrymatory properties[3].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-glove: Nitrile (inner, 4-8 mil) + Butyl Rubber (outer, 14+ mil)Alkyl bromides rapidly permeate standard thin nitrile. Butyl rubber provides a robust, impermeable barrier against halogenated organics.
Eye & Face Chemical splash goggles + Full-face shieldThe compound is a severe lachrymator and corrosive (H314). This combination protects against micro-splashes and vapor ingress into the eyes.
Body Protection Flame-resistant (FR) or Tyvek lab coat + Chemical-resistant apronPrevents delayed, deep tissue burns caused by the alkylating nature of the compound. Any exposed skin is a critical vulnerability.
Respiratory Fume hood (80-100 fpm). Full-face respirator (OV cartridge) if outside hoodMitigates the inhalation of volatile bromoethyl compounds and the inevitable HBr off-gassing during transfer.

Operational Plan: Step-by-Step Handling Workflow

To prevent exposure, the operational workflow must be treated as a closed, self-validating system.

Step 1: Pre-Operation Setup & Quench Preparation Before opening the reagent, establish a dedicated handling zone within a certified fume hood. Prepare a quenching bath consisting of4

4.
  • Self-Validation Check: Test the pH of the thiosulfate bath using pH paper. It must be slightly alkaline (pH 7.5–8.5). If it is acidic, the addition of the alkyl bromide could trigger the disproportionation of thiosulfate into toxic sulfur dioxide (

    
    ) and elemental sulfur[5]. Adjust with sodium bicarbonate if necessary.
    

Step 2: Weighing and Transfer Do not transport open containers across the laboratory.

  • Place the sealed reagent bottle, a tared receiving flask, and a precision balance inside the fume hood.

  • Purge the receiving flask with inert gas (Argon or Nitrogen) to displace moisture.

  • Using the double-glove protocol, weigh the required mass directly into the receiving flask.

  • Immediately seal both the source bottle and the receiving flask. Purge the headspace of the source bottle with Argon before returning it to a desiccated, refrigerated storage unit (2–8°C)[6].

Step 3: Reaction Execution When introducing this compound into a reaction mixture, add it dropwise or in small portions. Alkylation reactions can be highly exothermic. Monitor the internal temperature of the reaction vessel continuously to prevent thermal runaway.

Spill Response & Disposal Plan

A spill of an alkylating agent requires immediate chemical neutralization, not just physical cleanup.

Spill Neutralization (Quenching) Protocol

  • Evacuate and Gear Up: Evacuate the immediate area. Responders must don full-face respirators with organic vapor (OV) cartridges and heavy butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels, as the high surface area can accelerate toxic off-gassing.

  • Mechanistic Quenching: Flood the contained spill with the pre-prepared saturated sodium thiosulfate solution[7].

    • Causality: The thiosulfate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) acts as a soft, highly polarizable nucleophile. It rapidly attacks the 1-bromoethyl electrophilic center via an 
      
      
      
      mechanism, displacing the bromide ion and converting the hazardous alkylating agent into a harmless, water-soluble Bunte salt.
  • Incubation: Allow the quench solution to sit for at least 30 minutes to ensure complete consumption of the alkyl halide.

Self-Validating Disposal

  • Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container.

  • Self-Validation Check: Before sealing the waste container, test the aqueous layer with pH paper. The neutralization of HBr may have dropped the pH. Add sodium bicarbonate until the pH stabilizes at 7–8. This critical step prevents the continuous off-gassing of HBr, which could cause the sealed waste carboy to pressurize and rupture[8].

  • Label the container explicitly as "Halogenated Organic Waste - Corrosive (Neutralized)" and transfer it to the environmental health and safety (EHS) team for incineration.

Process Visualization

G PPE 1. PPE Verification (Butyl Gloves, Face Shield) Hood 2. Engineering Controls (Fume Hood Setup) PPE->Hood Transfer 3. Closed-System Weighing & Transfer Hood->Transfer Spill Spill or Exposure? Transfer->Spill Quench 4a. Neutralization (Na2S2O3 / Amine Quench) Spill->Quench Yes (Spill) Waste 4b. Halogenated Waste Segregation Spill->Waste No (Normal Ops) Quench->Waste Post-Quench

Workflow for handling and neutralizing this compound safely.

References

  • BLD Pharm. "Safety Data Sheet: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine / this compound (CAS: 188416-33-3)". 1

  • National Center for Biotechnology Information (NCBI). "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures". 3

  • ACS Publications. "Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes" (Details sodium thiosulfate quenching of alkyl bromides). 4

  • ResearchGate. "How do you avoid sulfur production during a sodium thiosulfate quench process?" (Details pH dependencies of thiosulfate quenching). 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Bromoethyl)-6-chloropyrimidine
Reactant of Route 2
4-(1-Bromoethyl)-6-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.